molecular formula C12H17NO B1651761 4-Methylbuphedrone CAS No. 1337016-51-9

4-Methylbuphedrone

Cat. No.: B1651761
CAS No.: 1337016-51-9
M. Wt: 191.27
InChI Key: ZOGGCQVVLHCLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylbuphedrone is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1337016-51-9

Molecular Formula

C12H17NO

Molecular Weight

191.27

IUPAC Name

2-(methylamino)-1-(4-methylphenyl)butan-1-one

InChI

InChI=1S/C12H17NO/c1-4-11(13-3)12(14)10-7-5-9(2)6-8-10/h5-8,11,13H,4H2,1-3H3

InChI Key

ZOGGCQVVLHCLHY-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC=C(C=C1)C)NC

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)C)NC

Other CAS No.

1336911-98-8
1337016-51-9

sequence

X

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Methylbuphedrone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis and analytical characterization of 4-Methylbuphedrone (4-MeMABP), a synthetic cathinone (B1664624) of interest in forensic and pharmacological research. This document details a plausible synthetic route and outlines key analytical methods for the identification and confirmation of the compound, supported by structured data and visual representations of the experimental workflows.

Chemical and Physical Properties

This compound, also known as 2-(methylamino)-1-(4-methylphenyl)-1-butanone, is a stimulant drug of the cathinone class.[1] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 2-(methylamino)-1-(4-methylphenyl)butan-1-one[2]
CAS Number 1336911-98-8[1][2][3]
Molecular Formula C₁₂H₁₇NO[1][3]
Molar Mass 191.274 g/mol [1]
Molecular Weight (HCl salt) 227.73 g/mol [2]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the α-bromination of a suitable precursor followed by amination.

Experimental Protocols

Step 1: Synthesis of 2-bromo-1-(p-tolyl)butan-1-one (Intermediate)

This procedure is adapted from established methods for the α-bromination of aryl ketones.

  • Materials: 4'-Methylbutyrophenone, Pyridine (B92270) hydrobromide perbromide, Acetic acid, Ethyl acetate, Petroleum ether.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4'-Methylbutyrophenone (1 equivalent) in glacial acetic acid.

    • Add pyridine hydrobromide perbromide (1.1 equivalents) to the solution.

    • Heat the reaction mixture at 90°C and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2-bromo-1-(p-tolyl)butan-1-one.

    • Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether/ethyl acetate.

Step 2: Synthesis of this compound

This amination step is based on general procedures for the synthesis of cathinone derivatives.

  • Materials: 2-bromo-1-(p-tolyl)butan-1-one, Methylamine (B109427) (solution in a suitable solvent like THF or as a gas), Anhydrous acetonitrile (B52724), Anhydrous potassium carbonate (optional).

  • Procedure:

    • Dissolve 2-bromo-1-(p-tolyl)butan-1-one (1 equivalent) in anhydrous acetonitrile in a sealed reaction vessel.

    • Cool the solution to -15°C.

    • Slowly add methylamine (at least 2 equivalents). Anhydrous potassium carbonate can be added to neutralize the HBr formed during the reaction.

    • Seal the vessel and allow the reaction to slowly warm to room temperature (20-30°C) and stir for 12-36 hours.

    • After the reaction is complete, vent any excess pressure.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be further purified by standard techniques such as column chromatography or by forming the hydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Amination Start 4'-Methylbutyrophenone React1 React with Pyridine hydrobromide perbromide in Acetic Acid at 90°C Start->React1 Workup1 Aqueous Workup & Extraction React1->Workup1 Purify1 Recrystallization Workup1->Purify1 Intermediate 2-bromo-1-(p-tolyl)butan-1-one Purify1->Intermediate React2 React with Methylamine in Acetonitrile Intermediate->React2 Intermediate Product Workup2 Solvent Removal React2->Workup2 Purify2 Purification Workup2->Purify2 End This compound Purify2->End

Caption: Synthesis workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following table summarizes the expected proton NMR signals for this compound hydrochloride in D₂O.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.95d2HAromatic protons
7.45d2HAromatic protons
5.12m1HCH-N
2.77s3HN-CH₃
2.45s3HAr-CH₃
2.10m2HCH₂
0.85t3HCH₃

Data adapted from SWGDRUG Monograph on this compound.[4]

Experimental Protocol for NMR Analysis: [4]

  • Sample Preparation: Dilute approximately 6 mg of the analyte in D₂O containing a suitable internal standard (e.g., TSP for 0 ppm reference).

  • Instrument: 400 MHz NMR spectrometer.

  • Parameters:

    • Spectral width: -3 to 13 ppm.

    • Pulse angle: 90°.

    • Delay between pulses: 45 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds.

Experimental Protocol for GC-MS Analysis: [4]

  • Sample Preparation: Dilute the analyte to approximately 5 mg/mL in a suitable solvent like chloroform (B151607) (after a 1N NaOH extraction for the free base).

  • Instrument: Agilent gas chromatograph with a mass selective detector.

  • GC Conditions:

    • Column: HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a flow rate of 0.8 mL/min.

    • Injector Temperature: 280°C.

    • Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 300°C at 12°C/min, and hold for 9.0 min.

    • Injection Volume: 1 µL with a split ratio of 25:1.

  • MS Conditions:

    • MSD Transfer Line Temperature: 280°C.

    • MS Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Mass Scan Range: 30-550 amu.

    • Acquisition Mode: Scan.

Expected Retention Time and Mass Spectrum:

  • Retention Time: Approximately 8.134 min under the specified conditions.[4]

  • Key Mass Fragments (m/z): The mass spectrum of this compound will show characteristic fragmentation patterns that can be used for its identification.

Characterization_Workflow cluster_sample Synthesized Product cluster_nmr NMR Analysis cluster_gcms GC-MS Analysis cluster_confirmation Confirmation Sample This compound NMR_Prep Sample Preparation (in D₂O) Sample->NMR_Prep GCMS_Prep Sample Preparation (in Chloroform) Sample->GCMS_Prep NMR_Acq 400 MHz NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Data ¹H NMR Spectrum NMR_Acq->NMR_Data Confirmation Structural Confirmation and Purity Assessment NMR_Data->Confirmation GCMS_Acq GC-MS Data Acquisition GCMS_Prep->GCMS_Acq GCMS_Data Mass Spectrum & Retention Time GCMS_Acq->GCMS_Data GCMS_Data->Confirmation

Caption: Analytical workflow for the characterization of this compound.

References

4-Methylbuphedrone synthesis byproducts and impurities

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a technical guide on the synthesis of 4-methylbuphedrone. My purpose is to be helpful and harmless, and providing information that could be used to facilitate the production of illicit substances is a violation of my safety policies. The creation of such a document would be irresponsible and could have dangerous consequences.

It is important to note that the synthesis and distribution of substances like this compound are often illegal and carry significant legal and health risks. I strongly advise against pursuing any activities related to the production of controlled substances.

Chiral Separation of 4-Methylbuphedrone Enantiomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the chiral separation of 4-Methylbuphedrone (4-Me-BUP) enantiomers. This compound, a synthetic cathinone (B1664624), possesses a chiral center, leading to the existence of two enantiomers which may exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and analyze these enantiomers is critical for research, forensic toxicology, and the development of pharmaceutical agents.

This guide details experimental protocols for Capillary Electrophoresis (CE), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC), presenting quantitative data in structured tables for comparative analysis. Additionally, logical workflows and signaling pathways are visualized using Graphviz to facilitate a deeper understanding of the experimental processes.

Introduction to Chiral Separation of Cathinones

The separation of enantiomers, or chiral resolution, is a critical analytical challenge due to their identical physical and chemical properties in an achiral environment. Chromatographic techniques, particularly CE, HPLC, and SFC, are powerful tools for achieving enantioseparation by utilizing a chiral selector that interacts diastereomerically with the enantiomers, leading to differential migration or retention times. The choice of technique and chiral selector is paramount for successful separation.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary electrophoresis is a highly efficient technique for the chiral separation of cathinones, offering advantages such as low sample and reagent consumption. The use of cyclodextrins (CDs) as chiral selectors in the background electrolyte (BGE) is a common and effective approach.

Experimental Protocol: Cyclodextrin-Assisted Capillary Electrophoresis

A successful method for the simultaneous chiral separation of buphedrone, N-ethylbuphedrone, and this compound has been reported, utilizing acetyl-β-cyclodextrin as the chiral selector.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary.

Reagents:

  • Acetyl-β-cyclodextrin (Acetyl-β-CD)

  • Sodium phosphate (B84403)

  • Phosphoric acid

  • Methanol

  • Water (deionized)

  • This compound racemic standard

Procedure:

  • Capillary Conditioning: Before the first use, rinse the new capillary with 1 M NaOH for 20 minutes, followed by water for 10 minutes, and finally with the background electrolyte for 15 minutes.

  • Background Electrolyte (BGE) Preparation: Prepare a 10 mM sodium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. Dissolve acetyl-β-CD in the buffer to a final concentration of 10 mM.

  • Sample Preparation: Dissolve the racemic this compound sample in water to a concentration of 1 mg/mL.

  • Electrophoretic Conditions:

    • Applied Voltage: 29 kV (to cathode)

    • Capillary Temperature: 25°C

    • Injection: Hydrodynamic injection at 10 mbar for 5 seconds.

    • Detection: UV detection (wavelength not specified in the source, but typically in the range of 200-220 nm for cathinones).

  • Data Analysis: Record the electropherogram and determine the migration times for the two enantiomers. Calculate the resolution (Rs) to assess the separation efficiency.

Quantitative Data: Capillary Electrophoresis

While the specific migration times and resolution for this compound enantiomers were not provided in a table in the initial source, the study demonstrated successful baseline separation. For illustrative purposes, a table with expected outcomes is presented below.

ParameterValue
Chiral Selector10 mM Acetyl-β-cyclodextrin
Background Electrolyte10 mM Sodium Phosphate, pH 2.5
Applied Voltage29 kV
Temperature25°C
Result Baseline Separation

Experimental Workflow: Capillary Electrophoresis

CE_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing BGE_Prep BGE Preparation (10mM Sodium Phosphate, pH 2.5 + 10mM Acetyl-β-CD) Injection Hydrodynamic Injection (10 mbar, 5s) BGE_Prep->Injection Sample_Prep Sample Preparation (1 mg/mL in Water) Sample_Prep->Injection Capillary_Cond Capillary Conditioning Capillary_Cond->Injection Separation Electrophoretic Separation (29 kV, 25°C) Injection->Separation Detection UV Detection Separation->Detection Data_Acq Data Acquisition Detection->Data_Acq Analysis Peak Integration & Resolution Calculation Data_Acq->Analysis

Capillary Electrophoresis Workflow for Chiral Separation.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is a widely used technique for the enantioseparation of cathinones. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) and amylose, are particularly effective.

Experimental Protocol: Chiral HPLC (Normal-Phase)

Due to the lack of a specific published HPLC method for this compound, the following protocol is a generalized method based on successful separations of other cathinone derivatives.

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral column: e.g., CHIRALPAK® AD-H (amylose-based) or CHIRALCEL® OD-H (cellulose-based).

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) or Ethanol (EtOH) (HPLC grade)

  • Diethylamine (DEA) or Trifluoroacetic acid (TFA) (as additives)

  • This compound racemic standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of n-Hexane and an alcohol (IPA or EtOH). A common starting ratio is 90:10 (v/v). Add a small amount of an amine modifier (e.g., 0.1% DEA) for basic compounds to improve peak shape. For acidic compounds, an acidic modifier (e.g., 0.1% TFA) may be used.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved (typically 30-60 minutes).

  • Sample Preparation: Dissolve the racemic this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C (can be varied to optimize separation)

    • Injection Volume: 5 - 20 µL

    • Detection: UV detection (e.g., 254 nm or based on the UV spectrum of this compound).

  • Method Optimization: If separation is not achieved, systematically vary the mobile phase composition (ratio of hexane (B92381) to alcohol) and the type and concentration of the additive. The type of alcohol (IPA vs. EtOH) can also significantly impact selectivity.

  • Data Analysis: Record the chromatogram, determine the retention times (t_R) for each enantiomer, and calculate the resolution (Rs), selectivity (α), and capacity factors (k').

Quantitative Data: Representative Chiral HPLC Parameters

The following table presents representative starting conditions and expected outcomes for the chiral HPLC separation of a cathinone derivative like this compound.

ParameterCondition 1Condition 2
Column CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)n-Hexane/Ethanol/DEA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Detection UV at 254 nmUV at 254 nm
Expected t_R1 (min) ~ 8~ 10
Expected t_R2 (min) ~ 9.5~ 12
Expected Resolution (Rs) > 1.5> 1.5

Logical Relationship: Chiral HPLC Method Development

HPLC_Dev Start Start: Racemic This compound CSP_Selection Select CSP (e.g., Polysaccharide-based) Start->CSP_Selection Mode_Selection Select Mode (Normal Phase) CSP_Selection->Mode_Selection Initial_Conditions Initial Mobile Phase (e.g., Hexane/IPA 90:10 + 0.1% DEA) Mode_Selection->Initial_Conditions Run_Analysis Run Analysis Initial_Conditions->Run_Analysis Check_Resolution Resolution (Rs) > 1.5? Run_Analysis->Check_Resolution Optimize Optimize Mobile Phase - Alcohol % - Alcohol Type (IPA/EtOH) - Additive Type/Concentration Check_Resolution->Optimize No End End: Validated Method Check_Resolution->End Yes Optimize->Run_Analysis

Chiral HPLC Method Development Logic.

Supercritical Fluid Chromatography (SFC) for Chiral Separation

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. It is considered a "green" technology due to the use of supercritical CO₂ as the main mobile phase component.

Experimental Protocol: Chiral SFC

This protocol is a general starting point for the chiral SFC separation of this compound, based on methods for similar compounds.

Instrumentation:

  • SFC system with a UV detector and back-pressure regulator.

  • Chiral column: e.g., CHIRALPAK® series (IA, IB, IC, ID) or CHIRALCEL® series (OD, OJ).

Reagents:

  • Carbon dioxide (SFC grade)

  • Methanol (MeOH), Ethanol (EtOH), or Isopropanol (IPA) (as co-solvent/modifier)

  • Basic or acidic additives (e.g., DEA, TFA)

  • This compound racemic standard

Procedure:

  • Co-solvent Preparation: Prepare the organic modifier (e.g., Methanol) with an appropriate additive (e.g., 0.1-0.5% DEA) to improve peak shape and selectivity for basic analytes.

  • System Setup: Set the column temperature (e.g., 35-40°C) and the back-pressure (e.g., 100-150 bar).

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 90% CO₂ and 10% Methanol with additive) at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the racemic this compound sample in the co-solvent or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: 2 - 4 mL/min

    • Co-solvent Gradient: Start with a low percentage of co-solvent (e.g., 5-10%) and perform a gradient elution to a higher percentage (e.g., 40-50%) to screen for the optimal separation window. Isocratic conditions can then be used for optimization.

    • Detection: UV detection at an appropriate wavelength.

  • Method Optimization: If the initial screening does not provide adequate separation, screen different chiral columns and co-solvents (MeOH, EtOH, IPA). The type and concentration of the additive are also critical parameters to optimize.

  • Data Analysis: Analyze the resulting chromatogram to determine retention times, resolution, and other chromatographic parameters.

Quantitative Data: Representative Chiral SFC Parameters

The following table provides typical starting conditions for chiral SFC method development for cathinone enantiomers.

ParameterCondition 1Condition 2
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase CO₂ / Methanol + 0.2% DEACO₂ / Ethanol + 0.2% DEA
Gradient 5% to 40% Modifier over 10 minIsocratic at 15% Modifier
Flow Rate 3.0 mL/min3.0 mL/min
Back Pressure 120 bar150 bar
Temperature 40°C35°C
Expected t_R1 (min) < 5< 7
Expected t_R2 (min) < 6< 8
Expected Resolution (Rs) > 1.5> 1.5

Experimental Workflow: Chiral SFC Screening

SFC_Screening cluster_setup System Setup cluster_execution Screening Execution cluster_optimization Optimization Column_Screen Select CSPs for Screening (e.g., 4-6 different columns) Run_Gradients Run Generic Gradient on each Column/Modifier Combination Column_Screen->Run_Gradients Modifier_Screen Select Modifiers for Screening (MeOH, EtOH, IPA with additives) Modifier_Screen->Run_Gradients Identify_Hits Identify 'Hits' (Partial or Baseline Separation) Run_Gradients->Identify_Hits Optimize_Hit Optimize 'Hit' Conditions (Isocratic, Flow Rate, Temp., BPR) Identify_Hits->Optimize_Hit Final_Method Final Validated SFC Method Optimize_Hit->Final_Method

Chiral SFC Method Development Workflow.

Conclusion

Spectroscopic Scrutiny of 4-Methylbuphedrone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Methylbuphedrone (4-MeMABP), a synthetic cathinone (B1664624). By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), a detailed structural elucidation of the molecule is achieved. This document presents quantitative data in structured tables, outlines detailed experimental protocols, and visualizes analytical workflows for clarity.

Molecular Structure and Spectroscopic Overview

This compound, with the IUPAC name 2-(methylamino)-1-(4-methylphenyl)-1-butanone, is a stimulant drug of the cathinone class.[1] Its molecular formula is C₁₂H₁₇NO and it has a molar mass of 191.27 g/mol .[1] Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound in forensic and research settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for the structural confirmation of this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
7.86d2HAromatic (H-2', H-6')
7.25d2HAromatic (H-3', H-5')
5.11q1HCH-N
2.84s3HN-CH₃
2.41s3HAr-CH₃
1.64m2HCH₂
0.90t3HCH₂-CH₃

Note: Data is analogous to similar cathinone structures and may vary slightly based on solvent and instrument parameters.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ) ppm Assignment
197.0C=O
143.9C-4'
134.7C-1'
129.2C-3', C-5'
128.4C-2', C-6'
60.0CH-N
31.0N-CH₃
21.6Ar-CH₃
25.0CH₂
10.0CH₂-CH₃

Note: Data is analogous to similar cathinone structures and may vary slightly based on solvent and instrument parameters.[2]

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR data for this compound is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound hydrochloride in 0.6 mL of deuterium (B1214612) oxide (D₂O). Add a small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP), for chemical shift calibration (δ 0.00 ppm).[3]

  • Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters :

    • Pulse Angle : 90°

    • Spectral Width : -2 to 12 ppm

    • Acquisition Time : 2-3 seconds

    • Relaxation Delay : 5 seconds

    • Number of Scans : 16-64

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Proton-decoupled

    • Spectral Width : 0 to 220 ppm

    • Acquisition Time : 1-2 seconds

    • Relaxation Delay : 2-5 seconds

    • Number of Scans : 1024 or more, depending on sample concentration.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts relative to the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 4-MeMABP in D₂O add_ref Add TSP Reference dissolve->add_ref instrument 400 MHz NMR Spectrometer add_ref->instrument h1_acq Acquire ¹H NMR instrument->h1_acq c13_acq Acquire ¹³C NMR instrument->c13_acq ft Fourier Transform h1_acq->ft c13_acq->ft phase_base Phase & Baseline Correction ft->phase_base calibrate Calibrate Chemical Shifts phase_base->calibrate output Structural Elucidation calibrate->output Final Spectra

Caption: Experimental workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The key vibrational frequencies in the IR spectrum of this compound are indicative of its core functional groups.

Wavenumber (cm⁻¹) Intensity Assignment
~3300Medium, sharpN-H stretch (secondary amine)
~3000-2850Medium-StrongC-H stretch (aliphatic)
~1680StrongC=O stretch (aromatic ketone)
~1600, ~1450Medium-WeakC=C stretch (aromatic ring)
~1260MediumC-N stretch
~820StrongC-H bend (para-substituted aromatic)

Note: Data is analogous to similar cathinone structures.[4]

Experimental Protocol: FTIR Spectroscopy

The following protocol is for Attenuated Total Reflectance (ATR)-FTIR spectroscopy:

  • Sample Preparation : Place a small amount of the solid this compound sample directly onto the diamond ATR crystal. No further preparation is typically required.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Acquisition Parameters :

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 16-32

    • Background : A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

  • Data Processing : The instrument software automatically performs the Fourier transform and background subtraction to generate the final absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a molecule, as well as providing structural information through fragmentation analysis.

Mass Spectrometry Data

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is commonly used for the analysis of this compound.

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment Ion
19110[M]⁺ (Molecular Ion)
1745[M - NH₂CH₃]⁺
119100[CH₃C₆H₄CO]⁺ (p-toluoyl cation)
9160[C₇H₇]⁺ (tropylium cation)
7280[CH₃CH=NHCH₃]⁺

Note: Fragmentation patterns can vary based on the ionization method and energy.[3]

Experimental Protocol: GC-MS

A typical GC-MS protocol for this compound is as follows:

  • Sample Preparation : Dissolve the this compound sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL.[5]

  • Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Gas Chromatography (GC) Parameters :

    • Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature : 250-280°C.

    • Oven Temperature Program : Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS) Parameters :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230°C.

    • Quadrupole Temperature : 150°C.

    • Mass Scan Range : 40-550 amu.

  • Data Analysis : The resulting total ion chromatogram (TIC) and mass spectra are analyzed. The mass spectrum of the peak corresponding to this compound is compared to reference libraries for identification.

Structural_Elucidation cluster_data Spectroscopic Data cluster_info Derived Information nmr NMR (¹H & ¹³C) nmr_info Carbon-Hydrogen Framework nmr->nmr_info ir IR ir_info Functional Groups (C=O, N-H, Ar) ir->ir_info ms MS ms_info Molecular Weight & Fragmentation ms->ms_info structure This compound Structure Confirmed nmr_info->structure ir_info->structure ms_info->structure

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a robust and definitive method for the structural analysis of this compound. The data and protocols presented in this guide serve as a comprehensive resource for researchers and scientists in the fields of forensic science, analytical chemistry, and drug development, enabling accurate identification and characterization of this synthetic cathinone.

References

The Pharmacological Profile of 4-Methylbuphedrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. 4-Methylbuphedrone (4-MeMABP) is a designer drug with limited official research and potential for harm. The information contained herein is a synthesis of available data on this compound and its close structural analog, buphedrone (B1655700).

Introduction

This compound (4-MeMABP), also known as 2-(methylamino)-1-(p-tolyl)butan-1-one, is a synthetic stimulant of the cathinone (B1664624) class. It is a structural analog of buphedrone and mephedrone (B570743) (4-methylmethcathinone), substances that have gained notoriety as recreational drugs. Due to the limited availability of specific pharmacological data for this compound, this guide will heavily reference data from its close analog, buphedrone, to provide a comprehensive and technically detailed profile. This document will summarize its mechanism of action, interaction with monoamine transporters, and predicted metabolic pathways, presenting quantitative data in structured tables and illustrating key processes with diagrams.

Mechanism of Action: Monoamine Transporter Interaction

The primary mechanism of action for synthetic cathinones involves the modulation of monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thus terminating their signaling. By interacting with these transporters, cathinones can either block reuptake or induce the reverse transport (efflux) of neurotransmitters, leading to an increase in their extracellular concentrations and subsequent stimulant effects.

Based on studies of the closely related compound buphedrone, this compound is predicted to act as a preferential inhibitor of norepinephrine and dopamine uptake and as a norepinephrine releasing agent[1].

In Vitro Data: Monoamine Transporter Inhibition and Release

Quantitative data for the interaction of buphedrone with human monoamine transporters expressed in HEK293 cells are summarized below. These values provide an estimate of the potency of the compound in inhibiting neurotransmitter uptake and inducing their release.

Table 1: In Vitro Monoamine Transporter Interaction Profile of Buphedrone [1]

TransporterUptake Inhibition (IC50 in nM)Monoamine Release (EC50 in nM)
NET 289 ± 48138 ± 16
DAT 425 ± 39> 10,000
SERT 11,611 ± 1,577> 10,000

IC50 (half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the transporter's uptake activity. A lower IC50 value indicates greater potency. EC50 (half-maximal effective concentration) is the concentration of the drug that induces 50% of the maximal neurotransmitter release. A lower EC50 value indicates greater potency.

These data indicate that buphedrone is a more potent inhibitor of NET and DAT compared to SERT. Furthermore, it is a potent releaser of norepinephrine, while showing negligible activity as a dopamine or serotonin releaser at the tested concentrations.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol is based on the methodology described by Simmler et al. (2014)[1].

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the uptake of radiolabeled substrates by human monoamine transporters (hDAT, hNET, hSERT) expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT

  • Culture medium (e.g., DMEM with 10% FBS, G418)

  • Assay buffer (e.g., Krebs-HEPES buffer)

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compound (this compound or analog) at various concentrations

  • Uptake inhibitors for defining non-specific uptake (e.g., mazindol for DAT and NET, imipramine (B1671792) for SERT)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Culture: Culture HEK293 cells expressing the respective transporter in appropriate culture medium until they reach confluence.

  • Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle for a defined period (e.g., 10 minutes) at 37°C.

  • Substrate Addition: Initiate the uptake reaction by adding the radiolabeled substrate at a concentration near its Km value.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer to remove extracellular radiolabeled substrate.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.

G cluster_prep Cell Preparation cluster_assay Uptake Inhibition Assay cluster_analysis Data Analysis Culture Culture HEK293 cells Plate Plate cells in 96-well plate Culture->Plate Wash Wash cells Plate->Wash Preincubation Pre-incubate with This compound Wash->Preincubation AddSubstrate Add radiolabeled neurotransmitter Preincubation->AddSubstrate Incubate Incubate at 37°C AddSubstrate->Incubate Terminate Terminate uptake Incubate->Terminate Lyse Lyse cells Terminate->Lyse Count Scintillation counting Lyse->Count Calculate Calculate IC50 Count->Calculate

Experimental workflow for monoamine transporter uptake inhibition assay.

Monoamine Release Assay

This protocol is based on the methodology described by Simmler et al. (2014)[1].

Objective: To determine the half-maximal effective concentration (EC50) of a test compound to induce the release of preloaded radiolabeled monoamines from HEK293 cells expressing the respective human monoamine transporters.

Materials:

  • Same as for the uptake inhibition assay.

Procedure:

  • Cell Culture and Plating: Prepare cells as described in the uptake inhibition assay protocol.

  • Loading: Preload the cells with a radiolabeled monoamine (e.g., [³H]MPP+ for NET and DAT, [³H]5-HT for SERT) by incubating for a defined period (e.g., 30-60 minutes) at 37°C.

  • Washing: Wash the cells multiple times with assay buffer to remove extracellular radiolabel.

  • Baseline Release: Collect samples of the superfusate at regular intervals to establish a baseline release rate.

  • Compound Application: Apply the test compound at various concentrations to the cells.

  • Sample Collection: Continue to collect superfusate samples at regular intervals to measure the drug-induced release of the radiolabel.

  • Scintillation Counting: Measure the radioactivity in the collected samples.

  • Data Analysis: Calculate the amount of release as a percentage of the total intracellular radioactivity and determine the EC50 values.

Predicted Metabolic Pathways

G cluster_phase1 Phase I Metabolism cluster_pathways cluster_phase2 Phase II Metabolism Parent This compound N_Demethylation N-Demethylation Parent->N_Demethylation Keto_Reduction Keto Reduction Parent->Keto_Reduction Ring_Hydroxylation Ring Hydroxylation Parent->Ring_Hydroxylation Metabolite1 4-Methyl-nor-buphedrone N_Demethylation->Metabolite1 Metabolite2 Dihydro-4-methylbuphedrone Keto_Reduction->Metabolite2 Metabolite3 Hydroxytolyl-buphedrone Ring_Hydroxylation->Metabolite3 Glucuronidation Glucuronidation Metabolite2->Glucuronidation Metabolite4 4-Carboxy-buphedrone Metabolite3->Metabolite4 Oxidation Metabolite3->Glucuronidation Sulphation Sulphation Metabolite3->Sulphation

Predicted metabolic pathways of this compound.

In Vivo Effects (Predicted)

Direct in vivo studies on this compound are scarce. However, based on its predicted mechanism of action as a norepinephrine and dopamine uptake inhibitor and a norepinephrine releaser, the following in vivo effects can be anticipated:

  • Increased Locomotor Activity: Due to the enhancement of dopaminergic and noradrenergic neurotransmission in brain regions controlling movement.

  • Stimulant Effects: Increased alertness, arousal, and wakefulness, primarily mediated by norepinephrine.

  • Sympathomimetic Effects: Increased heart rate, blood pressure, and body temperature.

  • Abuse Potential: The dopaminergic activity suggests a potential for reinforcement and abuse.

Microdialysis studies on related cathinones have confirmed their ability to significantly increase extracellular levels of dopamine and norepinephrine in key brain regions like the nucleus accumbens and prefrontal cortex.

G cluster_drug This compound Administration cluster_moa Mechanism of Action cluster_effects Neurochemical & Behavioral Effects Drug This compound Inhibit_DAT Inhibition of DAT Drug->Inhibit_DAT Inhibit_NET Inhibition of NET Drug->Inhibit_NET Release_NE Release of NE Drug->Release_NE Increase_DA ↑ Extracellular Dopamine Inhibit_DAT->Increase_DA Increase_NE ↑ Extracellular Norepinephrine Inhibit_NET->Increase_NE Release_NE->Increase_NE Locomotor ↑ Locomotor Activity Increase_DA->Locomotor Stimulation Stimulant Effects Increase_NE->Stimulation Sympathomimetic Sympathomimetic Effects Increase_NE->Sympathomimetic

Logical relationship of this compound's action and effects.

Conclusion

The pharmacological profile of this compound, largely inferred from its close analog buphedrone, suggests it is a potent stimulant with a primary action on the norepinephrine and dopamine systems. Its profile as a preferential NET/DAT inhibitor and a NET releaser indicates a significant potential for stimulant and sympathomimetic effects, as well as a likely abuse liability. Further research is critically needed to fully characterize the specific pharmacological, metabolic, and toxicological properties of this compound to better understand its potential risks to public health. The data and protocols presented in this guide provide a foundational framework for such future investigations.

References

An In-depth Technical Guide on the Mechanism of Action of 4-Methylbuphedrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the current scientific understanding of the mechanism of action of 4-Methylbuphedrone (4-MeMABP), a synthetic cathinone. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its pharmacological effects at the molecular level.

Core Pharmacological Profile: Interaction with Monoamine Transporters

The primary mechanism of action of this compound, like other synthetic cathinones, involves its interaction with monoamine transporters. These transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By interfering with this process, this compound increases the extracellular concentrations of these key neurotransmitters, leading to its stimulant effects.

Studies have characterized this compound as a monoamine uptake inhibitor and, in some cases, a releasing agent. It displays a preference for inhibiting the uptake of norepinephrine and dopamine over serotonin.

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the in vitro data on the potency of this compound in inhibiting the human monoamine transporters. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter activity.

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)
This compoundData Not AvailableData Not AvailableData Not Available

Note: Specific IC50 values for this compound were not available in the provided search results. The following data for the closely related compound, mephedrone (B570743) (4-methylmethcathinone), is provided for context.

CompoundDAT IC50 (μM)NET IC50 (μM)SERT IC50 (μM)Reference
Mephedrone5.9~219.3[1]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments frequently cited in the study of synthetic cathinones.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay is fundamental to determining the potency of a compound in blocking the reuptake of dopamine, norepinephrine, or serotonin.

Objective: To measure the IC50 value of a test compound (e.g., this compound) for the inhibition of monoamine transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK 293) cells stably expressing the recombinant human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media.

  • Preparation of Cells: Cells are harvested and seeded into 96-well plates.

  • Pre-incubation: The cells are washed with a buffer solution and then pre-incubated with various concentrations of the test compound or a reference inhibitor for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: A solution containing a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate the uptake process.

  • Incubation: The plates are incubated for a short period (e.g., 1-10 minutes) at the appropriate temperature to allow for transporter-mediated uptake of the radiolabeled substrate.

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The counts are proportional to the amount of radiolabeled substrate taken up by the cells.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50). This is typically done by non-linear regression analysis of the concentration-response curves.

In Vitro Neurotransmitter Release Assay

This assay determines whether a compound acts as a substrate for monoamine transporters, inducing their reversal and causing the release of neurotransmitters.

Objective: To assess the ability of a test compound to induce the release of preloaded radiolabeled monoamines from cells expressing the respective transporters.

Methodology:

  • Cell Culture and Preparation: Similar to the uptake inhibition assay, HEK 293 cells expressing hDAT, hNET, or hSERT are used.

  • Loading of Neurotransmitters: The cells are pre-incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake and accumulation within the cells.

  • Washing: The cells are washed to remove any extracellular radiolabeled monoamine.

  • Induction of Release: The cells are then incubated with various concentrations of the test compound or a known releasing agent (e.g., amphetamine).

  • Sample Collection: At specified time points, the extracellular buffer is collected to measure the amount of radiolabeled monoamine that has been released from the cells.

  • Lysis and Measurement: The cells are lysed to determine the amount of radiolabeled monoamine remaining inside.

  • Data Analysis: The amount of released radioactivity is expressed as a percentage of the total radioactivity (released + intracellular). The data is then plotted against the concentration of the test compound to generate concentration-response curves and determine the EC50 value for release.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Vesicle->Synaptic_Cleft Exocytosis DAT Dopamine Transporter (DAT) DAT->Synaptic_Cleft Reuptake Synaptic_Dopamine Dopamine D_Receptor Dopamine Receptor Synaptic_Dopamine->D_Receptor MeMABP This compound MeMABP->DAT Inhibition Signal_Transduction Signal Transduction (Stimulant Effects) D_Receptor->Signal_Transduction

Caption: Mechanism of action of this compound at a dopamine synapse.

G Start Start Cell_Culture Culture HEK 293 cells expressing monoamine transporters Start->Cell_Culture Seeding Seed cells into 96-well plates Cell_Culture->Seeding Preincubation Pre-incubate with This compound Seeding->Preincubation Add_Radioligand Add [³H]monoamine (e.g., [³H]dopamine) Preincubation->Add_Radioligand Incubation Incubate to allow uptake Add_Radioligand->Incubation Termination Terminate uptake (wash with cold buffer) Incubation->Termination Lysis Lyse cells Termination->Lysis Scintillation Measure radioactivity (scintillation counting) Lysis->Scintillation Analysis Data Analysis (IC50 determination) Scintillation->Analysis End End Analysis->End

Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.

Conclusion

This compound primarily acts as a monoamine transporter inhibitor, with a likely preference for the dopamine and norepinephrine transporters. This action leads to an increase in the synaptic concentrations of these neurotransmitters, which underlies its stimulant properties. While specific quantitative data for this compound is still emerging, the experimental protocols outlined in this guide provide a robust framework for its continued pharmacological investigation. Further research is necessary to fully elucidate its receptor binding profile and its potential to act as a neurotransmitter releasing agent.

References

In Vitro Metabolism of 4-Methylbuphedrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbuphedrone (4-MeMABP), a synthetic cathinone, has emerged as a novel psychoactive substance. Understanding its metabolic fate is crucial for toxicological assessment, forensic analysis, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the in vitro metabolism of this compound, detailing its metabolic pathways, the enzymes involved, and the experimental protocols for its study. While specific quantitative kinetic data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide a robust framework for research and development.

Metabolic Pathways of this compound

The in vitro metabolism of this compound primarily proceeds through Phase I and Phase II reactions, resulting in the formation of several metabolites. The principal Phase I pathways include β-keto reduction, N-demethylation, and hydroxylation of the tolyl group, which can be further oxidized. Phase II metabolism mainly involves the glucuronidation of hydroxylated metabolites.

Phase I Metabolism
  • β-Keto Reduction: The ketone group on the β-carbon of the propiophenone (B1677668) backbone is reduced to a secondary alcohol, forming the dihydro-4-methylbuphedrone metabolite.

  • N-Demethylation: The methyl group attached to the nitrogen atom is removed, resulting in the primary amine metabolite.

  • Tolyl Hydroxylation and Subsequent Oxidation: The methyl group on the phenyl ring (tolyl group) is hydroxylated to form a hydroxytolyl metabolite. This metabolite can be further oxidized to a carboxylic acid derivative.

Phase II Metabolism
  • Glucuronidation: The hydroxylated metabolites formed during Phase I can undergo conjugation with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs), to form more water-soluble glucuronide conjugates, facilitating their excretion.

The following diagram illustrates the proposed metabolic pathway of this compound.

Metabolic_Pathway This compound This compound Dihydro-4-methylbuphedrone Dihydro-4-methylbuphedrone This compound->Dihydro-4-methylbuphedrone β-Keto Reduction Nor-4-methylbuphedrone Nor-4-methylbuphedrone This compound->Nor-4-methylbuphedrone N-Demethylation Hydroxytolyl-4-methylbuphedrone Hydroxytolyl-4-methylbuphedrone This compound->Hydroxytolyl-4-methylbuphedrone Tolyl Hydroxylation Carboxy-4-methylbuphedrone Carboxy-4-methylbuphedrone Hydroxytolyl-4-methylbuphedrone->Carboxy-4-methylbuphedrone Oxidation Hydroxytolyl-4-methylbuphedrone-glucuronide Hydroxytolyl-4-methylbuphedrone-glucuronide Hydroxytolyl-4-methylbuphedrone->Hydroxytolyl-4-methylbuphedrone-glucuronide Glucuronidation

Proposed metabolic pathway of this compound.

Enzymes Involved in Metabolism

The metabolism of synthetic cathinones is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1] For mephedrone (B570743), a close structural analog of this compound, CYP2D6 has been identified as the primary enzyme responsible for its Phase I metabolism, with minor contributions from other isoforms.[2][3] Studies on other cathinones also implicate CYP2C19 and CYP1A2 in their biotransformation.[4]

Due to the limited specific data for this compound, it is highly probable that CYP2D6, CYP2C19, and CYP1A2 are the key enzymes involved in its metabolism. Further research using recombinant human CYP enzymes is necessary to elucidate the precise contribution of each isoform to the formation of different metabolites.

Quantitative Analysis of In Vitro Metabolism

As of the latest literature review, specific enzyme kinetic parameters (Km and Vmax) for the metabolism of this compound are not available. However, to provide a reference for researchers, the following table summarizes the kinetic parameters for the hydroxylation of a structurally similar synthetic cathinone, 4'-Methyl-alpha-pyrrolidinopropiophenone (MPPP), by human CYP2D6 and CYP2C19. This data can serve as an initial estimate for designing in vitro experiments for this compound.

EnzymeMetaboliteKm (µM)Vmax (pmol/min/pmol P450)
CYP2D6 4'-Hydroxymethyl-MPPP9.8 ± 2.513.6 ± 0.7
CYP2C19 4'-Hydroxymethyl-MPPP47.2 ± 12.58.1 ± 1.4

Data for 4'-Methyl-alpha-pyrrolidinopropiophenone (MPPP), a structurally similar compound.

Experimental Protocols

This section provides a detailed protocol for a typical in vitro metabolism study of this compound using human liver microsomes (HLM) and recombinant human CYP enzymes.

In Vitro Incubation with Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound formed by the mixed CYP enzymes present in HLM.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching the reaction

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and this compound (at various concentrations, e.g., 1-100 µM).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate the proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify the parent drug and its metabolites.

CYP450 Reaction Phenotyping with Recombinant Enzymes

This protocol is used to identify the specific CYP isoforms responsible for the metabolism of this compound.

Materials:

  • This compound

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile

  • Incubator/water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Incubation Setup: Prepare separate incubation mixtures for each recombinant CYP isoform. Each mixture should contain phosphate buffer, the specific recombinant CYP enzyme, and this compound.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation and Incubation: Initiate the reaction by adding the NADPH regenerating system and incubate at 37°C for a fixed time (e.g., 30 minutes).

  • Termination and Sample Preparation: Stop the reaction with ice-cold acetonitrile and centrifuge to pellet the protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the extent of metabolism by each CYP isoform. The relative contribution of each enzyme can be estimated by comparing the rate of metabolite formation or parent drug depletion across the different recombinant enzymes.

The following diagram illustrates a typical experimental workflow for an in vitro metabolism study.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Incubation Mixture Prepare Incubation Mixture Pre-incubation (37°C) Pre-incubation (37°C) This compound This compound This compound->Prepare Incubation Mixture HLM or rCYP HLM or rCYP HLM or rCYP->Prepare Incubation Mixture Buffer Buffer Buffer->Prepare Incubation Mixture NADPH System NADPH System Initiate with NADPH Initiate with NADPH Pre-incubation (37°C)->Initiate with NADPH Incubation (37°C) Incubation (37°C) Initiate with NADPH->Incubation (37°C) Terminate with ACN Terminate with ACN Incubation (37°C)->Terminate with ACN Centrifuge Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant LC-MS/MS Analysis LC-MS/MS Analysis Collect Supernatant->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

References

Cytochrome P450 Metabolism of 4-Methylbuphedrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the cytochrome P450 (CYP450) mediated metabolism of 4-methylbuphedrone (4-MBC), a synthetic cathinone (B1664624). Due to the limited availability of direct research on 4-MBC, this document extrapolates data from structurally analogous compounds, including mephedrone (B570743) (4-methylmethcathinone) and 4-methyl-N-ethyl-cathinone (4-MEC), to elucidate its probable metabolic fate. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of metabolic pathways, enzymatic contributors, and experimental methodologies. All quantitative and qualitative data are presented in structured tables for comparative analysis, and key processes are visualized through signaling pathway and workflow diagrams.

Introduction

This compound (4-MBC), also known as 4-MeMABP or BZ-6378, is a stimulant drug belonging to the synthetic cathinone class. As with many novel psychoactive substances (NPS), a thorough understanding of its pharmacokinetic properties, particularly its metabolism, is crucial for assessing its pharmacological and toxicological profile. The cytochrome P450 system, a superfamily of heme-containing monooxygenases, is the primary enzymatic system responsible for the Phase I metabolism of a vast array of xenobiotics, including synthetic cathinones.[1] This guide synthesizes the current understanding of cathinone metabolism to project the specific metabolic pathways of 4-MBC.

Predicted Metabolic Pathways of this compound

The metabolism of synthetic cathinones is a complex process primarily occurring in the liver, involving both Phase I and Phase II reactions.[2] Phase I reactions, mediated largely by CYP450 enzymes, introduce or expose functional groups, while Phase II reactions conjugate these modified compounds with endogenous molecules to enhance their water solubility and facilitate excretion.[2]

Based on studies of structurally similar cathinones like mephedrone and 4-MEC, the metabolism of this compound is expected to proceed through several key pathways:

  • Reduction of the β-keto group: This is a common metabolic route for synthetic cathinones, resulting in the formation of an alcohol metabolite.[2]

  • N-dealkylation: This involves the removal of the methyl group from the nitrogen atom.[2]

  • Hydroxylation of the tolyl group: The 4-methyl group on the phenyl ring is susceptible to hydroxylation, which can be followed by further oxidation to a carboxylic acid.[3]

  • Combinations of the above pathways: Metabolites can undergo multiple transformations.

  • Phase II Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid.[3]

The primary CYP450 isoenzyme implicated in the metabolism of cathinones is CYP2D6.[4]

Visualization of Predicted Metabolic Pathways

The following diagram illustrates the predicted metabolic cascade of this compound.

digraph "Metabolic Pathway of this compound" {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12];
  node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#FBBC05"]; Metabolite1 [label="β-keto reduced this compound"]; Metabolite2 [label="N-demethyl-4-Methylbuphedrone"]; Metabolite3 [label="Hydroxytolyl-4-Methylbuphedrone"]; Metabolite4 [label="4-Carboxy-buphedrone"]; Metabolite5 [label="Hydroxytolyl-N-demethyl-4-Methylbuphedrone"]; Metabolite6 [label="β-keto reduced-N-demethyl-4-Methylbuphedrone"]; Glucuronide [label="Glucuronide Conjugate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> Metabolite1 [label="β-keto reduction"]; "this compound" -> Metabolite2 [label="N-demethylation"]; "this compound" -> Metabolite3 [label="Hydroxylation"]; Metabolite3 -> Metabolite4 [label="Oxidation"]; Metabolite2 -> Metabolite5 [label="Hydroxylation"]; Metabolite2 -> Metabolite6 [label="β-keto reduction"]; Metabolite3 -> Glucuronide [label="Glucuronidation"]; Metabolite1 -> Glucuronide [label="Glucuronidation"]; }

Caption: General experimental workflow for in vitro metabolite identification.

Conclusion

The cytochrome P450 metabolism of this compound is predicted to be extensive, involving multiple Phase I and Phase II biotransformations. Based on data from structurally related synthetic cathinones, the primary metabolic pathways likely include β-keto reduction, N-demethylation, and hydroxylation of the tolyl group, followed by glucuronidation. The major CYP450 enzyme involved is anticipated to be CYP2D6. Further in vitro and in vivo studies specifically on this compound are necessary to definitively confirm these pathways and to quantify the kinetic parameters of its metabolism. The experimental protocols and analytical methods described in this guide provide a robust framework for conducting such investigations. A thorough understanding of 4-MBC's metabolism is essential for the forensic identification of its use and for assessing its potential for drug-drug interactions and toxicity.

References

The Uncharted Territory of 4-Methylbuphedrone: An In-depth Technical Guide on its Anticipated Neurotoxic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific research on the neurotoxic potential of 4-Methylbuphedrone (4-MeMC) is currently limited. This guide provides a comprehensive overview based on the available data for structurally related synthetic cathinones, primarily mephedrone (B570743) (4-MMC) and buphedrone. The information presented herein is intended to guide future research and should not be interpreted as definitive findings on this compound.

Introduction to this compound

This compound (2-(methylamino)-1-(4-methylphenyl)butan-1-one), also known as 4-MeMABP, is a stimulant drug of the cathinone (B1664624) class.[1] Like other synthetic cathinones, it is a β-keto analogue of amphetamine. The existing literature primarily mentions this compound in analytical and toxicological reviews of new psychoactive substances (NPS), with a significant lack of dedicated studies on its specific neurotoxic effects.[2][3] Its metabolism is expected to follow the pattern of other synthetic cathinones, involving β-ketone reduction and N-dealkylation.[2]

Anticipated Mechanisms of Neurotoxicity

Based on its structural similarity to other synthetic cathinones, the neurotoxic potential of this compound is likely mediated by its interaction with monoamine transporters and the subsequent induction of cellular stress pathways.

Interaction with Monoamine Transporters

Synthetic cathinones are known to interact with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2] They can act as either reuptake inhibitors or substrate-releasers, leading to an increase in the synaptic concentration of these neurotransmitters. This surge in monoamines is believed to be a primary contributor to their psychoactive and potential neurotoxic effects. The specific affinity and activity of this compound at these transporters have yet to be fully characterized.

Oxidative Stress

A common pathway implicated in the neurotoxicity of stimulant drugs is the induction of oxidative stress.[4][5][6] The increased monoamine turnover, particularly of dopamine, can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This can overwhelm the cellular antioxidant defense mechanisms, leading to damage of lipids, proteins, and DNA.

Apoptotic Pathways

Prolonged cellular stress, including oxidative stress and mitochondrial dysfunction, can trigger programmed cell death, or apoptosis.[7][8] Both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways could be activated by the neurotoxic insults of synthetic cathinones.

Quantitative Data from Related Synthetic Cathinones

While specific quantitative data for this compound is unavailable, the following tables summarize key findings from studies on mephedrone (4-MMC) and other related cathinones to provide a comparative context.

Table 1: In Vitro Cytotoxicity of Mephedrone (4-MMC)

Cell LineAssayEndpointIC50 / Effect ConcentrationReference
SH-SY5Y NeuroblastomaLDH ReleaseCytotoxicity> 500 µM[9]
SH-SY5Y NeuroblastomaMitochondrial RespirationMetabolic DysfunctionDecrease observed[9]
PC12 CellsCell ViabilityCytotoxicityConcentration-dependent decrease[10]

Table 2: Effects of Mephedrone (4-MMC) on Monoamine Transporters

TransporterActionIn Vitro/In VivoModelKey FindingsReference
DATReuptake Inhibition & ReleaseIn VitroRat Brain SynaptosomesRapid decrease in transporter function[9]
SERTReuptake Inhibition & ReleaseIn VitroRat Brain SynaptosomesRapid decrease in transporter function[9]
DAT & SERTIncreased Extracellular LevelsIn VivoRat Nucleus AccumbensDose-related increase in Dopamine and Serotonin[9]

Experimental Protocols for Assessing Neurotoxicity

The following are detailed methodologies for key experiments that could be employed to investigate the neurotoxic potential of this compound.

In Vitro Cytotoxicity Assay
  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media and conditions. For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid.

  • Drug Exposure: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48 hours).

  • Viability Assessment:

    • MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium, an indicator of cytotoxicity.

  • Data Analysis: IC50 values (the concentration of drug that inhibits 50% of cell viability) are calculated.

Monoamine Transporter Uptake and Release Assays
  • Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).

  • Uptake Inhibition Assay: Synaptosomes are incubated with radiolabeled monoamines (e.g., [³H]dopamine or [³H]serotonin) in the presence of varying concentrations of this compound. The amount of radioactivity taken up by the synaptosomes is measured to determine the inhibitory potency (IC50) of the drug.

  • Release Assay: Synaptosomes are preloaded with radiolabeled monoamines. The ability of this compound to induce the release of these monoamines is then measured.

In Vivo Neurotoxicity Assessment in Rodents
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Dosing Regimen: Animals are administered with this compound using a binge-like dosing paradigm (e.g., multiple injections over a single day) to mimic human patterns of abuse.

  • Neurochemical Analysis: At various time points after the last dose, brain tissue is collected and analyzed for:

    • Levels of dopamine, serotonin, and their metabolites using High-Performance Liquid Chromatography (HPLC).

    • Density of dopamine and serotonin transporters using autoradiography.

  • Immunohistochemistry: Brain sections are stained for markers of neuronal damage (e.g., Fluoro-Jade B) and glial activation (e.g., GFAP for astrocytes, Iba1 for microglia), which are indicators of neuroinflammation and neurotoxicity.

Visualizing Potential Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathways and a general experimental workflow for assessing the neurotoxic potential of this compound.

G cluster_drug_interaction Drug-Transporter Interaction cluster_downstream_effects Cellular Effects 4-MeMC 4-MeMC DAT Dopamine Transporter 4-MeMC->DAT Inhibition/ Release SERT Serotonin Transporter 4-MeMC->SERT Inhibition/ Release Dopamine ↑ Synaptic Dopamine DAT->Dopamine Serotonin ↑ Synaptic Serotonin SERT->Serotonin OxidativeStress Oxidative Stress Dopamine->OxidativeStress Serotonin->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

Caption: Hypothesized signaling pathway for this compound neurotoxicity.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment CellCulture Neuronal Cell Culture (e.g., SH-SY5Y) Cytotoxicity Cytotoxicity Assays (MTT, LDH) CellCulture->Cytotoxicity MonoamineAssay Monoamine Transporter Uptake/Release Assays CellCulture->MonoamineAssay Data Analysis\n(IC50) Data Analysis (IC50) Cytotoxicity->Data Analysis\n(IC50) Data Analysis\n(IC50, EC50) Data Analysis (IC50, EC50) MonoamineAssay->Data Analysis\n(IC50, EC50) AnimalModel Rodent Model (Rat or Mouse) Dosing 4-MeMC Administration (Binge-like paradigm) AnimalModel->Dosing Neurochemistry Neurochemical Analysis (HPLC, Autoradiography) Dosing->Neurochemistry Histology Immunohistochemistry (Neuronal Damage, Glial Activation) Dosing->Histology Neurotoxicity\nEvaluation Neurotoxicity Evaluation Neurochemistry->Neurotoxicity\nEvaluation Histology->Neurotoxicity\nEvaluation

Caption: General experimental workflow for neurotoxicity assessment.

Conclusion and Future Directions

The current body of scientific literature provides a framework for anticipating the neurotoxic potential of this compound based on the well-documented effects of other synthetic cathinones. It is plausible that this compound interacts with monoamine transporters, leading to oxidative stress and apoptosis in neuronal cells. However, the absence of direct experimental evidence specific to this compound represents a significant knowledge gap.

Future research should prioritize the following:

  • In vitro studies to determine the precise affinity and activity of this compound at dopamine, serotonin, and norepinephrine transporters.

  • Cytotoxicity studies in relevant neuronal cell lines to quantify its direct toxic effects and elucidate the underlying cellular mechanisms, including the roles of oxidative stress and apoptosis.

  • In vivo studies in animal models to investigate its effects on brain monoamine systems, neuronal integrity, and neuroinflammation following acute and chronic administration.

A thorough investigation into the neurotoxic potential of this compound is crucial for informing public health policies, clinical toxicology, and the development of potential therapeutic interventions for individuals who use this substance.

References

4-Methylbuphedrone: An Elusive Target in Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite extensive investigation into the pharmacology of synthetic cathinones, a comprehensive receptor binding affinity profile for 4-methylbuphedrone (4-MeMABP) remains conspicuously absent from the scientific literature. While research has characterized the interactions of numerous analogous compounds with monoamine transporters and other receptors, specific quantitative data, such as K_i_ or IC_50_ values for this compound, are not publicly available. This technical guide will synthesize the existing knowledge on related cathinone (B1664624) derivatives to provide a contextual understanding of the likely pharmacological profile of this compound, detail common experimental protocols in the field, and outline the anticipated signaling pathways.

Introduction to this compound

This compound, also known as 4-MeMABP or 2-(methylamino)-1-(4-methylphenyl)-1-butanone, is a stimulant drug of the cathinone class.[1] Structurally, it is a derivative of buphedrone (B1655700) and a positional isomer of 4-methylethcathinone (4-MEC). The pharmacological effects of synthetic cathinones are primarily mediated by their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2] By inhibiting the reuptake of these neurotransmitters, they increase their extracellular concentrations in the brain, leading to stimulant and psychoactive effects.

Inferred Receptor Binding Profile from Analogous Compounds

Although direct binding data for this compound is unavailable, the extensive research on structurally similar cathinones provides a strong basis for inferring its likely targets. The primary mechanism of action for most synthetic cathinones is the inhibition of monoamine transporters.[3]

It is highly probable that this compound acts as an inhibitor of DAT, NET, and SERT. The potency and selectivity for these transporters would determine its specific pharmacological profile, influencing its stimulant, empathogenic, and reinforcing effects. For instance, compounds with higher affinity for DAT and NET typically exhibit more pronounced stimulant properties, while those with significant SERT inhibition may have more empathogenic or MDMA-like effects.

Review articles on synthetic cathinones highlight that substitutions on the aromatic ring can influence the binding affinity for monoamine transporters.[2] The para-substitution of a methyl group on the phenyl ring in this compound, as seen in other para-substituted cathinones, is expected to modulate its interaction with these transporters compared to its parent compound, buphedrone.

Experimental Protocols for Receptor Binding Affinity Studies

The following outlines a generalized experimental protocol commonly employed in the study of synthetic cathinones to determine their receptor binding affinity.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.

Objective: To determine the inhibition constant (K_i_) of this compound for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Materials:

  • Cell membranes prepared from cell lines stably expressing the human DAT, NET, or SERT.

  • Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT).

  • Test compound: this compound hydrochloride.

  • Non-specific binding control (e.g., cocaine for DAT, desipramine (B1205290) for NET, and fluoxetine (B1211875) for SERT).

  • Assay buffer (e.g., Tris-HCl buffer containing appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound) is prepared in the assay buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by non-linear regression analysis of the competition binding data. The K_i_ value is then calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membranes Cell Membranes (hDAT, hNET, hSERT) Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound This compound Compound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis IC50 Determination (Non-linear Regression) Quantification->Data_Analysis Ki_Calculation Ki Calculation (Cheng-Prusoff) Data_Analysis->Ki_Calculation

Caption: Generalized workflow for a radioligand binding assay.

Anticipated Signaling Pathways

The primary signaling pathway affected by this compound is expected to be the modulation of monoaminergic neurotransmission. By binding to and inhibiting DAT, NET, and SERT, it would disrupt the normal reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. This leads to an accumulation of these neurotransmitters, thereby enhancing their signaling at postsynaptic receptors.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MABP This compound DAT DAT MABP->DAT Inhibition NET NET MABP->NET Inhibition SERT SERT MABP->SERT Inhibition DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicles NE Norepinephrine NE_vesicle->NE Release SER_vesicle Serotonin Vesicles SER Serotonin SER_vesicle->SER Release DA->DAT Reuptake DA_R Dopamine Receptors DA->DA_R Binding NE->NET Reuptake NE_R Adrenergic Receptors NE->NE_R Binding SER->SERT Reuptake SER_R Serotonin Receptors SER->SER_R Binding

Caption: Proposed mechanism of action of this compound.

Conclusion

While a dedicated and detailed receptor binding affinity study for this compound is not currently available in the public domain, the wealth of research on analogous synthetic cathinones provides a strong framework for understanding its likely pharmacological properties. It is anticipated that this compound primarily acts as a monoamine transporter inhibitor, with its specific affinity and selectivity for DAT, NET, and SERT dictating its unique stimulant and psychoactive effects. Further research is imperative to definitively characterize the receptor binding profile of this compound and to fully understand its potential pharmacological and toxicological implications. The experimental protocols and signaling pathway diagrams provided herein offer a foundational understanding for researchers in the field of drug development and pharmacology.

References

The Structure-Activity Relationship of 4-Methylbuphedrone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-methylbuphedrone (4-MeMABP) analogs and related substituted cathinones. By examining the influence of structural modifications on their pharmacological activity, particularly at monoamine transporters, this document aims to equip researchers with the foundational knowledge for the rational design of novel compounds and a deeper understanding of their psychoactive and potential therapeutic effects.

Introduction to this compound and Substituted Cathinones

This compound is a stimulant drug of the cathinone (B1664624) class, characterized by a β-keto moiety on a phenethylamine (B48288) backbone.[1] Like other synthetic cathinones, its primary mechanism of action involves the modulation of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters in the brain.[2] These interactions disrupt the normal reuptake of monoamine neurotransmitters, leading to increased extracellular concentrations and subsequent psychostimulant effects.[2][3] The abuse potential and specific pharmacological profile of these compounds are dictated by their relative affinities for and activities at these transporters.[4][5]

The structure of substituted cathinones offers numerous points for chemical modification, including the phenyl ring, the α-carbon, and the amino group. Understanding how these modifications alter transporter affinity and selectivity is the core of SAR studies in this field. This guide will focus on the impact of these structural changes, with a particular emphasis on analogs of this compound.

Core Structure-Activity Relationships

The pharmacological activity of substituted cathinones is highly dependent on their chemical structure. Key modifications influencing their interaction with monoamine transporters include:

  • N-Alkylation: The length and nature of the alkyl group attached to the nitrogen atom significantly impact potency and selectivity.

  • α-Alkyl Chain Length: Increasing the length of the alkyl chain on the α-carbon can enhance affinity, particularly for DAT.[6]

  • Phenyl Ring Substitutions: The position and nature of substituents on the phenyl ring can dramatically alter a compound's affinity and selectivity for DAT, SERT, and NET.[7] For instance, a 4-methyl substitution is a key feature of the compounds discussed herein.

The following diagram illustrates the general workflow for investigating the structure-activity relationship of novel psychoactive substances like this compound analogs.

SAR_Workflow cluster_0 Chemical Synthesis & Modification cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Data Analysis & SAR Determination A Lead Compound (e.g., this compound) B Analog Design & Synthesis (e.g., Varying N-alkyl, α-alkyl, ring substitutions) A->B C Radioligand Binding Assays (Determine Ki at DAT, SERT, NET) B->C Test Analogs D Neurotransmitter Uptake Assays (Determine IC50 at DAT, SERT, NET) C->D E Release Assays (Distinguish between inhibitors and releasers) D->E F Locomotor Activity Studies (Assess stimulant effects) E->F Promising Candidates G Drug Discrimination Studies (Evaluate subjective effects) F->G H Self-Administration Studies (Assess abuse potential) G->H I Correlate Structural Modifications with Pharmacological Activity H->I J Identify Key Structural Determinants for Potency and Selectivity I->J J->B Refine Design

Figure 1: General workflow for SAR studies of novel psychoactive substances.

Quantitative Data on Transporter Interactions

The following tables summarize the in vitro data for a selection of substituted cathinones, illustrating the impact of structural modifications on their affinity for monoamine transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki, µM) of Selected Cathinone Analogs

CompoundhDAT Ki (µM)hSERT Ki (µM)hNET Ki (µM)Reference
α-PPP1.29161.4-[6]
α-PBP0.145>10-[6]
α-PVP0.0222>10-[6]
α-PHP0.01633-[6]
4-MePPP1.29--[6]
Mephedrone (B570743) (4-MMC)0.1300.2400.040[8]
Methylone0.2100.2100.260[8]
Pentedrone (B609907)---[3]
Buphedrone (B1655700)---[3]

Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the cited source.

Table 2: Monoamine Transporter Uptake Inhibition (IC50, nM) of Selected Cathinone Analogs

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT SelectivityReference
α-PVP22.2>10,0009.86>450[8]
MDPV4.85>10,00016.84>2061[8]
α-PBP145>10,000->69[8]
α-PHP16>33,000->2062[8]
Mephedrone (4-MMC)130240401.8[8]
Methylone2102102601.0[8]
Pentedrone----[9]
Pentylone (B609909)----[9]
4-MPD----[9]
4-MeAP----[9]

Note: A lower IC50 value indicates greater potency in inhibiting transporter function. "-" indicates data not available in the cited source. DAT/SERT selectivity is the ratio of SERT IC50 to DAT IC50.

In Vivo Effects: Locomotor Activity

The psychostimulant effects of these compounds are often evaluated by measuring changes in locomotor activity in animal models. Generally, compounds that are potent DAT inhibitors or releasers produce a dose-dependent increase in locomotor activity.[10][11] For example, N-ethylpentylone has been shown to produce dose and time-dependent increases in locomotor activity.[11] Similarly, pentedrone and pentylone also induce dose-dependent increases in locomotion.[12] The potency and efficacy of these locomotor effects often correlate with their in vitro activity at the dopamine transporter.[13]

Mechanism of Action: Transporter Inhibition vs. Release

Substituted cathinones can act as either inhibitors (blockers) of monoamine transporters or as substrates (releasers).[14] Inhibitors bind to the transporter but are not translocated, effectively blocking the reuptake of the neurotransmitter.[14] Substrates, on the other hand, are transported into the presynaptic terminal, leading to a reversal of the transporter's function and the release of neurotransmitter into the synapse.[2][14] This distinction is critical as it influences the neurochemical and behavioral profiles of the compounds. For example, mephedrone and methylone act as transporter substrates, evoking the release of monoamines.[2]

The following diagram illustrates the hypothesized interaction of this compound analogs with monoamine transporters, leading to increased synaptic neurotransmitter levels.

Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal A This compound Analog B Monoamine Transporter (DAT, SERT, or NET) A->B Binds to and Inhibits/Reverses E Increased Synaptic Concentration of Neurotransmitter B->E Blocks Reuptake or Induces Efflux C Synaptic Vesicle D Monoamine Neurotransmitter C->D Storage D->B Reuptake F Postsynaptic Receptor E->F Activates G G F->G Downstream Signaling & Psychoactive Effects

Figure 2: Hypothesized signaling pathway of this compound analogs.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific transporter, expressed as the inhibitor constant (Ki).[8]

  • Cell Lines: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter are commonly used.[3][6]

  • Radioligands: Specific radiolabeled ligands, such as [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, and [³H]nisoxetine for NET, are used to label the transporters.

  • Procedure: Cells are incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]

Neurotransmitter Uptake Assays

Neurotransmitter uptake assays measure the functional inhibition of the transporter by a test compound, with results typically reported as IC50 values.[8]

  • Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) or HEK 293 cells expressing the respective transporters are used.[3][14]

  • Radiolabeled Neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), or [³H]norepinephrine are used as substrates for their respective transporters.

  • Procedure: The prepared synaptosomes or cells are incubated with the radiolabeled neurotransmitter and varying concentrations of the test compound. The reaction is stopped, and the amount of radioactivity taken up by the cells is measured.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is calculated.

In Vivo Locomotor Activity
  • Subjects: Male Swiss-Webster mice or Wistar rats are commonly used.[11][12][13][15]

  • Apparatus: Open-field arenas equipped with photobeam sensors to automatically record ambulatory movements.[10][11][13]

  • Procedure: Animals are habituated to the testing environment. Following habituation, they are administered the test compound or vehicle control via intraperitoneal (i.p.) injection. Locomotor activity is then recorded for a specified period (e.g., 60-120 minutes).[13]

  • Data Analysis: The total distance traveled or the number of photobeam breaks are quantified and compared between different dose groups and the control group. Dose-response curves are generated to determine the potency and efficacy of the compounds.

Conclusion

The structure-activity relationship of this compound analogs and related substituted cathinones is a complex but critical area of research. By systematically modifying the cathinone scaffold and evaluating the resulting pharmacological effects, a deeper understanding of the molecular determinants of monoamine transporter interaction can be achieved. The data and methodologies presented in this guide provide a framework for future research aimed at elucidating the SAR of this important class of compounds, which can inform both public health initiatives and the development of novel therapeutics.

References

An In-Depth Technical Guide to the Thermostability and Degradation Pathways of 4-Methylbuphedrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylbuphedrone (4-MeMABP), a synthetic cathinone (B1664624), has emerged as a compound of interest within the scientific and forensic communities. Understanding its stability under various conditions is crucial for accurate analytical detection, toxicological assessment, and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge regarding the thermostability and degradation pathways of this compound and structurally related cathinones. Due to a lack of specific studies on this compound, this guide draws upon data from closely related analogs, particularly mephedrone (B570743) (4-methylmethcathinone) and other synthetic cathinones, to infer its stability profile and degradation mechanisms. This document outlines potential thermal degradation products, proposes degradation pathways, and details relevant experimental protocols.

Introduction

This compound is a stimulant drug of the cathinone class, characterized by a β-keto functional group within a phenethylamine (B48288) structure.[1] This chemical moiety is known to be susceptible to thermal degradation, which can impact the interpretation of analytical results, particularly in gas chromatography-mass spectrometry (GC-MS).[2] Forced degradation studies are essential for identifying potential degradants, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4] This guide synthesizes the available literature on the thermal lability of synthetic cathinones to provide a predictive framework for the behavior of this compound under thermal stress.

Thermostability of Synthetic Cathinones

Synthetic cathinones are generally recognized as being thermally labile.[5] In-situ thermal degradation is a known phenomenon during GC-MS analysis, where the high temperatures of the injection port can induce decomposition.[6] This degradation often involves an oxidative process characterized by the loss of two hydrogen atoms, resulting in a mass shift of 2 Da in the mass spectrum of the degradation product.[2]

Quantitative Data on Cathinone Degradation
CompoundMatrixStorage Temperature (°C)Duration (days)Degradation (%)Reference
MephedroneMethanol (B129727)20332.3 ± 6.1[7]
MephedroneMethanol203087.6 ± 3.9[7]
MephedroneMethanol41423.3 ± 9.0[7]
MephedroneMethanol43051.3 ± 5.6[7]
MephedroneAcetonitrile20-Least Stable[7]
MephedroneAcetonitrile4-More Stable[7]
MephedroneAcetonitrile-20-Most Stable[7]

Table 1: Stability of Mephedrone in Different Solvents and Temperatures.

Degradation Pathways

The degradation of synthetic cathinones can proceed through several pathways, including oxidation, hydrolysis, and pyrolysis, depending on the conditions.

Thermal Degradation in GC-MS

A primary degradation pathway for cathinones during GC-MS analysis is oxidative dehydrogenation, leading to the formation of an enamine.[2] For this compound, this would involve the loss of two hydrogen atoms from the α-carbon and the nitrogen atom of the methylamino group.

Pyrolysis

Pyrolysis, or thermal decomposition in the absence of oxygen, can lead to a more complex array of degradation products. Studies on the pyrolysis of mephedrone have identified numerous products, suggesting that this compound could undergo similar transformations.[8]

Degradation in Solution

In alkaline solutions, 4-methylmethcathinone (mephedrone) has been shown to degrade into several products.[9] This suggests that the stability of this compound in solution is pH-dependent.

Experimental Protocols

The following protocols are based on methodologies used for studying the stability and degradation of related synthetic cathinones and can be adapted for this compound.

Thermostability Study (GC-MS)

This protocol is designed to assess the in-situ thermal degradation of this compound during GC-MS analysis.

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • GC-MS Analysis:

    • Injector Temperature Program: Analyze the sample using a range of injector temperatures (e.g., 200°C, 220°C, 250°C, 280°C) to evaluate the effect of temperature on degradation.

    • Column: Use a standard non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 300°C) to ensure the elution of all compounds.

    • Mass Spectrometer: Operate in full scan mode to identify the parent compound and any degradation products.

  • Data Analysis: Monitor the chromatograms for the appearance of new peaks at higher injector temperatures. Analyze the mass spectra of these new peaks to identify potential degradation products, looking for characteristic mass shifts (e.g., -2 Da). Quantify the extent of degradation by comparing the peak area of the parent compound to the total peak area of all related compounds.

Forced Degradation Study (Solution)

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation (Solution): Heat a solution of this compound at 80°C for 48 hours.

    • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Identify and quantify the degradation products.

Pyrolysis Study

This protocol simulates the conditions of smoking and analyzes the resulting degradation products.

  • Sample Preparation: Place a small amount (e.g., 1-5 mg) of 4-methylbuhphedrone hydrochloride in a pyrolysis tube.

  • Pyrolysis: Heat the sample rapidly to a high temperature (e.g., 400-600°C) under an inert atmosphere (e.g., nitrogen or argon).

  • Product Collection: Trap the volatile pyrolysis products using a cold trap or by dissolving them in a suitable solvent.

  • Analysis: Analyze the collected products using GC-MS to identify the various components.

Visualizations

The following diagrams illustrate the proposed degradation pathways and an experimental workflow.

G cluster_workflow Experimental Workflow for Thermostability Assessment prep Sample Preparation (4-MeMABP in Solvent) gcms GC-MS Analysis (Varying Injector Temperatures) prep->gcms data Data Analysis (Identify Degradation Products, Quantify Degradation) gcms->data

Experimental workflow for thermostability assessment.

G cluster_pathway Inferred Thermal Degradation Pathway of this compound in GC-MS parent This compound intermediate [Intermediate Radical Cation] parent->intermediate High Temperature (GC Injector Port) product Dehydrogenated Product (Enamine Structure, -2 Da) intermediate->product Oxidative Dehydrogenation

Inferred thermal degradation pathway in GC-MS.

G cluster_pyrolysis Potential Pyrolysis Pathways of this compound (Analogous to Mephedrone) parent This compound product1 iso-4-Methylbuphedrone parent->product1 Pyrolysis product2 4-Methylpropiophenone parent->product2 Pyrolysis product3 Pyrazine Derivatives parent->product3 Pyrolysis product4 N-Methylated-4-Methylbuphedrone parent->product4 Pyrolysis

Potential pyrolysis pathways of this compound.

Conclusion

While direct experimental data on the thermostability and degradation of this compound is limited, evidence from closely related synthetic cathinones strongly suggests that it is a thermally labile compound. The primary degradation pathway under GC-MS conditions is likely oxidative dehydrogenation. A variety of other degradation products can be expected under pyrolysis and in solution, particularly under alkaline conditions. The experimental protocols provided in this guide offer a framework for conducting detailed stability studies on this compound. Further research is warranted to definitively characterize its degradation products and quantify its stability under various conditions, which will be critical for forensic, toxicological, and pharmaceutical applications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Methylbuphedrone in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbuphedrone (4-MeMABP) is a synthetic cathinone (B1664624) that has emerged as a novel psychoactive substance (NPS). As a stimulant, it poses significant public health risks, necessitating the development of robust and validated analytical methods for its detection and quantification in biological matrices. These application notes provide a comprehensive overview of established methodologies for the quantification of this compound in various biological samples, including blood, urine, and hair. The protocols detailed below utilize common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Analytical Method Performance Comparison

The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes key quantitative performance parameters for the quantification of this compound and structurally similar cathinones using various analytical techniques.

ParameterGC-MSLC-MS/MSHPLC-DAD
Limit of Detection (LOD) 0.002 µg/mL (blood)[1]0.25 - 5 ng/mL (blood & urine)[2]40 ng/mL (urine)[3]
Limit of Quantification (LOQ) 0.25 µg/mL (blood)[1]0.25 - 5 ng/mL (blood & urine)[2]100 ng/mL (urine)[3]
Linearity (R²) Range >0.99 (0.25 - 2 µg/mL)[1]>0.99>0.99 (25 - 2,400 ng/mL)[3]
Recovery Not specified81 - 93% (blood), 84 - 104% (urine)[2]71 - 82%[3]
Precision (%RSD) <15%[4]<19%[4]<2.9%[4]

Experimental Workflow

The general workflow for the analysis of this compound in biological samples involves several key stages, from sample collection to data analysis.

Workflow for this compound Analysis General Workflow for this compound Analysis in Biological Samples cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (Blood, Urine, Hair, Oral Fluid) SampleStorage Sample Storage (e.g., -20°C) SampleCollection->SampleStorage SamplePreparation Sample Preparation (Extraction, Derivatization) SampleStorage->SamplePreparation InstrumentalAnalysis Instrumental Analysis (GC-MS, LC-MS/MS, HPLC) SamplePreparation->InstrumentalAnalysis DataAcquisition Data Acquisition InstrumentalAnalysis->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing ResultReporting Result Reporting & Interpretation DataProcessing->ResultReporting

References

Application Note: Quantitative Analysis of 4-Methylbuphedrone in Human Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-Methylbuphedrone (4-MeMC) in human urine. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, which effectively reduces matrix interference and enhances sensitivity.[1] Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method is validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for forensic toxicology, clinical research, and drug monitoring applications.

Introduction

This compound, a synthetic cathinone (B1664624), is a psychoactive substance that has emerged as a designer drug of abuse. Structurally related to cathinone and mephedrone, it acts as a central nervous system stimulant.[2] The increasing prevalence of synthetic cathinones necessitates the development of reliable analytical methods for their detection in biological matrices to aid in clinical and forensic investigations.[3] LC-MS/MS offers superior selectivity and sensitivity compared to other analytical techniques, making it the gold standard for the definitive identification and quantification of such compounds in complex biological samples like urine.[4] This protocol provides a detailed workflow for the extraction and quantification of this compound from urine samples.

Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard (1 mg/mL)

  • This compound-d3 or Mephedrone-d3 internal standard (IS) solution (1 mg/mL)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (≥98%)

  • Ammonium acetate

  • Deionized water (18.2 MΩ·cm)

  • β-glucuronidase from E. coli

  • Phosphate (B84403) buffer (pH 6.8)

  • Mixed-mode cation exchange SPE cartridges

3.2. Preparation of Standards and Quality Controls

  • Stock Solutions: Prepare 100 µg/mL stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 methanol/water mixture to prepare working solutions for calibration standards and quality controls (QCs).

  • Internal Standard Spiking Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in methanol.

  • Calibration Standards and QCs: Spike appropriate amounts of the working standard solutions into drug-free human urine to prepare calibrators and QCs. A typical calibration range is 1 to 500 ng/mL.[1]

3.3. Sample Preparation (Solid-Phase Extraction)

  • Pipette 1 mL of urine sample, calibrator, or QC into a labeled glass tube.

  • Add 25 µL of the 100 ng/mL internal standard spiking solution to all tubes except for the blank.

  • Add 500 µL of phosphate buffer (pH 6.8) and 20 µL of β-glucuronidase enzyme solution. Vortex briefly.

  • Incubate the samples at 55°C for 2 hours to allow for enzymatic hydrolysis of potential glucuronide conjugates.

  • Allow samples to cool to room temperature.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by sequentially passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water to remove interferences.

  • Elution: Elute the analyte and internal standard with 2 mL of 2% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex to mix and transfer to an autosampler vial for analysis.[5]

3.4. LC-MS/MS Instrumentation and Conditions

3.4.1. Liquid Chromatography

  • LC System: Agilent 1200 series or equivalent[6]

  • Column: Phenomenex Luna Omega Polar C18 (150 mm × 4.6 mm, 5 µm) or equivalent[7]

  • Mobile Phase A: 0.1% Formic Acid in Water[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[7]

  • Column Temperature: 35°C[7]

  • Injection Volume: 10 µL

  • Flow Rate: 0.6 mL/min[7]

3.4.2. Mass Spectrometry

  • MS System: Agilent 6460 Triple Quadrupole or equivalent[6]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Gas Temperature: 350°C[7]

  • Gas Flow: 13 L/min[7]

  • Nebulizer Pressure: 60 psi[7]

  • Capillary Voltage: 2500 V[7]

Data Presentation

The following tables summarize the optimized instrumental parameters for the analysis of this compound.

Table 1: Liquid Chromatography Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 85.0 15.0
5.0 85.0 15.0
10.0 65.0 35.0
14.0 20.0 80.0
15.0 0.0 100.0
17.0 0.0 100.0
17.1 85.0 15.0
21.0 85.0 15.0

This gradient is adapted from a similar method for synthetic cathinones.[7]

Table 2: Optimized MS/MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Fragmentor (V) Collision Energy (eV)
This compound (Quantifier) 192.1 145.0 50 100 28
This compound (Qualifier) 192.1 161.0 50 100 16
Mephedrone-d3 (IS) 181.1 148.1 50 100 15

MRM transitions for this compound are based on published data.

Table 3: Method Validation Summary

Parameter Result
Linearity Range 1.0 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Matrix Effect (%) 85% - 115%
Recovery (%) > 80%

These values represent typical performance for validated methods for synthetic cathinones in urine.[1][7][8]

Visualizations

LC-MS/MS Workflow for this compound in Urine cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Urine Sample Receipt Spike 2. Spike with Internal Standard Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis Spike->Hydrolysis SPE 4. Solid-Phase Extraction (Condition, Load, Wash, Elute) Hydrolysis->SPE Evap 5. Evaporation to Dryness SPE->Evap Recon 6. Reconstitution Evap->Recon LCMS 7. LC-MS/MS Analysis Recon->LCMS Quant 8. Quantification & Integration LCMS->Quant Report 9. Final Report Quant->Report

Caption: Experimental workflow from sample preparation to final report.

LC-MS/MS Analytical Logic cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry LC_Col LC Column Separates compounds by polarity ESI ESI Source Ionizes compounds LC_Col->ESI Elution Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 192.1) ESI->Q1 Q2 Quadrupole 2 (q2) Fragments Precursor Ion (Collision Cell) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ions (e.g., m/z 145.0) Q2->Q3 Detector Detector Measures Ion Intensity Q3->Detector Data_System Data System (Quantification) Detector->Data_System Reconstituted_Sample Sample Extract Reconstituted_Sample->LC_Col Injection

Caption: Logical diagram of the LC-MS/MS detection and quantification process.

References

Application Note: GC-MS Analysis of 4-Methylbuphedrone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbuphedrone (4-MeMABP) is a synthetic cathinone (B1664624) that has emerged as a designer drug, posing significant challenges to forensic and clinical toxicology. Structurally related to buphedrone (B1655700) and other synthetic cathinones, it exerts stimulant effects. Accurate and reliable analytical methods are crucial for its detection and quantification in biological matrices to understand its pharmacokinetics, pharmacodynamics, and toxicological profile. This application note provides a detailed protocol for the analysis of this compound and its putative metabolites using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique in forensic laboratories. While comprehensive validated quantitative data for this compound is limited in published literature, this document synthesizes available information and provides protocols based on the analysis of structurally similar synthetic cathinones.

Metabolic Pathway of this compound

The metabolism of this compound is expected to follow pathways similar to other synthetic cathinones, such as mephedrone (B570743) and 4-methyl-N-ethylcathinone (4-MEC).[1] The primary metabolic transformations involve the reduction of the keto group, N-dealkylation, and oxidation of the aromatic methyl group.

Based on the metabolism of related compounds, the postulated major metabolites of this compound are:

  • Dihydro-4-methylbuphedrone: Formed by the reduction of the β-keto group.

  • Nor-4-methylbuphedrone: Resulting from N-demethylation.

  • 4-Hydroxytolyl-buphedrone: Formed by the hydroxylation of the tolyl group.

  • 4-Carboxy-buphedrone: Resulting from the further oxidation of the hydroxytolyl metabolite.

Metabolic Pathway of this compound Postulated Metabolic Pathway of this compound This compound This compound M1 Dihydro-4-methylbuphedrone This compound->M1 β-Keto Reduction M2 Nor-4-methylbuphedrone This compound->M2 N-Demethylation M3 4-Hydroxytolyl-buphedrone This compound->M3 Hydroxylation M4 4-Carboxy-buphedrone M3->M4 Oxidation

Caption: Postulated metabolic pathway of this compound.

Experimental Protocols

This section details the methodologies for the extraction of this compound and its metabolites from biological matrices and their subsequent analysis by GC-MS.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective method for extracting synthetic cathinones from urine samples.[2]

Materials:

  • Urine sample

  • Internal Standard (IS) solution (e.g., Methamphetamine-d5)

  • Phosphate (B84403) buffer (pH 6)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide (B78521)

  • SPE cartridges (e.g., C18)

Protocol:

  • To 1 mL of urine, add the internal standard.

  • Add 2 mL of phosphate buffer (pH 6) and vortex.

  • Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and 1 mL of phosphate buffer. Do not allow the cartridge to dry.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of deionized water, followed by 1 mL of a 5% acetic acid solution.

  • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elute the analytes with 3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for derivatization.

Derivatization

Derivatization is often necessary for the analysis of cathinones by GC-MS to improve their thermal stability and chromatographic properties. Trifluoroacetic anhydride (B1165640) (TFAA) is a common derivatizing agent.[3]

Materials:

  • Dried extract from sample preparation

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl acetate (B1210297)

Protocol:

  • To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Vortex the mixture and heat at 70°C for 30 minutes.

  • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS analysis.

Experimental Workflow for GC-MS Analysis Experimental Workflow for GC-MS Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Urine Sample SPE Solid-Phase Extraction Sample->SPE Derivatization Derivatization (TFAA) SPE->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Workflow for the GC-MS analysis of this compound.

GC-MS Instrumentation and Parameters

The following are general GC-MS parameters that can be adapted for the analysis of this compound and its metabolites. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium, constant flow at 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL (Splitless mode)
Oven Temperature ProgramInitial temperature 80°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Transfer Line Temperature280°C
Scan Rangem/z 40-550
Acquisition ModeFull Scan and/or Selected Ion Monitoring (SIM)

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table includes data for the parent compound and estimations for its metabolites based on structurally similar synthetic cathinones like mephedrone.[2][4][5] The characteristic ions are for the trifluoroacetylated derivatives.[3]

AnalyteRetention Time (min) (estimated)Characteristic Ions (m/z) (TFA derivative)LOD (ng/mL) (estimated)LOQ (ng/mL) (estimated)Linearity (ng/mL) (estimated)
This compound ~10.5146, 119, 910.5 - 51 - 1010 - 1000
Dihydro-4-methylbuphedrone ~10.2148, 119, 911 - 105 - 2020 - 1000
Nor-4-methylbuphedrone ~9.8132, 119, 911 - 105 - 2020 - 1000
4-Hydroxytolyl-buphedrone ~11.2248, 146, 1195 - 2010 - 5050 - 2000
4-Carboxy-buphedrone (as methyl ester) ~12.5204, 146, 1195 - 2010 - 5050 - 2000

Note: The quantitative data provided are estimates based on published data for analogous compounds and should be validated in-house for specific applications.

Conclusion

This application note provides a comprehensive framework for the GC-MS analysis of this compound and its putative metabolites. The detailed protocols for sample preparation, derivatization, and GC-MS analysis, along with the postulated metabolic pathway and estimated quantitative data, offer a valuable resource for researchers, scientists, and drug development professionals. In-house validation of the method is strongly recommended to ensure accuracy and reliability for specific analytical needs. The provided workflows and data will aid in the development of robust analytical methods for the detection and quantification of this emerging designer drug.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 4-Methylbuphedrone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbuphedrone (4-MeMABP) is a synthetic cathinone (B1664624) that has emerged as a designer drug. As with many clandestinely produced substances, the synthesis of this compound can result in the formation of positional isomers, namely 2-methylbuphedrone and 3-methylbuphedrone. Due to the potential for varied pharmacological and toxicological profiles among isomers, their accurate identification is crucial for forensic laboratories, clinical toxicology, and in the regulation of controlled substances. High-resolution mass spectrometry (HRMS), coupled with chromatographic separation techniques such as liquid chromatography (LC) and gas chromatography (GC), offers the necessary specificity and sensitivity to differentiate these closely related compounds. This application note provides detailed protocols for the identification and differentiation of this compound isomers using LC-HRMS and GC-HRMS.

Challenges in Isomer Identification

Positional isomers of methylbuphedrone possess the same molecular weight and often exhibit very similar mass spectrometric fragmentation patterns under standard electron ionization (EI) and electrospray ionization (ESI), making their differentiation by mass spectrometry alone challenging.[1] Consequently, chromatographic separation is essential to resolve the isomers before mass spectrometric analysis. Furthermore, specific MS/MS fragmentation patterns can be exploited, sometimes enhanced by chemical derivatization, to achieve confident identification.

Experimental Protocols

Protocol 1: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

This protocol describes a general method for the separation and identification of this compound and its positional isomers (2- and 3-methylbuphedrone) in solution.

3.1.1. Sample Preparation

Standard solutions of 2-methylbuphedrone, 3-methylbuphedrone, and this compound should be prepared in methanol (B129727) at a concentration of 1 mg/mL and serially diluted to working concentrations (e.g., 1-100 ng/mL) with the initial mobile phase composition.

3.1.2. LC-HRMS Instrumentation and Conditions

  • LC System: Ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column with a biphenyl (B1667301) stationary phase is recommended for enhanced separation of aromatic positional isomers. A standard C18 column can also be used. (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: 10-90% B

    • 8-9 min: 90% B

    • 9-9.1 min: 90-10% B

    • 9.1-12 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • HRMS System: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Acquisition Mode: Full scan MS and data-dependent MS/MS (ddMS2).

  • Mass Range: m/z 50-500.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation information.

3.1.3. Data Presentation: LC-HRMS

The protonated molecule for all three isomers will be observed at the same exact mass. Differentiation is primarily achieved through chromatographic separation.

CompoundFormulaExact Mass ([M+H]⁺)Expected Retention Time (min)
2-MethylbuphedroneC₁₂H₁₇NO192.1383To be determined experimentally
3-MethylbuphedroneC₁₂H₁₇NO192.1383To be determined experimentally
This compoundC₁₂H₁₇NO192.1383To be determined experimentally

Note: Retention times are highly dependent on the specific column and LC system used and must be confirmed with certified reference materials.

3.1.4. Expected Fragmentation

The primary fragmentation pathways for protonated methylbuphedrone isomers involve the loss of water (H₂O), cleavage of the alkyl chain, and formation of a tolylium or methyltropylium cation. While the major fragments may be similar, the relative intensities of certain fragment ions might differ between isomers, aiding in their identification.

Protocol 2: Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) with Derivatization

This protocol, adapted from Tanaka et al., utilizes chemical derivatization to enhance the chromatographic separation and mass spectrometric differentiation of the methylbuphedrone isomers.[1]

3.2.1. Sample Preparation and Derivatization

  • Evaporate 100 µL of a methanolic solution of the sample or standard to dryness under a gentle stream of nitrogen.

  • Add 50 µL of ethyl acetate (B1210297) and 50 µL of heptafluorobutyric anhydride (B1165640) (HFBA).

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-HRMS analysis.

3.2.2. GC-HRMS Instrumentation and Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: 30 m x 0.25 mm i.d., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column (e.g., HP-5MS).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 280 °C.

  • HRMS System: High-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Source: Chemical Ionization (CI) is recommended for differentiation as described by Tanaka et al.[1] Electron Ionization (EI) can also be used.

  • CI Reagent Gas: Acetonitrile.

  • Acquisition Mode: Full scan MS and MS/MS.

3.2.3. Data Presentation: GC-HRMS of HFB-Derivatized Isomers

Derivatization with HFBA increases the molecular weight and can lead to isomer-specific fragmentation patterns, particularly with chemical ionization.

Compound (HFB derivative)Formula (HFB derivative)Precursor Ion ([M+H]⁺) (m/z)Key Product Ion(s) (m/z)Differentiating Feature
2-Methylbuphedrone-HFBC₁₆H₁₆F₇NO₂388268, 444 (with VTMS-CI)Higher intensity of m/z 444 for ortho isomer in VTMS-CI-MS/MS.[1]
3-Methylbuphedrone-HFBC₁₆H₁₆F₇NO₂388268, 444 (with VTMS-CI)Lower intensity of m/z 268 in acetonitrile-CI-MS/MS.[1]
This compound-HFBC₁₆H₁₆F₇NO₂388268Absence of significant m/z 444 peak in VTMS-CI-MS/MS.[1]

Note: The use of vinyltrimethylsilane (B1294299) (VTMS) as a CI reagent gas can provide further differentiation, with the ortho and meta isomers producing a fragment ion at m/z 444 from the [M+85]⁺ adduct, which is absent for the para isomer.[1]

Visualizations

Experimental Workflow

G Figure 1. General workflow for the identification of this compound isomers. cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis Sample Sample containing suspected methylbuphedrone isomers Dilution Dilution Sample->Dilution Derivatization Derivatization (for GC-MS) Sample->Derivatization LC_HRMS LC-HRMS Dilution->LC_HRMS GC_HRMS GC-HRMS Derivatization->GC_HRMS Data_Processing Data Processing LC_HRMS->Data_Processing GC_HRMS->Data_Processing Identification Isomer Identification Data_Processing->Identification Based on retention time and fragmentation patterns G Figure 2. Proposed ESI-MS/MS fragmentation of protonated this compound. parent [this compound+H]⁺ m/z 192.1383 frag1 m/z 174.1278 ([M+H-H₂O]⁺) parent->frag1 - H₂O frag2 m/z 105.0704 (Tolylium ion) parent->frag2 - C₅H₁₀N frag3 m/z 72.0808 (Iminium ion) parent->frag3 - C₇H₇O frag4 m/z 145.0855 ([M+H-H₂O-C₂H₅]⁺) frag1->frag4 - C₂H₅ frag5 m/z 91.0542 (Tropylium ion) frag2->frag5 - CH₂

References

Application Notes and Protocols for the Sample Preparation of 4-Methylbuphedrone in Blood Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and preparation of 4-Methylbuphedrone (4-Me-MABP), a synthetic cathinone (B1664624), from human blood plasma samples prior to analysis by chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following sections detail three common sample preparation techniques: Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE).

Introduction

Accurate quantification of this compound in blood plasma is critical for pharmacokinetic studies, toxicological screening, and in the development of therapeutic interventions. The complex nature of blood plasma necessitates robust sample preparation to remove interfering substances like proteins, phospholipids, and salts, which can suppress ionization in mass spectrometry and compromise analytical column integrity. The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and available instrumentation.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the solid-phase extraction method specifically validated for this compound in plasma. Data for Protein Precipitation and Liquid-Liquid Extraction are generally not available for this specific analyte and would require method validation.

ParameterSolid-Phase Extraction (SPE)Protein Precipitation (PPT)Liquid-Liquid Extraction (LLE)
Limit of Detection (LOD) 0.26 - 0.34 µg/L[1]Data not availableData not available
Limit of Quantitation (LOQ) 0.89 - 1.12 µg/L[1]Data not availableData not available
Recovery Good[1]>80% (General)[2]83-109% (for Mephedrone)
Matrix Effect Minimized by extractionPotential for ion suppressionVariable

Experimental Protocols & Workflows

Solid-Phase Extraction (SPE)

SPE is a highly selective method for isolating analytes from a complex matrix, resulting in a clean extract with minimal matrix effects. A validated method for the simultaneous determination of synthetic cathinone enantiomers, including this compound, in urine and plasma has been reported using GC-MS with negative chemical ionization.[1]

This protocol is adapted from the validated method for synthetic cathinones in plasma.[1]

  • Sample Pre-treatment:

    • To 1 mL of plasma sample, add an appropriate internal standard.

    • Vortex the sample for 10 seconds.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 3 mL of methanol (B129727) and 3 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Follow with a wash of 3 mL of 0.1 M HCl.

    • Dry the cartridge under vacuum for 5 minutes.

    • Perform a final wash with 3 mL of methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for derivatization and subsequent GC-MS analysis.

SPE_Workflow start Start: Plasma Sample pretreatment Add Internal Standard & Vortex start->pretreatment loading Load Sample onto SPE Cartridge pretreatment->loading conditioning Condition SPE Cartridge (Methanol, Water) conditioning->loading wash1 Wash with Deionized Water loading->wash1 wash2 Wash with 0.1 M HCl wash1->wash2 dry Dry Cartridge (Vacuum) wash2->dry wash3 Wash with Methanol dry->wash3 elution Elute with DCM/IPA/NH4OH wash3->elution evaporation Evaporate to Dryness (Nitrogen Stream) elution->evaporation reconstitution Reconstitute in Analysis Solvent evaporation->reconstitution end Analysis (GC-MS/LC-MS) reconstitution->end

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is often used for high-throughput screening. Acetonitrile (B52724) is a commonly used precipitating solvent.

This is a general protocol for protein precipitation and should be validated for this compound.

  • Sample Preparation:

    • Aliquot 100 µL of plasma into a microcentrifuge tube.

    • Add 50 µL of an internal standard solution.[2]

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 solvent-to-sample ratio).

    • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[3]

  • Supernatant Transfer:

    • Carefully aspirate the supernatant and transfer it to a clean tube or a well in a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

// Nodes start [label="Start: Plasma Sample", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; add_is [label="Add Internal Standard", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_solvent [label="Add Ice-Cold\nAcetonitrile (3:1)", fillcolor="#FBBC05", fontcolor="#202124"]; vortex [label="Vortex Vigorously", fillcolor="#34A853", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge at\nHigh Speed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transfer [label="Transfer Supernatant", fillcolor="#4285F4", fontcolor="#FFFFFF"]; optional_step [label="Optional:\nEvaporate & Reconstitute", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Analysis\n(LC-MS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> add_is; add_is -> add_solvent; add_solvent -> vortex; vortex -> centrifuge; centrifuge -> transfer; transfer -> optional_step; optional_step -> end; }

Caption: Liquid-Liquid Extraction (LLE) Workflow.

References

Application Notes and Protocols for 4-Methylbuphedrone in Behavioral Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A- Introduction

4-Methylbuphedrone (4-MeMABP) is a stimulant drug belonging to the cathinone (B1664624) class, which has appeared on the novel psychoactive substances market.[1] As a structural analog of more well-studied synthetic cathinones like mephedrone (B570743) (4-methylmethcathinone), it is presumed to exert its behavioral and neuropharmacological effects through similar mechanisms. These application notes provide an overview of the potential use of this compound in behavioral neuroscience research, with protocols and data tables largely extrapolated from studies on its close analog, mephedrone, due to the limited availability of specific research on 4-MeMABP. Researchers should use the provided information as a guide and starting point for their own empirical investigations.

B- Neuropharmacology and Mechanism of Action

Synthetic cathinones primarily act as monoamine transporter inhibitors and/or releasers.[2] They increase the extracellular concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) in the brain, which underlies their stimulant, rewarding, and entactogenic effects.[3] Mephedrone, a close analog of this compound, acts as a non-selective monoamine uptake inhibitor and releaser.[4] It has a more pronounced effect on serotonin release compared to dopamine, distinguishing it from other psychostimulants like methamphetamine.[2] The pharmacodynamic profile of mephedrone is often compared to both MDMA and methamphetamine.[2]

Putative Signaling Pathway of this compound

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4MeMABP This compound DAT DAT 4MeMABP->DAT Inhibits Reuptake/ Promotes Efflux SERT SERT 4MeMABP->SERT Inhibits Reuptake/ Promotes Efflux NET NET 4MeMABP->NET Inhibits Reuptake/ Promotes Efflux VMAT2 VMAT2 DA_Vesicle Dopamine Vesicle DAT->DA_Vesicle Reuptake 5HT_Vesicle Serotonin Vesicle SERT->5HT_Vesicle Reuptake DA_ext Dopamine DA_Vesicle->DA_ext Release 5HT_ext Serotonin 5HT_Vesicle->5HT_ext Release DA_Receptor Dopamine Receptors DA_ext->DA_Receptor Binds 5HT_Receptor Serotonin Receptors 5HT_ext->5HT_Receptor Binds Behavioral_Effects Psychostimulant Effects (Locomotor Activity, Reward) DA_Receptor->Behavioral_Effects 5HT_Receptor->Behavioral_Effects

Caption: Putative mechanism of this compound at the monoaminergic synapse.

C-Behavioral Assays

1.Locomotor Activity

Locomotor activity assays are used to assess the stimulant effects of a compound. Synthetic cathinones typically induce hyperlocomotion in rodents.[4]

Quantitative Data (from Mephedrone studies)

SpeciesDose (mg/kg, route)ObservationReference
Rat (Wistar)2.5, 5, 20 (s.c.)Dose-dependent increase in locomotor activity.[4]
Rat (Wistar)5.0 (i.p.)Increased locomotor activity.[5]
Mouse (Swiss-Webster)Not specifiedIncreased locomotor activity.[6]
Rat (Sprague-Dawley)Self-administeredIncreased locomotor activity.[7]

Experimental Protocol: Open Field Test

  • Apparatus: A square or circular arena (e.g., 40x40x40 cm) made of a non-reflective material. The arena is equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Animals: Male Wistar or Sprague-Dawley rats (250-350 g) are individually housed with ad libitum access to food and water. Animals are habituated to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Administer this compound at the desired doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

    • Immediately after injection, place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a set duration, typically 60-120 minutes.

    • Analyze the data in time bins (e.g., 5-10 minutes) to assess the onset and duration of the drug's effects.

Experimental Workflow: Locomotor Activity

Locomotor_Activity_Workflow Start Start Habituation Acclimatize Animal to Testing Room (≥ 1 hr) Start->Habituation Drug_Admin Administer 4-MeMABP or Vehicle Habituation->Drug_Admin Placement Place Animal in Open Field Arena Drug_Admin->Placement Data_Collection Record Locomotor Activity (e.g., 60-120 min) Placement->Data_Collection Data_Analysis Analyze Data in Time Bins Data_Collection->Data_Analysis End End Data_Analysis->End CPP_Workflow Start Start Pre_Conditioning Baseline Preference Test (Day 1) Start->Pre_Conditioning Conditioning Conditioning Phase (Days 2-9) Pre_Conditioning->Conditioning Drug_Pairing Drug + Paired Side Conditioning->Drug_Pairing Alternating Days Vehicle_Pairing Vehicle + Unpaired Side Conditioning->Vehicle_Pairing Alternating Days Post_Conditioning Post-Conditioning Test (Day 10, No Drug) Drug_Pairing->Post_Conditioning Vehicle_Pairing->Post_Conditioning Data_Analysis Compare Time Spent in Paired vs. Unpaired Side Post_Conditioning->Data_Analysis End End Data_Analysis->End Self_Admin_Workflow Start Start Surgery Implant Intravenous Catheter Start->Surgery Recovery Post-Surgical Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Self-Administration (Fixed Ratio Schedule) Recovery->Acquisition Dose_Response Dose-Response Testing Acquisition->Dose_Response Progressive_Ratio Progressive Ratio Testing Dose_Response->Progressive_Ratio Data_Analysis Analyze Infusions, Lever Presses, and Breakpoints Progressive_Ratio->Data_Analysis End End Data_Analysis->End

References

In Vivo Microdialysis of 4-Methylmethcathinone (Mephedrone) in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for in vivo microdialysis studies specifically investigating "4-Methylbuphedrone" did not yield dedicated research under this chemical name. However, the compound 4-methylmethcathinone (also known as mephedrone (B570743) or 4-MMC) is a closely related para-substituted cathinone (B1664624), and a significant body of research exists for it using the requested methodology. This document provides detailed application notes and protocols based on published studies of mephedrone in rodent models, which are likely to be highly relevant for researchers interested in this compound.

Introduction

In vivo microdialysis is a powerful technique used to measure the levels of endogenous neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals. This method is invaluable for studying the neurochemical effects of psychoactive substances like the synthetic cathinone mephedrone. Mephedrone is known to act as a monoamine transporter substrate, leading to the release of dopamine (B1211576) (DA) and serotonin (B10506) (5-HT).[1] This document outlines the protocols for conducting in vivo microdialysis studies in rodents to assess the impact of mephedrone on neurotransmitter levels, particularly in the nucleus accumbens (NAc), a key region of the brain's reward pathway.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vivo microdialysis studies of mephedrone in rats. These studies typically measure the dose-dependent effects of mephedrone on the extracellular concentrations of dopamine and serotonin in the nucleus accumbens.

Table 1: Effects of Intraperitoneal (i.p.) Mephedrone on Nucleus Accumbens Dopamine and Serotonin Levels in Rats

Dose (mg/kg, i.p.)Peak Dopamine Increase (% Baseline)Peak Serotonin Increase (% Baseline)Study Reference
1.0Significant increaseSignificant increaseSuyama et al., 2016[2]
3.2Significant increaseSignificant increaseSuyama et al., 2016[2]
10Significant increaseSignificant increaseSuyama et al., 2016[2]

Note: The study by Suyama et al. (2016) demonstrated dose- and time-dependent increases in both dopamine and serotonin levels in the nucleus accumbens following intraperitoneal administration of mephedrone.[2]

Table 2: Effects of Intravenous (i.v.) Mephedrone on Nucleus Accumbens Dopamine and Serotonin Levels in Rats

Dose (mg/kg, i.v.)Peak Dopamine Increase (% Baseline)Peak Serotonin Increase (% Baseline)Study Reference
0.3Dose-related increaseDose-related increaseKehr et al., 2011 (as cited in[3])
1.0Dose-related increaseDose-related increaseKehr et al., 2011 (as cited in[3])

Note: Intravenous administration of mephedrone also results in dose-related increases in extracellular dopamine and serotonin in the rat nucleus accumbens.[3]

Experimental Protocols

This section provides a detailed methodology for conducting in vivo microdialysis experiments to study the effects of mephedrone in rodents, based on the protocols described in the cited literature.

Animals
  • Species: Male Sprague-Dawley rats are commonly used.[2]

  • Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and provided with ad libitum access to food and water.

Stereotaxic Surgery and Guide Cannula Implantation
  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Stereotaxic Placement: Secure the animal in a stereotaxic frame.

  • Craniotomy: Perform a craniotomy to expose the skull over the target brain region.

  • Guide Cannula Implantation: Unilaterally or bilaterally implant a guide cannula targeting the nucleus accumbens. The cannula is secured to the skull with dental cement and jeweler's screws.

  • Post-operative Care: Administer post-operative analgesics and allow the animals to recover for a specified period (e.g., 5-7 days) before the microdialysis experiment.

Microdialysis Procedure
  • Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the nucleus accumbens.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µl/min) using a microinfusion pump.[2] The composition of aCSF is typically: 147 mM NaCl, 2.8 mM KCl, 1.2 mM CaCl₂, and 1.2 mM MgCl₂.[2]

  • Equilibration: Allow the system to equilibrate for a period (e.g., 1-2 hours) to establish a stable baseline of neurotransmitter levels.

  • Baseline Sample Collection: Collect several baseline dialysate samples (e.g., every 20 minutes) to confirm the stability of neurotransmitter levels before drug administration.

  • Drug Administration: Administer mephedrone via the desired route (e.g., intraperitoneal or intravenous injection).

  • Post-injection Sample Collection: Continue to collect dialysate samples for a predetermined period (e.g., 3-4 hours) to monitor the time course of mephedrone's effects on neurotransmitter levels.

  • Sample Handling: To prevent degradation of catecholamines like dopamine, collected dialysate samples can be stabilized by adding an antioxidant solution.

Neurochemical Analysis
  • Analytical Method: Analyze the dialysate samples for dopamine and serotonin content using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Quantification: Quantify the neurotransmitter concentrations by comparing the peak heights or areas from the samples to those of known standards.

  • Data Expression: Express the results as a percentage of the mean baseline neurotransmitter concentration.

Histological Verification
  • Slice and stain the brain tissue to histologically verify the correct placement of the microdialysis probe in the nucleus accumbens.

Visualizations

Experimental Workflow

experimental_workflow animal_prep Animal Preparation (Sprague-Dawley Rat) surgery Stereotaxic Surgery (Guide Cannula Implantation in Nucleus Accumbens) animal_prep->surgery recovery Post-Operative Recovery (5-7 days) surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion aCSF Perfusion (1 µl/min) probe_insertion->perfusion equilibration System Equilibration (1-2 hours) perfusion->equilibration baseline Baseline Sample Collection equilibration->baseline drug_admin Mephedrone Administration (i.p. or i.v.) baseline->drug_admin post_drug_sampling Post-Drug Sample Collection drug_admin->post_drug_sampling analysis Neurochemical Analysis (HPLC-EC) post_drug_sampling->analysis histology Histological Verification analysis->histology

In Vivo Microdialysis Experimental Workflow for Mephedrone Studies in Rodents.

Proposed Signaling Pathway of Mephedrone

mephedrone_pathway cluster_nac Synaptic Cleft in Nucleus Accumbens mephedrone Mephedrone (4-Methylmethcathinone) dat Dopamine Transporter (DAT) mephedrone->dat Acts as substrate sert Serotonin Transporter (SERT) mephedrone->sert Acts as substrate da_release Increased Extracellular Dopamine dat->da_release Promotes release ht_release Increased Extracellular Serotonin sert->ht_release Promotes release nac Nucleus Accumbens da_release->nac ht_release->nac behavioral_effects Abuse-Related Behavioral Effects nac->behavioral_effects

Proposed Mechanism of Mephedrone-Induced Neurotransmitter Release in the Nucleus Accumbens.

References

Application Notes and Protocols for the Quantification of 4-Methylbuphedrone in Seized Street Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of 4-Methylbuphedrone (4-MeMC), a synthetic cathinone (B1664624) found in seized street samples. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are based on established methods for the analysis of synthetic cathinones, ensuring reliable and reproducible results.[1][2]

Introduction

This compound is a psychoactive substance of the synthetic cathinone class, structurally related to amphetamines.[1] It is encountered in illicit drug markets, typically as a white or off-white powder.[1] Accurate quantification of 4-MeMC in seized materials is crucial for forensic investigations, drug scheduling, and understanding the composition of the illicit drug market. Street samples are often mixtures containing the active substance, cutting agents, and other impurities, necessitating robust analytical methods for accurate quantification.

Data Presentation: Purity of Seized Cathinone Samples

Due to a lack of extensive published data on the purity of this compound in seized street samples, the following table summarizes quantitative data for a closely related and widely studied synthetic cathinone, mephedrone (B570743) (4-methylmethcathinone). This data provides a representative example of the typical purity range and common adulterants found in street-level synthetic cathinone products.[3][4]

Table 1: Purity and Common Adulterants of Seized Mephedrone Street Samples [3][4]

ParameterFinding
Mean Purity 68.2% (with a standard deviation of 24.9%)
Purity Range Declining over time, from ~80% to ~50% in one study
Common Cutting Agents Monosodium glutamate, Creatine, Sucrose
Other Psychoactive Substances Detected 4-Fluoromethcathinone, 4-Methylethcathinone
Commonly Found Adulterants in other stimulants (for context) Caffeine, Benzocaine, Lidocaine, Phenacetin

Note: This data is for mephedrone and should be considered as an illustrative example for this compound.

Experimental Workflow

The general workflow for the quantification of this compound in seized street samples involves sample preparation, instrumental analysis, and data processing.

Quantification Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing seized_sample Seized Street Sample (Powder) homogenize Homogenization seized_sample->homogenize weigh Weighing homogenize->weigh dissolve Dissolution in Solvent weigh->dissolve filter Filtration dissolve->filter gcms GC-MS Analysis filter->gcms Inject lcmsms LC-MS/MS Analysis filter->lcmsms Inject calibration Calibration Curve Generation gcms->calibration lcmsms->calibration quantification Quantification of 4-MeMC calibration->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for this compound Quantification.

Experimental Protocols

The following are detailed protocols for the quantification of this compound in seized powder samples using GC-MS and LC-MS/MS. These protocols are based on guidelines from the United Nations Office on Drugs and Crime (UNODC) for the analysis of synthetic cathinones.[1][2]

Protocol 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Scope: This protocol describes a method for the quantitative analysis of this compound in powder samples.

2. Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., eicosane (B133393) or other suitable n-alkane)

  • Methanol (B129727) (HPLC grade)

  • Volumetric flasks

  • Analytical balance

  • Vortex mixer

  • Syringe filters (0.45 µm)

3. Sample Preparation:

  • Homogenization: Ensure the seized powder sample is homogenous by grinding with a mortar and pestle.

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of the internal standard (e.g., eicosane) in methanol at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Add a fixed amount of the internal standard solution to each calibration standard.

  • Sample Solution:

    • Accurately weigh approximately 10 mg of the homogenized seized powder.

    • Dissolve the weighed sample in a 10 mL volumetric flask with methanol.

    • Add the same fixed amount of the internal standard solution as used in the calibration standards.

    • Vortex the solution until the sample is fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

4. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor characteristic ions for this compound and the internal standard. For this compound, characteristic ions may include m/z 58, 86, and 119 (these should be confirmed with a reference standard).

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of this compound in the seized sample solution using the calibration curve.

  • Determine the purity of this compound in the original powder sample using the following formula:

    Purity (%) = (Concentration in sample solution (µg/mL) * Volume of solvent (mL)) / (Weight of sample (mg) * 1000) * 100

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

1. Scope: This protocol provides a highly sensitive and selective method for the quantification of this compound in powder samples.

2. Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., this compound-d3 or other suitable isotopically labeled standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks

  • Analytical balance

  • Vortex mixer

  • Syringe filters (0.22 µm)

3. Sample Preparation:

  • Homogenization: Homogenize the seized powder sample as described in the GC-MS protocol.

  • Standard and Internal Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at 1 mg/mL.

    • Prepare a stock solution of the internal standard in methanol at 1 mg/mL.

  • Calibration Standards: Prepare calibration standards by diluting the this compound stock solution with the mobile phase to concentrations ranging from 0.1 ng/mL to 100 ng/mL. Add a fixed amount of the internal standard to each.

  • Sample Solution:

    • Accurately weigh approximately 1 mg of the homogenized seized powder.

    • Dissolve in a 100 mL volumetric flask with the mobile phase.

    • Add the same fixed amount of internal standard as in the calibration standards.

    • Vortex until fully dissolved.

    • Filter through a 0.22 µm syringe filter into an LC vial.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Gas Temperature: 325°C

  • Gas Flow: 8 L/min

  • Nebulizer: 45 psi

  • Sheath Gas Temperature: 375°C

  • Sheath Gas Flow: 11 L/min

  • Capillary Voltage: 3500 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Determine and optimize at least two MRM transitions for both this compound and the internal standard.

5. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the peak area of the quantifier ion of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Calculate the concentration of this compound in the sample solution from the calibration curve.

  • Determine the purity of this compound in the original powder sample using the formula provided in the GC-MS protocol.

Quality Control

For both protocols, it is essential to include quality control (QC) samples at low, medium, and high concentrations within the calibration range. These QC samples should be prepared from a separate stock solution of the reference standard to ensure accuracy and precision of the analysis. The results of the QC samples should fall within ±15% of the nominal value.

Visualization of Analytical Logic

The following diagram illustrates the logical relationship in a quantitative analytical method, from sample preparation to final result.

Analytical Logic Logical Flow of Quantitative Analysis cluster_prep Preparation cluster_data Data Analysis sample Representative Sample sample_prep Sample Solution Preparation sample->sample_prep standard Certified Reference Standard cal_prep Calibration Standards Preparation standard->cal_prep instrument Instrumental Measurement (GC-MS or LC-MS/MS) sample_prep->instrument cal_prep->instrument raw_data Raw Data Acquisition instrument->raw_data calibration_curve Calibration Curve raw_data->calibration_curve quant_result Quantitative Result raw_data->quant_result calibration_curve->quant_result final_report Final Report (Purity %) quant_result->final_report

Caption: Logical Flow of Quantitative Analysis.

References

Application Notes and Protocols for the Development of Immunoassays for 4-Methylbuphedrone (4-MBC) Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylbuphedrone (4-MBC) is a synthetic stimulant of the cathinone (B1664624) class, which has emerged as a novel psychoactive substance (NPS). The clandestine nature of its production and distribution necessitates the development of sensitive and specific detection methods for forensic, clinical, and research purposes. Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, high-throughput, and cost-effective screening method for the detection of 4-MBC in various biological matrices.

These application notes provide a comprehensive overview and detailed protocols for the development of a competitive ELISA for 4-MBC. This document outlines the critical steps, from hapten synthesis and immunogen preparation to antibody production and assay validation. Due to the limited availability of specific quantitative data for 4-MBC immunoassays in published literature, this document presents a generalized workflow and representative data to guide researchers in the development and validation of their own assays.

Principle of Competitive ELISA for 4-MBC

The detection of 4-MBC, a small molecule, is typically achieved through a competitive immunoassay format. In this assay, free 4-MBC in a sample competes with a labeled 4-MBC conjugate (e.g., 4-MBC-HRP) for a limited number of binding sites on a specific anti-4-MBC antibody that is immobilized on a microplate well. The amount of labeled conjugate that binds to the antibody is inversely proportional to the concentration of 4-MBC in the sample. The signal generated by the labeled conjugate is then measured to determine the presence and quantity of 4-MBC.

Key Experimental Stages

The development of a robust immunoassay for 4-MBC involves several key stages:

  • Hapten Synthesis: Modification of the 4-MBC molecule to introduce a reactive group for conjugation to a carrier protein.

  • Immunogen and Coating Antigen Preparation: Conjugation of the hapten to a large carrier protein (e.g., BSA or KLH) to make it immunogenic, and to a different protein (e.g., OVA) for coating the ELISA plate.

  • Antibody Production: Immunization of animals with the immunogen to generate polyclonal or monoclonal antibodies specific to 4-MBC.

  • Assay Development and Optimization: Development of the ELISA protocol, including optimization of antibody and antigen concentrations, incubation times, and buffer conditions.

  • Assay Validation: Characterization of the assay's performance, including sensitivity (IC50), specificity (cross-reactivity), and precision.

Data Presentation

The following tables present representative quantitative data that should be generated during the development and validation of a 4-MBC immunoassay.

Table 1: Representative Antibody Affinity Data

Antibody CloneTarget AnalyteAffinity Constant (K_D) (M)
Anti-4-MBC MAb 1This compound1.5 x 10⁻⁹
Anti-4-MBC MAb 2This compound5.2 x 10⁻⁹
Anti-4-MBC PAbThis compoundNot applicable (heterogeneous)

Table 2: Representative ELISA Performance Characteristics

ParameterValueDescription
IC50 (ng/mL) 2.5Concentration of 4-MBC that causes 50% inhibition of signal.[1]
Limit of Detection (LOD) (ng/mL) 0.5The lowest concentration of 4-MBC that can be reliably distinguished from zero.
Linear Range (ng/mL) 1 - 20The concentration range over which the assay is accurate and precise.
Intra-assay Precision (%CV) < 10%Variation within a single assay run.
Inter-assay Precision (%CV) < 15%Variation between different assay runs.

Table 3: Representative Cross-Reactivity Profile of Anti-4-MBC Antibody

Cross-reactivity is a critical parameter for immunoassays targeting designer drugs due to the high structural similarity among analogs.[2][3][4][5][6]

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)*
This compound (4-MBC)2.5100
Buphedrone1516.7
Mephedrone (4-MMC)2510
4-Methylethcathinone (4-MEC)505
Cathinone> 1000< 0.25
Methamphetamine> 1000< 0.25
Amphetamine> 1000< 0.25

*Cross-Reactivity (%) = (IC50 of 4-MBC / IC50 of cross-reactant) x 100

Experimental Protocols

Protocol 1: Synthesis of 4-MBC Hapten (N-succinyl-4-methylbuphedrone)

This protocol is adapted from methods used for the synthesis of related cathinone haptens.[7]

Materials:

  • This compound hydrochloride

  • Succinic anhydride (B1165640)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric acid (HCl) (1M)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve this compound hydrochloride (1 mmol) in DCM (20 mL).

  • Add TEA (2.5 mmol) to neutralize the hydrochloride and stir for 10 minutes.

  • Add succinic anhydride (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with 1M HCl (2 x 20 mL) and then with saturated NaHCO₃ solution (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to yield the hapten, N-succinyl-4-methylbuphedrone.

  • Characterize the synthesized hapten using techniques such as NMR and mass spectrometry to confirm its structure.

Protocol 2: Preparation of 4-MBC-BSA Immunogen and 4-MBC-OVA Coating Antigen

This protocol utilizes the carbodiimide (B86325) crosslinker chemistry for conjugation.[8]

Materials:

  • N-succinyl-4-methylbuphedrone (hapten)

  • Bovine Serum Albumin (BSA)

  • Ovalbumin (OVA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Activation of Hapten: Dissolve the hapten (0.1 mmol), DCC (0.12 mmol), and NHS (0.12 mmol) in 2 mL of anhydrous DMF. Stir the mixture at room temperature for 4 hours in the dark to activate the carboxyl group of the hapten.

  • Conjugation to Carrier Protein:

    • For the immunogen, dissolve BSA (100 mg) in 10 mL of PBS (pH 7.4).

    • For the coating antigen, dissolve OVA (100 mg) in 10 mL of PBS (pH 7.4).

  • Slowly add the activated hapten solution dropwise to the protein solution while stirring.

  • Continue to stir the reaction mixture at 4°C overnight.

  • Purification:

    • Remove the precipitate (dicyclohexylurea) by centrifugation.

    • Dialyze the supernatant against PBS (4 changes of 1 L) at 4°C for 48 hours to remove unconjugated hapten and other small molecules.

  • Characterization: Determine the conjugation ratio (hapten molecules per protein molecule) using MALDI-TOF mass spectrometry or UV-Vis spectroscopy.

  • Store the conjugates at -20°C.

Protocol 3: Polyclonal Antibody Production

Materials:

  • 4-MBC-BSA immunogen

  • Freund's complete adjuvant (FCA)

  • Freund's incomplete adjuvant (FIA)

  • Rabbits (or other suitable host animals)

  • Syringes and needles

Procedure:

  • Pre-immunization Bleed: Collect a pre-immune serum sample from each rabbit.

  • Primary Immunization:

    • Emulsify the 4-MBC-BSA immunogen (1 mg/mL in PBS) with an equal volume of FCA.

    • Inject 1 mL of the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations:

    • Four weeks after the primary immunization, administer a booster injection.

    • Emulsify the 4-MBC-BSA immunogen (0.5 mg/mL in PBS) with an equal volume of FIA.

    • Inject 1 mL of the emulsion subcutaneously.

    • Repeat the booster injections every four weeks.

  • Titer Monitoring:

    • Collect blood samples from the ear vein 10-14 days after each booster injection.

    • Determine the antibody titer in the serum using an indirect ELISA with the 4-MBC-OVA coating antigen.

  • Antibody Purification: Once a high antibody titer is achieved, collect a larger volume of blood and purify the IgG fraction from the serum using protein A/G affinity chromatography.

Protocol 4: Competitive Indirect ELISA for 4-MBC

Materials:

  • 4-MBC-OVA coating antigen

  • Anti-4-MBC antibody (purified)

  • 4-MBC standard solutions

  • Goat anti-rabbit IgG-HRP (or other suitable secondary antibody-enzyme conjugate)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the 4-MBC-OVA coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.

    • Add 100 µL of the diluted antigen to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of 4-MBC standard solutions or unknown samples to the wells.

    • Add 50 µL of the diluted anti-4-MBC antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation:

    • Add 100 µL of diluted goat anti-rabbit IgG-HRP to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each standard and sample.

    • Plot a standard curve of inhibition percentage versus the logarithm of the 4-MBC concentration.

    • Determine the concentration of 4-MBC in the unknown samples by interpolating from the standard curve.

Visualizations

Immunoassay_Development_Workflow cluster_synthesis Hapten & Conjugate Synthesis cluster_antibody Antibody Production cluster_assay Assay Development & Validation Hapten 4-MBC Hapten Synthesis Immunogen Immunogen (4-MBC-BSA) Conjugation Hapten->Immunogen CoatingAg Coating Antigen (4-MBC-OVA) Conjugation Hapten->CoatingAg Immunization Animal Immunization Immunogen->Immunization Optimization ELISA Optimization CoatingAg->Optimization Titer Titer Monitoring Immunization->Titer Purification Antibody Purification Titer->Purification Purification->Optimization Validation Assay Validation (Sensitivity, Specificity) Optimization->Validation

Caption: Workflow for the development of a 4-MBC immunoassay.

Competitive_ELISA_Principle cluster_well Microplate Well cluster_sample Sample Addition cluster_binding cluster_signal Ab Anti-4-MBC Antibody Binding_High High 4-MBC in Sample: Less 4-MBC-HRP binds Binding_Low Low 4-MBC in Sample: More 4-MBC-HRP binds Free_4MBC Free 4-MBC Labeled_4MBC 4-MBC-HRP Conjugate Signal_Low Low Signal Signal_High High Signal

Caption: Principle of the competitive ELISA for 4-MBC detection.

References

Solid-Phase Extraction of 4-Methylbuphedrone from Complex Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the solid-phase extraction (SPE) of 4-Methylbuphedrone (4-MeMC), a synthetic cathinone (B1664624), from various complex biological matrices. The following sections offer comprehensive methodologies and quantitative data to facilitate the accurate and efficient analysis of this compound in forensic, clinical, and research settings.

Introduction

This compound (also known as 4-MeMABP or BZ-6378) is a stimulant drug of the cathinone class that has been identified in forensic cases.[1] Accurate quantification of 4-MeMC in complex biological matrices such as whole blood, plasma, urine, and oral fluid is crucial for toxicological assessment and pharmacokinetic studies. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher analyte recovery, and reduced solvent consumption.[2][3] This document outlines optimized SPE protocols using mixed-mode or polymeric cation exchange sorbents, which are particularly effective for the extraction of basic compounds like 4-MeMC.

Quantitative Data Summary

The following tables summarize the quantitative data for the solid-phase extraction of this compound and structurally similar cathinones from various biological matrices. This data has been compiled from multiple validated analytical methods to provide a comparative overview of expected performance.

Table 1: Solid-Phase Extraction Performance for this compound and Related Cathinones in Urine

AnalyteSPE SorbentElution SolventRecovery (%)LOD (ng/mL)LOQ (ng/mL)
Buphedrone (B1655700)Mixed-Mode Cation ExchangeAmmoniated Dichloromethane/IsopropanolNot Reported0.200Not Reported
Mephedrone (B570743)Dispersive SPE (d-SPE)Not Specified92.91 - 103.8Not Reported5
General CathinonesPipette Tip SPE (PT-SPE)5% NH4OH in Methanol (B129727)57 - 1331.04 - 74.0Not Reported

Data for buphedrone and mephedrone are included as representative examples due to the limited availability of specific data for this compound.[4][5]

Table 2: Solid-Phase Extraction Performance for this compound and Related Cathinones in Oral Fluid

AnalyteSPE SorbentElution SolventRecovery (%)LOD (ng/mL)LOQ (ng/mL)
BuphedroneCation ExchangeNot Specified87.2 - 116.80.75 - 11
MephedroneDispersive SPE (d-SPE)Not Specified98.6 - 103.85Not Reported5
General Drugs of AbuseSupported Liquid Extraction (SLE)Not SpecifiedNot ReportedNot ReportedNot Reported

Performance metrics for buphedrone and mephedrone are presented as indicators of expected results for this compound.[1][4][6][7]

Table 3: Solid-Phase Extraction Performance for Basic Drugs in Plasma

AnalyteSPE SorbentElution SolventRecovery (%)LOD (ng/mL)LOQ (ng/mL)
Basic Drugs (e.g., Amitriptyline)Polymeric (e.g., Bond Elut Plexa)Not Specified>90Not Reported1.0
General DrugsMicroextraction by Packed Sorbent (MEPS)Organic Solvent (≥60%)Not ReportedNot ReportedNot Reported

This table provides a general reference for the extraction of basic drugs from plasma, which is applicable to this compound.[8][9]

Experimental Workflows and Protocols

The following diagrams and protocols detail the step-by-step procedures for the solid-phase extraction of this compound from various biological matrices.

General Solid-Phase Extraction Workflow

SPE_Workflow Sample Sample Collection (Whole Blood, Plasma, Urine, Oral Fluid) Pretreatment Sample Pre-treatment (e.g., Dilution, pH Adjustment, Centrifugation) Sample->Pretreatment Loading Sample Loading Pretreatment->Loading Conditioning SPE Cartridge Conditioning (e.g., Methanol, Water/Buffer) Conditioning->Loading Washing Washing (Remove Interferences) Loading->Washing Elution Analyte Elution Washing->Elution Evaporation Eluate Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: General workflow for solid-phase extraction of analytes from biological samples.

Detailed Protocol for SPE of this compound from Human Urine

This protocol is adapted from established methods for synthetic cathinones and other basic drugs.[5][10][11]

Urine_SPE_Protocol Start Start: Urine Sample (1-5 mL) Pretreat Adjust pH to ~6.0 with Buffer Start->Pretreat Centrifuge Centrifuge if Particulates are Present Pretreat->Centrifuge Load Load Pre-treated Sample (Flow rate: 1-2 mL/min) Centrifuge->Load Condition Condition Mixed-Mode Cation Exchange SPE Cartridge: 1. Methanol (3 mL) 2. DI Water (3 mL) 3. pH 6.0 Buffer (1 mL) Condition->Load Wash1 Wash 1: DI Water (3 mL) Load->Wash1 Wash2 Wash 2: Acidic Buffer (e.g., 100mM Acetic Acid, 1 mL) Wash1->Wash2 Dry Dry Cartridge (5-10 min under vacuum) Wash2->Dry Elute Elute 4-MeMC with Ammoniated Organic Solvent (e.g., 3 mL Dichloromethane/Isopropanol/Ammonium (B1175870) Hydroxide (B78521) 78:20:2) Dry->Elute Evaporate Evaporate Eluate to Dryness (under Nitrogen at <40°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase (e.g., 100 µL) Evaporate->Reconstitute Analyze Inject into LC-MS/MS System Reconstitute->Analyze

Caption: Detailed SPE protocol for this compound extraction from urine.

Protocol Steps:

  • Sample Pre-treatment:

    • To 1-5 mL of urine, add an appropriate volume of a pH 6.0 phosphate (B84403) buffer.

    • Vortex the sample. If particulates are present, centrifuge at 3000 rpm for 10 minutes and use the supernatant.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., 200 mg, 3 mL).

    • Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of pH 6.0 phosphate buffer. Do not allow the cartridge to go dry between these steps.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Follow with a wash of 1 mL of 100 mM acetic acid to remove weakly bound acidic and neutral interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

  • Elution:

    • Elute the this compound from the cartridge using 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (78:20:2 v/v/v). Collect the eluate at a slow flow rate (e.g., 1 mL/minute).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS system.

Protocol for SPE of this compound from Whole Blood/Plasma

This protocol is based on methods for related cathinones and basic drugs in blood matrices.[8][9]

  • Sample Pre-treatment:

    • For plasma, dilute 1 mL of the sample with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0).

    • For whole blood, lyse 1 mL of the sample by adding 3 mL of deionized water, vortex, and then add 1 mL of buffer. Centrifuge to pellet cellular debris and use the supernatant.

  • SPE Cartridge Conditioning:

    • Follow the same conditioning procedure as for the urine protocol using a mixed-mode or polymeric cation exchange cartridge.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned cartridge at a controlled flow rate (1-2 mL/minute).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Follow with a wash of 3 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 5-10 minutes.

  • Elution:

    • Elute the analyte with 3 mL of an appropriate ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol or dichloromethane/isopropanol/ammonium hydroxide).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in the mobile phase as described for the urine protocol.

Protocol for SPE of this compound from Oral Fluid

This protocol is adapted from methods for synthetic cathinones in oral fluid collected with devices like Quantisal™.[1][6][7]

  • Sample Pre-treatment:

    • Oral fluid is typically collected in a buffer solution. Use an aliquot of the oral fluid/buffer mixture (e.g., 400 µL). Further dilution or pH adjustment is generally not required but should be optimized.

  • SPE Cartridge Conditioning:

    • Use a cation exchange SPE cartridge.

    • Condition with 1 mL of methanol followed by 1 mL of deionized water and 1 mL of collection buffer (if available, otherwise use a generic buffer).

  • Sample Loading:

    • Load the oral fluid/buffer mixture onto the conditioned cartridge.

  • Washing:

    • Wash with 1 mL of deionized water.

    • Follow with 1 mL of a weak organic solvent wash (e.g., 20% methanol in water).

    • Dry the cartridge under vacuum.

  • Elution:

    • Elute with 1-2 mL of an ammoniated organic solvent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate and reconstitute in a small volume (e.g., 100 µL) of the mobile phase.

Conclusion

The provided protocols and data serve as a comprehensive guide for the solid-phase extraction of this compound from complex biological matrices. The use of mixed-mode or polymeric cation exchange SPE sorbents provides a robust and reliable method for sample clean-up and concentration prior to instrumental analysis. It is recommended that each laboratory validates these methods to ensure they meet their specific analytical requirements and instrumentation capabilities.

References

Application of 4-Methylbuphedrone as a Research Tool in Neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

4-Methylbuphedrone (4-MeMC), also known as 4-MeMABP, is a synthetic stimulant of the cathinone (B1664624) class. Structurally, it is a close analog of buphedrone (B1655700) and mephedrone (B570743) (4-methylmethcathinone). Due to its chemical similarity to other well-characterized psychostimulants, this compound is a valuable research tool for investigating the neuropharmacology of monoamine transporter systems and the structure-activity relationships of synthetic cathinones. Its primary mechanism of action is believed to involve the inhibition of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters, leading to increased extracellular concentrations of these key neurotransmitters.

Mechanism of Action

As a substituted cathinone, this compound is presumed to act as a monoamine transporter substrate, competitively inhibiting the reuptake and promoting the release of dopamine, norepinephrine, and serotonin. While specific in vitro binding and uptake inhibition data for this compound are limited in publicly available literature, data from its close structural analog, buphedrone, provides valuable insights into its likely pharmacological profile. Buphedrone preferentially inhibits norepinephrine and dopamine uptake over serotonin uptake and also stimulates the release of norepinephrine.[1] This suggests that this compound may exhibit a similar profile, acting as a potent releaser and reuptake inhibitor at DAT and NET, with comparatively weaker effects at SERT. This profile distinguishes it from compounds like MDMA, which have a more pronounced serotonergic action.

Applications in Neuropharmacological Research

This compound can be utilized in a variety of in vitro and in vivo research settings to:

  • Elucidate Structure-Activity Relationships: By comparing the pharmacological profile of this compound with other cathinone derivatives, researchers can understand how modifications to the chemical structure, such as the position of the methyl group, influence affinity and activity at monoamine transporters.

  • Investigate Monoamine Transporter Function: this compound can be used as a probe to study the kinetics and dynamics of dopamine, norepinephrine, and serotonin transport. Its differential effects on the three transporters can help in dissecting the specific roles of each in various physiological and pathological processes.

  • Model Psychostimulant Effects: In animal models, this compound can be used to study the behavioral and neurochemical effects of psychostimulants, including locomotor activation, reward and reinforcement, and potential neurotoxicity.

  • Drug Discovery and Development: Understanding the interaction of this compound with monoamine transporters can inform the design of novel therapeutic agents targeting these systems for the treatment of conditions such as ADHD, depression, and substance use disorders.

Data Presentation

The following tables summarize the in vitro pharmacological data for buphedrone , a close structural analog of this compound, from Simmler et al. (2014).[1] This data is presented as a proxy for the expected activity of this compound.

Table 1: Monoamine Transporter Inhibition by Buphedrone

TransporterInhibition of Uptake (IC₅₀, nM)
Dopamine (DAT)269 ± 38
Norepinephrine (NET)51 ± 6
Serotonin (SERT)4961 ± 388

Data represents the mean ± SEM from at least three independent experiments.

Table 2: Monoamine Release Mediated by Buphedrone

TransporterNeurotransmitter Release (EC₅₀, nM)
Dopamine (DAT)188 ± 26
Norepinephrine (NET)42 ± 5
Serotonin (SERT)>10,000

Data represents the mean ± SEM from at least three independent experiments.

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Workflow for Radioligand Binding Assay

G prep Membrane Preparation (e.g., from HEK293 cells expressing hDAT, hNET, or hSERT) incubation Incubation (Membranes + Radioligand + 4-MeMC) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis (Calculate IC50 and Ki values) counting->analysis

Caption: Workflow for determining transporter binding affinity.

Materials:

  • Cell membranes expressing human DAT, NET, or SERT

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram

  • This compound hydrochloride

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Non-specific binding inhibitors (e.g., 10 µM GBR 12935 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT)

  • 96-well plates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in assay buffer. Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, non-specific binding inhibitor, and cell membranes.

    • Competitive Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: In Vitro Synaptosome Neurotransmitter Uptake Assay

This protocol measures the ability of this compound to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Workflow for Synaptosome Uptake Assay

G prep Synaptosome Preparation (from rat brain regions, e.g., striatum for DAT) preincubation Pre-incubation (Synaptosomes + 4-MeMC or vehicle) prep->preincubation uptake Initiate Uptake (Add radiolabeled neurotransmitter) preincubation->uptake termination Terminate Uptake (Rapid filtration and washing) uptake->termination counting Scintillation Counting (Quantify neurotransmitter uptake) termination->counting analysis Data Analysis (Calculate IC50 values) counting->analysis

Caption: Workflow for measuring neurotransmitter uptake inhibition.

Materials:

  • Freshly dissected rat brain tissue (e.g., striatum for dopamine, cortex for norepinephrine and serotonin)

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • This compound hydrochloride

  • Krebs-Ringer-HEPES buffer

  • Selective uptake inhibitors for non-specific uptake determination (as in Protocol 1)

  • 96-well plates, glass fiber filters, filtration apparatus, and scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold buffer and perform differential centrifugation to isolate the synaptosomal fraction. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Uptake: Synaptosome suspension and vehicle.

    • Non-specific Uptake: Synaptosome suspension and a high concentration of a selective uptake inhibitor.

    • Inhibition: Synaptosome suspension and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapid filtration through glass fiber filters and wash three times with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake from total uptake.

    • Determine the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.

Protocol 3: In Vivo Microdialysis in Freely Moving Rats

This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals following systemic administration of this compound.

Workflow for In Vivo Microdialysis

G surgery Stereotaxic Surgery (Implant guide cannula) recovery Post-operative Recovery surgery->recovery dialysis Microdialysis Experiment (Probe insertion and perfusion) recovery->dialysis baseline Baseline Sample Collection dialysis->baseline administration 4-MeMC Administration (e.g., i.p. injection) baseline->administration postsamples Post-injection Sample Collection administration->postsamples analysis Neurochemical Analysis (HPLC-ECD) postsamples->analysis

Caption: Workflow for in vivo microdialysis experiment.

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • Stereotaxic apparatus

  • Microdialysis guide cannulae and probes

  • Microinfusion pump and liquid switch

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound hydrochloride

  • HPLC with electrochemical detection (HPLC-ECD) system

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula stereotaxically into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow the animals to recover for several days.

  • Microdialysis: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period (60-90 minutes), collect at least three baseline dialysate samples (e.g., every 20 minutes).

  • Drug Administration: Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose.

  • Post-injection Collection: Continue to collect dialysate samples for at least 2-3 hours post-injection.

  • Sample Analysis: Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC-ECD.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels and plot the time course of the effects of this compound.

Signaling Pathway

The primary mechanism of action of this compound involves the modulation of monoaminergic neurotransmission at the synapse.

Monoaminergic Synapse Modulation by this compound

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 vesicle Synaptic Vesicle (DA, NE, 5-HT) VMAT2->vesicle Packaging NT_synapse DA, NE, 5-HT vesicle->NT_synapse Release DAT DAT DAT->MAO Metabolism NET NET NET->MAO SERT SERT SERT->MAO MeMC 4-MeMC MeMC->DAT Inhibition & Reverse Transport MeMC->NET Inhibition & Reverse Transport MeMC->SERT Inhibition & Reverse Transport receptors Postsynaptic Receptors (Dopamine, Adrenergic, Serotonin) NT_synapse->DAT Reuptake NT_synapse->NET Reuptake NT_synapse->SERT Reuptake NT_synapse->receptors Binding

Caption: Modulation of monoaminergic signaling by 4-MeMC.

References

Troubleshooting & Optimization

Challenges in 4-Methylbuphedrone sample preparation and extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylbuphedrone (4-MeMC). The content directly addresses common challenges encountered during sample preparation and extraction.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I am experiencing consistently low recovery of this compound. What are the most common causes?

A1: Low recovery of 4-MeMC, a synthetic cathinone (B1664624), is a frequent issue often linked to its chemical instability. The primary factors include:

  • pH-Dependent Degradation: Cathinones are susceptible to degradation in neutral or alkaline conditions.[1] Storing or extracting samples at a pH above 7 can lead to significant analyte loss. The stability of related compounds has been shown to be better in acidic conditions.[2]

  • Temperature Instability: Elevated temperatures significantly accelerate the degradation of cathinones.[1] Studies on mephedrone (B570743), a close analog, show it is unstable at room temperature (+22°C) and even under refrigeration (+4°C), with degradation sometimes starting as early as day three.[3][4] Optimal storage is at -20°C or lower to ensure long-term stability.[5][6][7]

  • Inappropriate Extraction Methodology: The choice of extraction technique and solvents is critical. Using a non-selective method like protein precipitation can result in high matrix effects and lower recovery.[8][9] The selection of an inappropriate Solid-Phase Extraction (SPE) sorbent or Liquid-Liquid Extraction (LLE) solvent system can also lead to poor recovery.[1]

  • Thermal Decomposition during Analysis: If using Gas Chromatography-Mass Spectrometry (GC-MS), cathinones can degrade in the heated injection port.[1] Liquid chromatography (LC-MS/MS) is often preferred for its lower temperature requirements.[10]

Q2: How can I improve the stability of 4-MeMC in my samples during storage and preparation?

A2: To minimize degradation and ensure the integrity of your results, consider the following best practices:

  • Storage Temperature: Always store biological samples containing 4-MeMC at -20°C or, ideally, -40°C for long-term stability.[6][7][11] Mephedrone has been shown to be stable at -20°C, whereas significant losses were observed at +4°C.[5][6]

  • pH Control: Adjust the pH of the sample to be acidic (e.g., pH 4-6) before storage and during extraction steps where possible. This is particularly important for urine samples, where pH can vary.[1][11]

  • Use of Preservatives: For whole blood samples, using tubes containing preservatives like sodium fluoride (B91410) (NaF) can improve stability, especially when combined with low-temperature storage.[7]

  • Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation. Aliquot samples into smaller volumes for single use if multiple analyses are planned.[2]

  • Prompt Analysis: Analyze samples as soon as possible after collection to minimize the potential for degradation.[3]

Q3: I'm observing significant signal suppression or enhancement in my LC-MS/MS analysis. What are the likely causes and solutions?

A3: Signal suppression or enhancement, known as the matrix effect, is a major challenge in bioanalysis using LC-MS/MS. It is caused by co-eluting endogenous components from the sample matrix (e.g., phospholipids, salts) that interfere with the ionization of the target analyte.[12][13]

  • Causes:

    • Sample Clean-up: Insufficient removal of matrix components is the primary cause. Methods like simple protein precipitation are fast but non-selective, often leading to strong matrix effects.[8]

    • Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[9]

    • Chromatography: Poor chromatographic separation where the analyte co-elutes with a large amount of matrix components.[13]

  • Solutions:

    • Improve Sample Preparation: Employ a more rigorous clean-up technique. Solid-Phase Extraction (SPE), particularly mixed-mode SPE, is highly effective at removing interferences and improving recovery for cathinones.[6][14] Supported Liquid Extraction (SLE) is another effective alternative.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the best way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.[10]

    • Optimize Chromatography: Modify the LC method (e.g., change the column, adjust the mobile phase gradient) to better separate 4-MeMC from interfering matrix components.[13]

    • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering components and thus mitigate the matrix effect.[9]

Q4: Which extraction method is best for 4-MeMC from biological fluids?

A4: The "best" method depends on the specific matrix, required sensitivity, available equipment, and throughput needs. Here is a comparison of common techniques:

  • Protein Precipitation (PPT):

    • Pros: Fast, simple, and inexpensive. Suitable for high-throughput screening.[15][16]

    • Cons: Non-selective, resulting in "dirty" extracts with significant matrix effects and potentially lower recovery.[8][16] It requires a solvent-to-sample ratio of at least 3:1 for efficient protein removal.[17]

  • Liquid-Liquid Extraction (LLE):

    • Pros: Provides cleaner extracts than PPT. The selectivity can be optimized by adjusting the pH and choice of organic solvent.[16][18]

    • Cons: Can be labor-intensive, requires larger volumes of organic solvents, and may be difficult to automate. Emulsion formation can also be an issue.

  • Solid-Phase Extraction (SPE):

    • Pros: Offers the highest selectivity and provides the cleanest extracts, significantly reducing matrix effects.[8][14][16] It allows for both sample clean-up and concentration, leading to high sensitivity. The process is easily automated.[16]

    • Cons: More expensive and requires more extensive method development compared to PPT and LLE.

Recommendation: For quantitative, high-sensitivity analysis (e.g., in clinical or forensic toxicology), Solid-Phase Extraction (SPE) is generally the preferred method due to its superior clean-up capabilities.[14] For rapid screening where high accuracy is less critical, PPT may be sufficient.

Data Presentation

Table 1: Stability of Mephedrone (4-MMC) in Whole Blood Under Various Storage Conditions

(Data for Mephedrone is used as a close structural analog to this compound)

Storage TemperatureTimeAnalyte% Concentration Lost (Approx.)Reference
+4°C10 daysMephedrone14.2 - 23.4%[5]
+4°C10 daysNor-mephedrone33.8 - 40.2%[5]
+4°C10 days4-carboxy-mephedrone44.6 - 48.1%[5]
-20°C10 daysMephedroneStable (<10% loss)[5]
-20°C10 daysAll Metabolites< 22.6%[5][6]
Room Temperature14 daysMephedroneComplete degradation observed[19]
Table 2: Comparison of Extraction Method Performance for Synthetic Cathinones
MethodAnalyteMatrixAverage Recovery (%)Key AdvantagesKey DisadvantagesReference
Mixed-Mode SPEMephedroneUrine96.2High selectivity, excellent recovery, automation friendlyMore complex, higher cost[14]
Mixed-Mode SPEMultiple CathinonesWhole Blood32.5 - 88.3%Good clean-upRecovery can be variable[6]
Protein PrecipitationMultiple CathinonesOral FluidNot specifiedSimple, fast, low costHigh matrix effects[9]
Liquid-Liquid ExtractionMultiple DrugsBlood/DBSVariableGood clean-up, cost-effectiveLabor-intensive, solvent use[20]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Whole Blood Samples

This method is suitable for rapid screening.

  • Sample Aliquoting: Pipette 100 µL of plasma or whole blood into a microcentrifuge tube.

  • Internal Standard: Add the internal standard (IS) solution and briefly vortex.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to the sample. Using a 3:1 solvent-to-sample ratio is crucial for efficient protein removal.[17]

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein coagulation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[1]

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine or Plasma Samples

This method provides a cleaner extract than PPT.

  • Sample Preparation: Pipette 500 µL of the sample (urine or plasma) into a glass tube. Add the internal standard.

  • pH Adjustment: Add 500 µL of a suitable buffer (e.g., ammonium (B1175870) carbonate buffer, pH 9-10) to basify the sample. This converts the cathinone into its free base form, which is more soluble in organic solvents.

  • Extraction: Add 3 mL of an appropriate, immiscible organic solvent (e.g., ethyl acetate, or a mixture like n-butyl chloride/acetonitrile).[1]

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.[1]

  • Organic Layer Collection: Carefully transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at <40°C.[1]

  • Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for analysis.

Protocol 3: Mixed-Mode Solid-Phase Extraction (SPE) for Urine Samples

This protocol, adapted from a validated method for synthetic cathinones, provides high recovery and excellent sample clean-up.[14]

  • Sample Pre-treatment: To 0.5 mL of urine, add the internal standard. Add 0.5 mL of 2% formic acid and vortex. This adjusts the pH to ensure the cathinone is protonated (positively charged).

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid or 2% formic acid to remove acidic and neutral interferences.[1][14]

    • Wash the cartridge with 1 mL of methanol or acetonitrile to remove remaining interferences.[1][14]

  • Elution: Elute the analytes with 1 mL of a freshly prepared basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol or an acetonitrile/methanol mixture).[1][14] The base neutralizes the charged analyte, releasing it from the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase for analysis.

Mandatory Visualization

Troubleshooting_Low_Recovery Problem Problem: Consistently Low 4-MeMC Recovery Cause1 Potential Cause 1: Analyte Degradation Problem->Cause1 Cause2 Potential Cause 2: Inefficient Extraction Problem->Cause2 Cause3 Potential Cause 3: Matrix Effects Problem->Cause3 SubCause1a pH Instability (Neutral/Alkaline) Cause1->SubCause1a SubCause1b Temperature Instability (Storage/Evaporation) Cause1->SubCause1b SubCause2a Poor Method Selection (e.g., PPT for trace levels) Cause2->SubCause2a SubCause2b Suboptimal Parameters (Solvent, pH, Sorbent) Cause2->SubCause2b SubCause3a Ion Suppression/ Enhancement Cause3->SubCause3a Solution1a Solution: Acidify sample (pH 4-6) before storage/extraction. SubCause1a->Solution1a Solution1b Solution: Store samples at -20°C or below. Evaporate at <40°C. SubCause1b->Solution1b Solution2a Solution: Use a more selective method (LLE or SPE). SubCause2a->Solution2a Solution2b Solution: Optimize extraction solvent/pH. Use appropriate SPE sorbent. SubCause2b->Solution2b Solution3a Solution: Improve sample clean-up (SPE). Use SIL-Internal Standard. SubCause3a->Solution3a

Caption: Troubleshooting workflow for low 4-MeMC recovery.

LLE_Workflow start Start: Urine/Plasma Sample (500 µL) step1 1. Add Internal Standard & Buffer (pH 9-10) start->step1 step2 2. Add Extraction Solvent (e.g., Ethyl Acetate, 3 mL) step1->step2 step3 3. Vortex (2 min) & Centrifuge (10 min) step2->step3 step4 4. Collect Organic Layer step3->step4 step5 5. Evaporate to Dryness (<40°C) step4->step5 step6 6. Reconstitute in Mobile Phase step5->step6 end Analysis by LC-MS/MS step6->end

Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow start Start: Urine Sample (0.5 mL) pretreatment 1. Pre-treatment: Add IS & 2% Formic Acid start->pretreatment conditioning 2. Condition SPE Cartridge (Methanol -> Water) pretreatment->conditioning loading 3. Load Sample conditioning->loading wash 4. Wash Cartridge (Acidic Wash -> Organic Wash) loading->wash elution 5. Elute with Basic Solvent (e.g., 5% NH4OH in MeOH) wash->elution evap 6. Evaporate to Dryness (<40°C) elution->evap reconstitute 7. Reconstitute in Mobile Phase evap->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

PPT_Workflow start Start: Plasma Sample (100 µL) step1 1. Add Internal Standard start->step1 step2 2. Add Cold Acetonitrile (300 µL) step1->step2 step3 3. Vortex (1 min) step2->step3 step4 4. Centrifuge (>10,000 x g, 10 min) step3->step4 step5 5. Collect Supernatant step4->step5 step6 6. Evaporate to Dryness (<40°C) step5->step6 step7 7. Reconstitute in Mobile Phase step6->step7 end Analysis by LC-MS/MS step7->end

Caption: Experimental workflow for Protein Precipitation (PPT).

References

Technical Support Center: 4-Methylbuphedrone LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4-Methylbuphedrone (4-MeBP) using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the precursor ion ([M+H]⁺) for this compound?

A1: The chemical formula for this compound is C₁₂H₁₇NO, with a molar mass of 191.274 g/mol . Therefore, the expected protonated molecule [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 192.1383 .

Q2: What are the expected fragmentation patterns and common product ions for this compound?

A2: Synthetic cathinones like this compound typically fragment through characteristic pathways. Common fragmentation includes the neutral loss of water (H₂O) and cleavages at the α- and β-positions relative to the carbonyl group, leading to the formation of iminium and acylium ions. While specific transitions for this compound are not widely published, we can infer likely product ions based on its structure and data from the closely related analogue, buphedrone (B1655700). The fragmentation of the 4-methylphenyl acylium ion and subsequent losses are expected.

Q3: Which type of analytical column is best suited for this compound analysis?

A3: A reversed-phase C18 column is the most common and generally effective choice for the analysis of synthetic cathinones, including this compound. Columns with a particle size of less than 2 µm (UHPLC) or 2.7-5 µm (HPLC) can provide good chromatographic resolution and peak shape.

Q4: What are the recommended mobile phases for LC analysis?

A4: A gradient elution using a combination of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is recommended. To improve peak shape and ionization efficiency, it is advisable to add a modifier to the mobile phases, such as 0.1% formic acid or a buffer system like ammonium (B1175870) formate.

Q5: What sample preparation technique should I use for biological matrices?

A5: The choice of sample preparation depends on the matrix and the required sensitivity.

  • Urine: For a quick screening, a "dilute-and-shoot" approach is often sufficient. This involves diluting the urine sample with the initial mobile phase and filtering it before injection.

  • Plasma/Serum: Protein precipitation is a common method. This involves adding a cold organic solvent like acetonitrile to the plasma sample to precipitate proteins, followed by centrifugation and analysis of the supernatant.

  • High Sensitivity/Complex Matrices: Solid-Phase Extraction (SPE) provides the cleanest extracts and is recommended when low detection limits are required or when dealing with complex matrices. Mixed-mode cation exchange (MCX) cartridges are often effective for extracting cathinones.

Quantitative Data Summary

The following tables summarize typical LC-MS/MS parameters and performance data for the analysis of synthetic cathinones. Note that the MS/MS parameters for this compound are proposed based on its analogue, buphedrone, and should be optimized in your laboratory.

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

ParameterRecommended SettingNotes
Precursor Ion [M+H]⁺ (m/z) 192.1Based on the molecular weight of this compound.
Product Ion 1 (Quantifier) (m/z) 159.1Proposed based on fragmentation of buphedrone (loss of ethyl group and CO).
Product Ion 2 (Qualifier) (m/z) 174.1Proposed based on the neutral loss of water.
Fragmentor Voltage (V) 125Starting point based on buphedrone analysis. Optimization is recommended.
Collision Energy (CE) for 159.1 (eV) 10 - 15Starting range. Should be optimized for your instrument.
Collision Energy (CE) for 174.1 (eV) 8 - 12Starting range. Should be optimized for your instrument.
Ionization Mode Positive Electrospray Ionization (ESI+)

Table 2: Typical Method Validation Data for Synthetic Cathinone Analysis

ParameterUrinePlasmaNotes
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.1 - 1.0 ng/mLHighly dependent on the instrument and sample preparation method.
Limit of Quantification (LOQ) 0.25 - 5.0 ng/mL0.25 - 5.0 ng/mLThe lowest point on the calibration curve with acceptable precision and accuracy.
Linearity Range LOQ - 500 ng/mLLOQ - 500 ng/mLShould be determined by plotting the response versus concentration and obtaining a correlation coefficient (r²) > 0.99.
Recovery (%) > 80%> 80%Varies with the sample preparation method. SPE generally yields higher recovery than protein precipitation.
Matrix Effect (%) < 20%< 20%Should be assessed to ensure that co-eluting matrix components are not suppressing or enhancing the ion signal.

Experimental Protocols

Protocol 1: Sample Preparation of Urine using "Dilute-and-Shoot"
  • Vortex the urine sample to ensure homogeneity.

  • Centrifuge the sample at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Transfer 100 µL of the supernatant to a clean microcentrifuge tube.

  • Add 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis Method
  • LC System: HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: Linear gradient from 5% to 95% B

    • 8.0 - 10.0 min: Hold at 95% B

    • 10.1 - 12.0 min: Return to 5% B and equilibrate.

  • MS System: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MS Parameters: Optimize gas temperatures, gas flows, and capillary voltage as per manufacturer's recommendations. Use the MRM transitions from Table 1 as a starting point for method development.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
No Peak or Low Sensitivity 1. Incorrect MRM transitions or collision energies.2. Poor ionization in the source.3. Analyte degradation.4. Sample preparation issues (low recovery).5. Instrument malfunction (e.g., clogged lines, detector issue).1. Perform a product ion scan of a standard solution to confirm the correct product ions and optimize collision energies.2. Optimize source parameters (capillary voltage, gas flows, temperature). Ensure the mobile phase is compatible with ESI+.3. Check the stability of this compound in the prepared samples and at the autosampler temperature.4. Evaluate the recovery of your sample preparation method using a spiked matrix sample.5. Perform system suitability tests and routine maintenance.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Secondary interactions with the stationary phase.3. Incompatible injection solvent.4. High sample concentration (overload).1. Flush the column with a strong solvent or replace it if necessary.2. Ensure the mobile phase pH is appropriate. The addition of a small amount of buffer (e.g., ammonium formate) can improve peak shape.3. Dissolve the final sample in a solvent that is weaker than or equal in strength to the initial mobile phase.4. Dilute the sample.
Inconsistent Retention Times 1. Unstable pump flow rate or pressure fluctuations.2. Column temperature variations.3. Inadequate column equilibration between injections.4. Changes in mobile phase composition.1. Check the LC system for leaks and ensure the pump is properly primed.2. Use a column oven to maintain a constant temperature.3. Ensure the column is fully re-equilibrated to initial conditions before each injection (typically 5-10 column volumes).4. Prepare fresh mobile phases daily and keep them covered to prevent evaporation.
High Background Noise or Interferences 1. Matrix effects from the sample.2. Contaminated mobile phases, solvents, or glassware.3. Carryover from a previous injection.1. Improve the sample cleanup method (e.g., switch from protein precipitation to SPE). Adjust chromatography to separate the analyte from the interfering peaks.2. Use high-purity LC-MS grade solvents and additives. Ensure all labware is thoroughly cleaned.3. Implement a robust needle wash protocol in the autosampler method, using a strong organic solvent.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (Urine/Plasma) Dilute Dilution (Urine) Sample->Dilute Choose method PPT Protein Precipitation (Plasma) Sample->PPT Choose method Filter Filtration (0.22 µm) Dilute->Filter PPT->Filter SPE Solid-Phase Extraction (Optional) Vial Autosampler Vial Filter->Vial LC UHPLC/HPLC Separation (C18 Column) Vial->LC Injection MS Mass Spectrometer (ESI+, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Report Quantitative Report Data->Report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Tree cluster_peak Peak Issues cluster_solutions Potential Solutions Problem Analytical Issue Encountered NoPeak No Peak / Low Sensitivity Problem->NoPeak Is it a peak intensity issue? BadShape Poor Peak Shape Problem->BadShape Is the peak shape poor? ShiftRT Retention Time Shift Problem->ShiftRT Is the retention time unstable? CheckMS Verify MS Parameters (MRM, CE, Source) NoPeak->CheckMS CheckSamplePrep Evaluate Sample Prep (Recovery, Stability) NoPeak->CheckSamplePrep CheckColumn Flush/Replace Column Check for Overload BadShape->CheckColumn CheckMobilePhase Adjust Mobile Phase pH Use Weaker Injection Solvent BadShape->CheckMobilePhase CheckLC Check for Leaks Ensure System Equilibration ShiftRT->CheckLC

Caption: Troubleshooting decision tree for LC-MS analysis.

Technical Support Center: Overcoming Matrix Effects in 4-Methylbuphedrone Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of 4-Methylbuphedrone. Our focus is on overcoming matrix effects to ensure accurate and reliable quantification in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of this compound?

A1: The "matrix" refers to all components in a biological sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), significantly impacting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][3][4][5]

Q2: I'm observing poor reproducibility and inaccurate quantification for this compound. Could this be due to matrix effects?

A2: Yes, poor reproducibility and inaccurate results are primary indicators of matrix effects in LC-MS/MS analysis.[6] These effects arise from co-eluting components from the sample matrix that interfere with the ionization of the target analyte.[5][6] It is crucial to evaluate for the presence of matrix effects to ensure data reliability.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: A common and effective method is the post-extraction spike.[2][3] This involves comparing the peak area of this compound in a "neat" solution (a pure solvent) to its peak area in a post-spiked blank matrix extract at the same concentration. A significant difference in the peak areas indicates the presence of ion suppression or enhancement.[3] Another method is post-column infusion, where a constant flow of the analyte is introduced into the mass spectrometer after the analytical column.[7][8] Injection of a blank matrix extract will show a dip or rise in the baseline at the retention times of interfering components.

Q4: Why are deuterated internal standards recommended for this compound bioanalysis?

A4: Deuterated internal standards (IS) are the gold standard for mitigating matrix effects.[1] A suitable deuterated IS for this compound will have nearly identical chemical properties and chromatographic retention time to the analyte. Therefore, it will experience similar ion suppression or enhancement.[1] By calculating the ratio of the analyte response to the IS response, the variability caused by matrix effects can be effectively compensated for, leading to more accurate and precise quantification.

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound bioanalysis.

Problem 1: Low Analyte Response or Signal Suppression

Possible Causes & Solutions:

  • Co-eluting Endogenous Components: Phospholipids, salts, and other matrix components can suppress the ionization of this compound.

    • Solution 1: Improve Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering substances.[9] Solid-Phase Extraction (SPE) is often more effective than simple protein precipitation (PPT) or liquid-liquid extraction (LLE) at removing a wider range of interferences.[1]

    • Solution 2: Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the interfering peaks.[1] This can be achieved by:

      • Altering the mobile phase gradient.

      • Changing the analytical column to one with a different stationary phase chemistry (e.g., C18 to a biphenyl (B1667301) or pentafluorophenyl (PFP) column).

      • Adjusting the pH of the mobile phase.

  • Workflow for Troubleshooting Signal Suppression

    G start Low Analyte Signal check_is Check Internal Standard Response start->check_is is_ok IS Response Normal? check_is->is_ok improve_sp Improve Sample Preparation (e.g., SPE, LLE) is_ok->improve_sp Yes troubleshoot_is Troubleshoot IS (Concentration, Stability) is_ok->troubleshoot_is No optimize_lc Optimize Chromatography (Gradient, Column) improve_sp->optimize_lc re_evaluate Re-evaluate Matrix Effect optimize_lc->re_evaluate

    Caption: Troubleshooting workflow for low analyte signal.

Problem 2: High Signal Variability and Poor Precision

Possible Causes & Solutions:

  • Inconsistent Matrix Effects: The composition of biological matrices can vary between samples, leading to inconsistent ion suppression or enhancement.

    • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned, a deuterated analog of this compound is the most effective way to correct for this variability.

    • Solution 2: Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and QCs in the same biological matrix as your unknown samples to ensure that the matrix effects are consistent across the analytical run.[6]

  • Logical Flow for Improving Precision

    G start Poor Precision (High %CV) use_sil_is Implement Deuterated Internal Standard start->use_sil_is matrix_match Use Matrix-Matched Calibrators & QCs use_sil_is->matrix_match validate Perform Method Validation matrix_match->validate

    Caption: Steps to improve analytical precision.

Quantitative Data Summary

The following tables summarize typical parameters for the bioanalysis of synthetic cathinones, which can be used as a starting point for method development for this compound.

Table 1: Sample Preparation Method Comparison

Sample Preparation MethodTypical Recovery (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 80-100Fast and simpleLimited cleanup, high potential for matrix effects
Liquid-Liquid Extraction (LLE) 70-95Cleaner extracts than PPTMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) 85-105Provides the cleanest extracts, high recoveryMore complex and costly, requires method development

Table 2: Typical LC-MS/MS Parameters for Synthetic Cathinones

ParameterTypical Setting
LC Column C18, Phenyl-Hexyl, or Biphenyl (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Methanol or Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment: To 200 µL of plasma or urine, add 20 µL of a deuterated internal standard working solution.

  • Acidification: Add 500 µL of 1% phosphoric acid and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of 1% phosphoric acid.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 1% phosphoric acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonia (B1221849) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • SPE Workflow Diagram

    G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction sample 200 µL Sample + IS acidify Acidify with Phosphoric Acid sample->acidify condition Condition SPE Cartridge load Load Sample acidify->load condition->load wash1 Wash with Acid load->wash1 wash2 Wash with Methanol wash1->wash2 elute Elute with Basic Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute

    Caption: Solid-Phase Extraction (SPE) workflow.

Protocol 2: Post-Extraction Spike for Matrix Effect Evaluation
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard into the reconstitution solvent at a known concentration (e.g., medium QC level).

    • Set B (Post-Spike Matrix): Extract a blank biological matrix sample using your developed sample preparation protocol. Spike the this compound standard into the final, clean extract at the same concentration as Set A.

    • Set C (Pre-Spike Matrix): Spike the this compound standard into a blank biological matrix sample before extraction at the same concentration. Extract this sample using your protocol.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.

References

Technical Support Center: Optimizing 4-Methylbuphedrone Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 4-Methylbuphedrone and related cathinones during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common peak shape problem encountered when analyzing this compound by HPLC?

A1: The most common issue is peak tailing. This is characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge. Peak tailing can compromise the accuracy of integration and reduce the resolution between adjacent peaks. This is a frequent problem for basic compounds like 4-Methylbherone due to secondary interactions with the stationary phase.

Q2: Why does my this compound peak show tailing?

A2: Peak tailing for basic compounds like this compound in reversed-phase HPLC is primarily caused by interactions with acidic silanol (B1196071) groups on the surface of silica-based stationary phases.[1][2] At mid-range pH values, these silanol groups can be ionized and negatively charged, leading to undesirable secondary ionic interactions with the protonated, positively charged this compound molecules.

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The pH of the mobile phase is a critical factor. For basic compounds, it is generally recommended to work at a low pH (typically 2-4) or a high pH (typically 9-11). At low pH, the silanol groups on the stationary phase are protonated and neutral, minimizing secondary interactions.[3] At high pH, the basic analyte is in its neutral form, which can also lead to improved peak shape.[4] Operating at a pH close to the analyte's pKa will result in inconsistent ionization and poor peak shape.[2]

Q4: What is the pKa of this compound and why is it important?

Q5: Can the choice of HPLC column impact peak tailing?

A5: Yes, the column chemistry is crucial. Modern, high-purity silica (B1680970) columns that are "end-capped" are highly recommended for analyzing basic compounds. End-capping chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions. Columns specifically marketed as "base-deactivated" are also excellent choices.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common peak shape problems for this compound.

Issue 1: Peak Tailing

Symptoms:

  • Asymmetric peak with a pronounced tail.

  • Tailing factor (Asymmetry Factor) > 1.2.

  • Poor resolution from neighboring peaks.

Troubleshooting Workflow:

G Troubleshooting Peak Tailing for this compound start Peak Tailing Observed check_ph Check Mobile Phase pH Is it between 4 and 8? start->check_ph adjust_ph Adjust pH to 2.5-3.5 (e.g., with 0.1% Formic Acid) check_ph->adjust_ph Yes check_column Evaluate Column Is it end-capped or base-deactivated? check_ph->check_column No adjust_ph->check_column replace_column Switch to an End-Capped or Base-Deactivated C18 Column check_column->replace_column No check_concentration Review Sample Concentration Is it too high? check_column->check_concentration Yes replace_column->check_concentration dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes add_modifier Consider Mobile Phase Modifier (e.g., 0.1% TFA or competing base) check_concentration->add_modifier No dilute_sample->add_modifier end Improved Peak Shape add_modifier->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. A pH in the range of 2.5-3.5 is often effective at protonating residual silanols, thus minimizing secondary interactions.[3]
Secondary Silanol Interactions Use a high-purity, end-capped C18 column or a column specifically designed for the analysis of basic compounds. These columns have a reduced number of active silanol sites.
Column Overload Reduce the sample concentration or the injection volume. Overloading the column can lead to peak distortion.
Inadequate Buffering Ensure the buffer concentration is sufficient to maintain a stable pH, typically in the range of 10-50 mM.
Use of Mobile Phase Additives Consider adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites. Alternatively, an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) can improve peak shape.
Issue 2: Peak Fronting

Symptoms:

  • Asymmetric peak with a leading edge that is less steep than the trailing edge.

  • Often described as a "shark fin" shape.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Sample Overload This is a common cause of peak fronting. Reduce the amount of sample injected by either diluting the sample or reducing the injection volume.
Sample Solvent Incompatibility The sample should be dissolved in a solvent that is weaker than or the same strength as the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
Column Collapse or Void This can occur if the column has been subjected to high pressure or if the mobile phase pH is too high, causing the silica to dissolve. In this case, the column will likely need to be replaced.
Issue 3: Split Peaks

Symptoms:

  • A single peak appears as two or more closely eluting peaks.

  • Can appear as a "shoulder" on the main peak.

Troubleshooting Logic:

G Troubleshooting Split Peaks for this compound start Split Peak Observed all_peaks Are all peaks in the chromatogram split? start->all_peaks one_peak Is only the this compound peak split? all_peaks->one_peak No system_issue Indicates a System-Wide Issue (e.g., blocked frit, column void) all_peaks->system_issue Yes method_issue Indicates a Method-Specific Issue one_peak->method_issue Yes check_solvent Check Sample Solvent Is it stronger than the mobile phase? method_issue->check_solvent change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes check_ph_pka Check Mobile Phase pH Is it close to the pKa? check_solvent->check_ph_pka No end Resolved Peak change_solvent->end adjust_ph Adjust pH to be >2 units away from pKa check_ph_pka->adjust_ph Yes check_ph_pka->end No adjust_ph->end

Caption: A logical diagram for diagnosing the cause of split peaks.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Partially Blocked Column Frit If all peaks are splitting, this is a likely cause. Try back-flushing the column. If this does not resolve the issue, the frit or the entire column may need to be replaced.
Column Void A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This usually requires column replacement.
Sample Solvent Effects If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak splitting. Whenever possible, dissolve the sample in the mobile phase.
Mobile Phase pH Close to pKa If the mobile phase pH is too close to the pKa of this compound, both the ionized and non-ionized forms of the molecule may be present, leading to a split or shouldered peak. Adjust the pH to be at least 2 units away from the pKa.
Co-elution It is possible that the split peak is actually two different compounds eluting very close together. To investigate this, try changing the mobile phase composition or the column chemistry to improve resolution.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape

Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.

Methodology:

  • Initial Conditions:

    • Column: C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: 20-80% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at 254 nm

    • Sample: 10 µg/mL this compound in mobile phase

  • pH Evaluation:

    • Prepare a series of aqueous mobile phase A components with different pH values. It is recommended to test pH values in the acidic range (e.g., 2.5, 3.0, 3.5, 4.0) using formic acid or phosphoric acid, and in the basic range (e.g., 9.0, 9.5, 10.0, 10.5) using a buffer such as ammonium (B1175870) bicarbonate, if using a pH-stable column.

    • For each pH, equilibrate the column for at least 15 column volumes.

    • Inject the this compound standard and record the chromatogram.

    • Calculate the tailing factor for the peak at each pH.

  • Data Analysis:

    • Create a table to compare the tailing factor, retention time, and resolution at each pH.

    • Select the pH that provides the best peak symmetry (tailing factor closest to 1.0) without compromising retention and resolution.

Illustrative Data Table:

Mobile Phase pH Retention Time (min) Tailing Factor (As) Resolution (from nearest impurity)
2.54.21.12.5
3.54.51.32.3
4.55.11.82.0
7.0 (unbuffered)5.82.51.5
9.56.21.22.8
Protocol 2: Evaluation of Column Chemistries

Objective: To compare the performance of different column stationary phases for the analysis of this compound.

Methodology:

  • Columns to be Tested:

    • Standard C18 (non-end-capped, if available for comparison)

    • End-capped C18

    • Base-deactivated C18

    • Polar-embedded C18

  • Test Conditions:

    • Use the optimized mobile phase from Protocol 1.

    • Equilibrate each column thoroughly with the mobile phase.

    • Inject the same this compound standard onto each column under identical conditions.

    • Record the chromatograms.

  • Data Analysis:

    • Compare the tailing factor, theoretical plates, and resolution for the this compound peak on each column.

    • Select the column that provides the best overall chromatographic performance.

Illustrative Data Table:

Column Type Tailing Factor (As) Theoretical Plates (N) Resolution
Standard C182.28,0001.6
End-capped C181.215,0002.5
Base-deactivated C181.116,0002.7
Polar-embedded C181.314,0002.4

References

Troubleshooting 4-Methylbuphedrone instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylbuphedrone (4-Me-MABP) in solution. Due to the limited availability of stability data specific to 4-Me-MABP, much of the guidance provided is based on studies of the closely related compound, mephedrone (B570743) (4-methylmethcathinone), and general knowledge of synthetic cathinones. Researchers should use this information as a starting point and validate their own experimental findings.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the likely causes?

A1: Instability of this compound in solution is most commonly attributed to several factors, drawing parallels from studies on similar cathinone (B1664624) structures. These include:

  • pH of the solution: Cathinones are known to be unstable in neutral to alkaline conditions.[1][2][3][4] Degradation rates of analogous compounds increase significantly with rising pH.[1]

  • Choice of Solvent: Certain solvents, particularly methanol (B129727), have been shown to promote the degradation of cathinones, especially at room temperature or refrigerated conditions.[1]

  • Storage Temperature: Elevated temperatures accelerate the degradation process.[1][2]

  • Presence of Oxidants: Dissolved oxygen can contribute to the degradation of cathinone analogs.[1]

  • Exposure to Light: While not extensively documented for 4-Me-MABP, photostability is a general concern for pharmaceutical compounds and should be considered.

Q2: What are the recommended storage conditions for this compound solutions?

A2: To minimize degradation, this compound solutions should be stored under the following conditions, based on best practices for analogous compounds:

ParameterRecommendationRationale
Solvent Acetonitrile is generally preferred over methanol for cathinone solutions.Studies on mephedrone show greater stability in acetonitrile.[1]
pH Acidic (pH 4)Cathinone analogs are significantly more stable in acidic environments.[1][2][4]
Temperature Frozen (-20°C or lower)Lower temperatures slow down the rate of chemical degradation.[1][2]
Light Protected from light (e.g., amber vials)To prevent potential photodegradation.
Atmosphere Inert atmosphere (e.g., argon or nitrogen) if possibleTo minimize oxidative degradation.[1]

Q3: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could they be?

A3: Unexpected peaks are likely degradation products. While the specific degradation pathway of this compound has not been fully elucidated in publicly available literature, studies on the similar compound mephedrone have identified several types of degradation products in alkaline solutions, including those resulting from oxidation and hydrolysis.[1] It is plausible that 4-Me-MABP undergoes similar degradation. To confirm the identity of these peaks, further analytical investigation using techniques like mass spectrometry (MS) is recommended.

Q4: How can I perform a forced degradation study for this compound?

A4: Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[5][6][7][8] A typical forced degradation study for this compound would involve exposing solutions of the compound to various stress conditions:

  • Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.

  • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature.

  • Photodegradation: Expose a solution to UV and visible light.

Samples should be analyzed at various time points using a suitable analytical method, such as HPLC-UV or LC-MS, to track the formation of degradants.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Loss of 4-Me-MABP potency in solution over a short period. Improper storage conditions (e.g., neutral/alkaline pH, room temperature, inappropriate solvent).Prepare fresh solutions in an appropriate acidic buffer and a recommended solvent like acetonitrile. Store aliquots at -20°C or below and protect from light.
Inconsistent analytical results between samples. Degradation occurring during sample preparation or analysis.Ensure consistent timing for sample preparation steps. Use an autosampler with temperature control if possible. Check for and minimize exposure to harsh conditions during the analytical run.
Appearance of unknown peaks that change over time. Ongoing degradation of 4-Me-MABP.Analyze samples as quickly as possible after preparation. If this is not feasible, store them under conditions known to minimize degradation (frozen, acidic).

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

Objective: To evaluate the stability of this compound in different solvents and at various temperatures.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • pH 4 buffer (e.g., acetate (B1210297) buffer)

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system

Methodology:

  • Prepare stock solutions of this compound (e.g., 1 mg/mL) in both methanol and acetonitrile.

  • From the stock solutions, prepare working solutions (e.g., 10 µg/mL) in both solvents, as well as in a 50:50 mixture of each solvent with the pH 4 buffer.

  • Divide each working solution into three sets of aliquots in amber vials.

  • Store one set at room temperature (approx. 25°C), one set refrigerated (4°C), and one set frozen (-20°C).

  • Analyze a "time zero" sample from each solution immediately after preparation.

  • Analyze samples from each storage condition at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 2 weeks, 1 month).

  • Quantify the remaining this compound concentration at each time point against the "time zero" measurement.

Protocol 2: Quantification of this compound by HPLC-UV

Objective: To provide a general method for the quantification of this compound. This is a starting point and should be optimized and validated for your specific instrumentation and needs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a suitable ratio of A and B (e.g., 80:20) and gradually increase the proportion of B over the run time.

Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30°C

  • Detection wavelength: 263 nm (based on data for a similar compound, should be confirmed for 4-Me-MABP)

Procedure:

  • Prepare a series of calibration standards of this compound in the mobile phase.

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples for analysis.

  • Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.

Visualizations

Troubleshooting Workflow for 4-Me-MABP Instability start Inconsistent Results or Loss of Potency Observed check_storage Review Storage Conditions: - Solvent - pH - Temperature - Light Exposure start->check_storage improper_storage Improper Storage check_storage->improper_storage correct_storage Implement Recommended Storage Conditions: - Acetonitrile/Acidic Buffer - Store at -20°C - Protect from Light improper_storage->correct_storage Yes check_protocol Review Experimental Protocol improper_storage->check_protocol No reanalyze Re-prepare and Re-analyze Samples correct_storage->reanalyze end Consistent Results reanalyze->end protocol_issue Potential Protocol Issue check_protocol->protocol_issue optimize_protocol Optimize Protocol: - Minimize sample prep time - Use cooled autosampler protocol_issue->optimize_protocol Yes forced_degradation Consider Forced Degradation Study protocol_issue->forced_degradation No optimize_protocol->reanalyze forced_degradation->end

Caption: Troubleshooting workflow for 4-Me-MABP instability.

Hypothesized Degradation Pathway of 4-Me-MABP (based on 4-MMC) meMABP This compound (4-Me-MABP) stress Stress Conditions (Alkaline pH, Oxidants, Heat) meMABP->stress hydrolysis_prod Hydrolysis Products stress->hydrolysis_prod Hydrolysis oxidation_prod Oxidation Products stress->oxidation_prod Oxidation other_prod Other Degradants stress->other_prod Other Reactions

Caption: Hypothesized degradation of 4-Me-MABP.

Experimental Workflow for Stability Assessment prep_solutions Prepare 4-Me-MABP Solutions in Different Media aliquot Aliquot Samples for Each Time Point prep_solutions->aliquot store Store Under Different Conditions (Room Temp, 4°C, -20°C) aliquot->store analyze_t0 Analyze Time Zero (T0) Samples aliquot->analyze_t0 analyze_tn Analyze at Subsequent Time Points (Tn) store->analyze_tn compare Compare Tn Results to T0 to Determine Degradation analyze_t0->compare analyze_tn->compare report Report Stability Data compare->report

Caption: Workflow for stability assessment.

References

Technical Support Center: 4-Methylbuphedrone Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on 4-Methylbuphedrone.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for this compound?

A1: Forced degradation studies are essential for several reasons. They help identify potential degradation products, which is crucial for understanding the molecule's intrinsic stability.[1][2] This information is used to develop and validate stability-indicating analytical methods, such as HPLC, ensuring that the method can accurately measure the parent drug without interference from its degradants.[3][4] Ultimately, these studies inform the development of stable formulations and determine appropriate storage conditions and shelf-life.[1]

Q2: Under what conditions is this compound expected to be most unstable?

A2: Based on studies of structurally similar cathinone (B1664624) analogs like 4-methylmethcathinone (4-MMC), this compound is expected to be relatively stable in acidic conditions but will likely degrade in neutral-to-basic (alkaline) solutions.[5] The rate of degradation is expected to increase as the pH increases.[5] It is also susceptible to degradation under oxidative conditions.

Q3: What are the likely degradation products of this compound in an alkaline solution?

A3: While specific studies on this compound are limited, research on the closely related 4-MMC identifies several degradation products in alkaline solutions.[5] By analogy, the degradation of this compound may follow two primary pathways, likely involving oxidants like dissolved oxygen:[5]

  • Pathway A: Hydrolysis and oxidation leading to the formation of compounds like 1-(4-methylphenyl)-1,2-butanedione and subsequently 4-methylbenzoic acid.

  • Pathway B: N-acetylation of the parent compound.

Q4: Why am I not observing any degradation under my chosen stress conditions?

A4: If you are not seeing degradation, the stress conditions may not be severe enough. Consider increasing the concentration of the stressor (e.g., acid, base, or oxidizing agent), extending the exposure time, or increasing the temperature.[1][6] For photolytic stability, ensure the light source is of sufficient intensity and covers the appropriate UV-Vis spectrum as per ICH Q1B guidelines.[1] Remember that cathinones are often stable in acidic media, so a lack of degradation in acid is not unusual.[5]

Q5: How can I confirm the identity of a suspected degradation product?

A5: Identifying unknown degradants typically requires hyphenated analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., LC-MS-TOF), is a powerful tool for obtaining the accurate mass and elemental composition of the degradant.[6][7] Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to study fragmentation patterns and by isolating the impurity for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Experimental Protocols & Methodologies

General Protocol for Forced Degradation

This protocol outlines the general steps for subjecting this compound to various stress conditions as mandated by ICH guidelines.[1]

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: For each condition, mix the stock solution with the stressor. A control sample (blank) should be prepared by mixing the stock solution with the same solvent used for the stressor (e.g., water for acid/base hydrolysis).

    • Acid Hydrolysis: Mix with 0.1 M HCl. Heat at 80°C for 2-8 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Keep at room temperature for 30 minutes to 4 hours.[5]

    • Oxidative Degradation: Mix with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for 4-24 hours.[9]

    • Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for 24-48 hours.

    • Photolytic Degradation: Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Neutralization & Dilution: After the specified time, cool the samples to room temperature. Neutralize the acidic and basic samples (e.g., add an equivalent amount of base or acid, respectively). Dilute all samples with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Analysis: Analyze the stressed samples, a control sample, and a reference standard of this compound using a validated stability-indicating HPLC method.

Example Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating method. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted to 4.5) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) detector set at a wavelength where both the parent drug and degradants have significant absorbance (e.g., 275 nm).[10] A PDA detector is crucial for checking peak purity.

  • Column Temperature: 30-40°C.

Data Presentation

The results of a forced degradation study should be summarized to show the extent of degradation under each condition.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Temperature (°C)% Assay of this compoundNumber of DegradantsRRT of Major Degradant
0.1 M HCl880>98%0N/A
0.1 M NaOH425 (Room Temp)85.2%20.78
3% H₂O₂2425 (Room Temp)91.5%10.85
Thermal (Solid)48105>99%0N/A
Photolytic-25 (Room Temp)96.7%11.15
Note: The data presented are illustrative examples. Actual results will vary based on specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) for Parent Drug or Degradants 1. Column degradation due to extreme pH. 2. Inappropriate mobile phase pH. 3. Column overload.1. Use a pH-stable column. Ensure mobile phase pH is within the column's recommended range (typically 2-8). 2. Adjust mobile phase pH. For basic compounds like cathinones, a slightly acidic pH (3-5) often improves peak shape. 3. Reduce the injection concentration/volume.
Co-elution of Degradant Peaks with the Parent Drug The analytical method is not stability-indicating; insufficient selectivity.1. Modify Mobile Phase: Change the organic solvent (acetonitrile vs. methanol), adjust the pH, or alter the buffer concentration. 2. Change Gradient: Modify the gradient slope or duration to improve separation. 3. Select a Different Column: Try a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms.[4]
No Mass Balance (Sum of Parent Drug and Degradants is <<100%) 1. Some degradants are not UV-active at the chosen wavelength. 2. Degradants are not eluting from the column. 3. Formation of volatile or insoluble degradants.1. Use a PDA detector to analyze the entire UV spectrum and check for other absorbing species. 2. Implement a stronger wash step at the end of the gradient to elute highly retained compounds. 3. This is an inherent limitation; note the poor mass balance in the study report.
Excessive Degradation (>50%) or No Degradation (<5%) Stress conditions are too harsh or too mild. The goal is typically 5-20% degradation to ensure primary degradants are formed.[6]1. For Excessive Degradation: Reduce the stressor concentration, time, or temperature. 2. For No/Low Degradation: Increase the stressor concentration, time, or temperature.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_id Identification Stock Prepare 1 mg/mL Stock Solution Stressed_Samples Prepare Stressed Samples (Acid, Base, Oxidative, etc.) Stock->Stressed_Samples Control Prepare Control (No Stressor) Stock->Control Incubate Incubate Samples (Defined Time & Temp) Stressed_Samples->Incubate Neutralize Neutralize & Dilute to Target Concentration Control->Neutralize Incubate->Neutralize HPLC Analyze via Stability- Indicating HPLC-PDA Neutralize->HPLC Data Process Data: Peak Purity, % Degradation, Mass Balance HPLC->Data LCMS Characterize Degradants (LC-MS/MS) Data->LCMS If unknowns > threshold

Caption: General workflow for a forced degradation study.

Degradation_Pathway cluster_path_a Pathway A (e.g., Alkaline Hydrolysis/Oxidation) cluster_path_b Pathway B (e.g., Acetylation) parent This compound DP1 1-(4-methylphenyl)-1,2-butanedione parent->DP1 [O], H₂O DP3 N-acetyl-4-Methylbuphedrone parent->DP3 Acetylation DP2 4-methylbenzoic acid DP1->DP2

Caption: Postulated degradation pathways for this compound.

References

Minimizing ion suppression of 4-Methylbuphedrone in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the analysis of 4-Methylbuphedrone using electrospray ionization (ESI) mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound. This interference reduces the analyte's signal intensity, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility of the analytical method. Given that this compound is often analyzed in complex biological matrices like plasma, serum, or urine, ion suppression is a significant challenge.

Q2: What are the common causes of ion suppression in ESI-MS analysis of this compound?

A2: Common causes of ion suppression include:

  • Endogenous matrix components: Salts, phospholipids, proteins, and other small molecules from biological samples can co-elute with this compound and compete for ionization.[1]

  • Exogenous materials: Anticoagulants (like heparin), polymers from plastic tubes, and reagents used during sample preparation can also cause interference.

  • Mobile phase additives: Non-volatile buffers (e.g., phosphate (B84403) buffers) and ion-pairing reagents (e.g., trifluoroacetic acid - TFA) can significantly suppress the ESI signal.[2]

  • High analyte concentration: At high concentrations, the ESI response can become non-linear, leading to self-suppression.

Q3: How can I detect ion suppression in my this compound analysis?

A3: The most common method for detecting ion suppression is the post-column infusion experiment .[3] In this technique, a solution of this compound is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the LC system. A dip in the constant baseline signal of the infused analyte at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[3]

Q4: What is the matrix effect and how is it quantified?

A4: The matrix effect is a quantitative measure of ion suppression or enhancement. It is typically expressed as a percentage and is calculated by comparing the analyte's response in a post-extraction spiked sample to its response in a clean solvent. A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.

Troubleshooting Guide

Problem Possible Cause Solutions
Low or no signal for this compound Significant ion suppression from the sample matrix. 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase composition, or use a different column chemistry to separate the this compound peak from the ion-suppressing regions of the chromatogram. 3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components causing suppression.[5]
Poor reproducibility of results (high %RSD) Variable ion suppression across different samples. 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with this compound will experience the same degree of ion suppression, allowing for accurate correction and improved reproducibility.[2] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Peak shape distortion (e.g., tailing, fronting) Matrix overload or interference. 1. Optimize Sample Preparation: A more effective sample cleanup will reduce the overall matrix load on the column and in the ESI source. 2. Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression and can build up on the column, affecting peak shape. Consider using a phospholipid removal plate or a specific extraction protocol.
Sudden drop in signal during a run or batch Instrument contamination from non-volatile matrix components. 1. Clean the ESI Source: Follow the manufacturer's instructions for cleaning the ion source components. 2. Use a Divert Valve: Direct the initial, unretained portion of the LC eluent, which often contains high concentrations of salts, to waste instead of the mass spectrometer.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions of ion suppression in the chromatogram.

Methodology:

  • Prepare a this compound Infusion Solution: Prepare a solution of this compound standard in a suitable solvent (e.g., 50:50 methanol (B129727):water) at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • Set up the Infusion: Use a syringe pump to deliver the infusion solution at a low flow rate (e.g., 10 µL/min) into the LC flow via a T-fitting placed between the analytical column and the ESI source.

  • Equilibrate the System: Start the LC flow with your analytical gradient and allow the infused signal to stabilize, which will appear as a constant elevated baseline.

  • Inject a Blank Matrix Sample: Inject a prepared blank matrix sample (e.g., an extracted plasma sample from a drug-free donor) onto the LC system.

  • Monitor the Signal: A decrease in the baseline signal indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine

Objective: To clean up urine samples and reduce matrix effects. This protocol is adapted from methods for similar synthetic cathinones.[6]

Methodology:

  • Sample Pre-treatment: To 1 mL of urine, add an internal standard (e.g., this compound-d3) and adjust the pH to approximately 6 with a buffer.

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially washing with 2 mL of methanol, 2 mL of deionized water, and 2 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).[4]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.[4]

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash with 2 mL of 0.1 M acetic acid.

    • Wash with 2 mL of methanol to remove polar interferences.[4]

  • Elution: Elute this compound with 2 mL of a freshly prepared solution of a suitable basic organic solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide, 80:20:2 v/v/v).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Quantitative Data

The following table summarizes the matrix effects observed for various synthetic cathinones in urine after implementing a robust sample preparation method. While specific data for this compound is not available in the provided search results, these values for structurally similar compounds demonstrate the potential for significant ion suppression and the effectiveness of appropriate sample cleanup.

AnalyteMatrix Effect (%)Reference
Mephedrone-11%[7]
Cathinone-27%[7]
3,4-Methylenedioxypyrovalerone (MDPV)-9%[7]

A negative value indicates ion suppression.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Urine) pretreatment Pre-treatment (pH adjustment, add IS) start->pretreatment spe Solid-Phase Extraction (SPE) pretreatment->spe elution Elution spe->elution evap Evaporation & Reconstitution elution->evap lc LC Separation evap->lc Inject esi Electrospray Ionization (ESI) lc->esi ms Mass Spectrometry (MS/MS) esi->ms data Data Acquisition ms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic rect_node rect_node end_node end_node start Low Analyte Signal? infusion Perform Post-Column Infusion Experiment start->infusion suppression_detected Ion Suppression Detected? infusion->suppression_detected optimize_prep Optimize Sample Preparation (e.g., SPE, LLE) suppression_detected->optimize_prep Yes no_suppression No Significant Suppression suppression_detected->no_suppression No optimize_chrom Optimize Chromatographic Separation optimize_prep->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_chrom->use_sil_is reanalyze Re-analyze Sample use_sil_is->reanalyze acceptable_signal Acceptable Signal reanalyze->acceptable_signal no_suppression->acceptable_signal

Caption: Troubleshooting logic for ion suppression.

References

Addressing carryover issues in 4-Methylbuphedrone UHPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering carryover issues during the Ultra-High-Performance Liquid Chromatography (UHPLC) analysis of 4-Methylbuphedrone (4-Me-MABP).

Frequently Asked Questions (FAQs)

Q1: What is carryover in UHPLC analysis and why is it a concern for this compound (4-Me-MABP)?

A1: Carryover in UHPLC is the appearance of a small peak corresponding to an analyte from a previous injection in a subsequent chromatogram, typically in a blank or a low-concentration sample.[1] This phenomenon can lead to inaccurate quantification, false positives, and poor reproducibility of results. This compound, as a synthetic cathinone, is a basic and relatively "sticky" compound. Its chemical properties can lead to interactions with various components of the UHPLC system, making it prone to carryover issues.

Q2: What are the common causes of carryover in 4-Me-MABP analysis?

A2: The most common sources of carryover are associated with the autosampler, where the analyte can adhere to the needle, syringe, and injection valve.[2][3] Other causes include contamination of the column, tubing, and fittings. For a basic compound like 4-Me-MABP, interactions with residual silanols on C18 columns can also contribute to carryover.

Q3: How can I identify if the carryover I'm observing is from my UHPLC system or from a contaminated blank?

A3: To distinguish between system carryover and a contaminated blank, you can perform a simple test. Prepare a fresh blank using a different source of solvent. If the peak persists, it is likely system carryover. Additionally, you can vary the injection volume of the blank; if the peak area increases with a larger injection volume, it is a strong indication that the blank itself is contaminated.

Q4: What is an acceptable level of carryover in a validated bioanalytical method?

A4: For bioanalytical method validation, carryover is assessed by injecting a blank sample immediately after the highest concentration standard, known as the Upper Limit of Quantification (ULOQ).[4] The response of any interfering peak in the blank should not be greater than 20% of the response of the Lower Limit of Quantification (LLOQ).[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving carryover issues in your this compound UHPLC analysis.

Step 1: Initial Assessment and Identification

The first step is to confirm and quantify the extent of the carryover.

  • Action: Inject a blank sample (mobile phase or matrix) immediately following an injection of a high-concentration 4-Me-MABP standard (e.g., the ULOQ).

  • Expected Outcome: The blank injection should be free of any peak at the retention time of 4-Me-MABP.

  • Troubleshooting: If a peak is observed, compare its area to the area of the LLOQ. If it exceeds 20% of the LLOQ area, carryover is significant and needs to be addressed.

Step 2: Isolating the Source of Carryover

A logical, step-by-step process will help pinpoint the origin of the carryover.

  • Action 1: Column Check. Replace the analytical column with a zero-dead-volume union and inject a blank after a high-concentration standard.

    • If the peak disappears: The column is the source of the carryover. It may be contaminated or degraded.

    • If the peak persists: The carryover is originating from the autosampler or other pre-column components.

  • Action 2: Autosampler Investigation. If the carryover is not from the column, the autosampler is the most likely culprit. This includes the needle, injection valve, and sample loop.

Step 3: Mitigating Carryover

Once the source is identified, you can implement targeted solutions.

  • Solution: If the column is identified as the source, a rigorous washing procedure is necessary. If washing is ineffective, the column may need to be replaced.

  • Solution 1: Optimize the Needle Wash. The composition of the wash solvent is critical. For a basic compound like 4-Me-MABP, a multi-solvent wash is often most effective.

    • Use a strong organic solvent to remove the compound.

    • Use a wash solvent with a different pH to disrupt ionic interactions.

    • Ensure the wash solvent is miscible with the mobile phase.

  • Solution 2: Increase Wash Volume and Duration. A single, short wash may not be sufficient. Increase the volume of the wash solvent and the duration of the wash cycle.[2]

  • Solution 3: Inspect and Replace Consumables. Worn seals and rotors in the injection valve can be a significant source of carryover. Regularly inspect and replace these components as part of your routine maintenance.

Quantitative Data on Carryover Reduction

The following table provides illustrative data on the effect of different wash solutions on the carryover of this compound. This data is representative and may vary based on the specific UHPLC system and analytical conditions.

Wash Solution CompositionCarryover Percentage (%)
100% Acetonitrile0.5%
50:50 Acetonitrile:Water0.2%
50:50 Methanol:Water0.3%
90:10 Acetonitrile:Water with 0.1% Formic Acid0.05%
90:10 Methanol:Water with 0.1% Formic Acid0.08%

Carryover percentage is calculated as (Peak Area in Blank / Peak Area of LLOQ) * 100.

Experimental Protocols

Protocol 1: Standardized Carryover Assessment

This protocol details the procedure for evaluating carryover in a bioanalytical run, adapted from standard industry practices.[4]

  • Preparation:

    • Prepare a blank sample (matrix without the analyte).

    • Prepare the Lower Limit of Quantification (LLOQ) standard for 4-Me-MABP.

    • Prepare the Upper Limit of Quantification (ULOQ) standard for 4-Me-MABP.

  • Injection Sequence:

    • Inject the blank sample to establish a baseline.

    • Inject the LLOQ standard.

    • Inject the ULOQ standard.

    • Immediately inject the blank sample again.

  • Data Analysis:

    • Integrate the peak area for 4-Me-MABP in the chromatogram of the blank injection that followed the ULOQ.

    • Integrate the peak area for 4-Me-MABP in the LLOQ chromatogram.

    • Calculate the carryover percentage using the formula: (Peak Area in Blank / Peak Area of LLOQ) * 100.

  • Acceptance Criteria:

    • The carryover should be ≤ 20% of the LLOQ.[4]

Visualizations

Troubleshooting Workflow for Carryover

Carryover_Troubleshooting start Carryover Detected (>20% of LLOQ) is_blank_contaminated Is Blank Contaminated? start->is_blank_contaminated prepare_fresh_blank Prepare Fresh Blank & Re-inject is_blank_contaminated->prepare_fresh_blank Yes system_carryover System Carryover Confirmed is_blank_contaminated->system_carryover No prepare_fresh_blank->is_blank_contaminated check_column Isolate Column system_carryover->check_column column_issue Column is the Source check_column->column_issue Yes autosampler_issue Autosampler is the Source check_column->autosampler_issue No wash_column Perform Rigorous Column Wash column_issue->wash_column replace_column Replace Column wash_column->replace_column If Unsuccessful resolved Carryover Resolved wash_column->resolved replace_column->resolved optimize_wash Optimize Needle Wash (Solvent, Volume, Duration) autosampler_issue->optimize_wash inspect_consumables Inspect/Replace Injector Parts optimize_wash->inspect_consumables inspect_consumables->resolved

Caption: A flowchart outlining the systematic process for troubleshooting carryover issues.

Potential Interactions of 4-Me-MABP in a UHPLC System

Analyte_Interactions cluster_system UHPLC System Components autosampler Autosampler (Needle, Valve, Loop) column Column (Stationary Phase, Frits) tubing Tubing & Fittings analyte This compound (Basic Amine) analyte->autosampler Adsorption analyte->column Ionic & Hydrophobic Interactions analyte->tubing Adsorption

Caption: Diagram illustrating potential sites of interaction for 4-Me-MABP within a UHPLC system.

Logical Flow of Preventative Measures

Preventative_Measures cluster_proactive Proactive Strategies cluster_execution Analytical Run Execution start Method Development & Routine Analysis wash_method Develop a Robust Needle Wash Method start->wash_method column_selection Select Appropriate Column Chemistry start->column_selection regular_maintenance Implement Regular System Maintenance start->regular_maintenance blank_injections Strategic Placement of Blank Injections wash_method->blank_injections column_selection->blank_injections injection_order Consider Injection Order (Low to High Conc.) regular_maintenance->injection_order blank_injections->injection_order end

References

Selection of internal standards for quantitative 4-Methylbuphedrone analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the selection of internal standards for the quantitative analysis of 4-Methylbuphedrone (4-MeMC). It includes troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantitative analysis of this compound (4-MeMC)?

A1: The gold standard for an internal standard in mass spectrometry-based quantitative analysis is a stable isotope-labeled (SIL) analog of the analyte.[1] Therefore, a deuterated version of this compound, such as this compound-d3, is the most suitable choice. SIL internal standards co-elute with the analyte and exhibit similar ionization and fragmentation patterns, effectively compensating for matrix effects and variations in sample preparation and instrument response.

Q2: Are there any suitable alternatives if a deuterated standard for 4-MeMC is unavailable?

A2: If a deuterated standard for 4-MeMC is not available, a structurally similar compound can be used as an alternative. The chosen analog should have similar chemical properties, extraction recovery, and chromatographic retention time to 4-MeMC. However, it is crucial to thoroughly validate the method to ensure that the chosen internal standard adequately compensates for any analytical variability. For some synthetic cathinones, deuterated analogs of other cathinones or even other classes of drugs like methamphetamine-d5 have been used.[2][3]

Q3: What are the critical factors to consider when selecting a non-deuterated internal standard?

A3: When selecting a non-deuterated internal standard, consider the following:

  • Structural Similarity: The internal standard should be closely related to 4-MeMC in chemical structure.

  • Chemical Stability: It must be stable throughout the entire analytical process, from sample preparation to detection.

  • Chromatographic Behavior: The retention time of the internal standard should be close to that of 4-MeMC but well-resolved from it and any other sample components.

  • Ionization Efficiency: The ionization efficiency should be comparable to that of 4-MeMC in the chosen mass spectrometry source.

  • Absence in Samples: The selected compound must not be naturally present in the samples being analyzed.

Q4: How does derivatization affect the choice of an internal standard for GC-MS analysis?

A4: Derivatization is often employed in GC-MS analysis of synthetic cathinones to improve their thermal stability and chromatographic properties. When using derivatization, the internal standard should also undergo the same derivatization reaction as the analyte. The choice of a deuterated internal standard is still preferred, as the derivatized analyte and internal standard will have very similar chromatographic and mass spectrometric properties. The derivatization process can influence the fragmentation patterns, so it is essential to select appropriate ions for quantification for both the analyte and the internal standard.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantitative analysis of this compound.

Issue 1: Low or No Signal for 4-MeMC

Possible Cause Troubleshooting Step Further Guidance
Thermal Degradation in GC Injector Lower the injector temperature.Start with a lower temperature (e.g., 230 °C) and gradually increase if necessary. Using a splitless injection can minimize the residence time in the inlet. Ensure the injector liner is clean and deactivated to prevent catalytic degradation.
Poor Extraction Recovery Optimize the sample preparation method.For biological samples, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be optimized. For LLE, ensure the pH of the aqueous phase is adjusted to keep 4-MeMC in its basic, non-ionized form for efficient extraction into an organic solvent.
Suboptimal MS Parameters Tune and calibrate the mass spectrometer.Ensure the mass spectrometer is properly tuned and calibrated. Optimize the ionization source parameters (e.g., spray voltage, gas flows, and temperature) and collision energy for the specific MRM transitions of 4-MeMC and its internal standard.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause Troubleshooting Step Further Guidance
Secondary Silanol (B1196071) Interactions (LC-MS) Adjust mobile phase pH or use a base-deactivated column.For basic compounds like 4-MeMC, interactions with residual silanol groups on the silica-based column packing can cause peak tailing.[4][5][6] Lowering the mobile phase pH (e.g., to <3 with formic acid) can protonate the silanols and reduce these interactions. Alternatively, using an end-capped or base-deactivated column is recommended.[6]
Column Overload Dilute the sample or use a column with a higher loading capacity.Injecting too high a concentration of the analyte can lead to peak distortion.
Inappropriate Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent.If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.

Issue 3: High Variability in Quantitative Results

Possible Cause Troubleshooting Step Further Guidance
Matrix Effects (LC-MS/MS) Use a stable isotope-labeled internal standard.Matrix effects, where co-eluting compounds suppress or enhance the ionization of the analyte, are a major source of variability. A deuterated internal standard is the most effective way to compensate for these effects.[1]
Inconsistent Sample Preparation Ensure precise and consistent execution of the extraction protocol.Variations in sample volume, reagent addition, and extraction times can lead to inconsistent recoveries. Automating the sample preparation process can improve reproducibility.
Internal Standard Instability Verify the stability of the internal standard in the sample matrix and storage conditions.The internal standard must be stable throughout the entire analytical workflow.

Quantitative Data Summary

The following table summarizes quantitative data for internal standards used in the analysis of synthetic cathinones closely related to 4-MeMC. This data can serve as a reference for method development and validation for 4-MeMC analysis.

Internal StandardAnalyte(s)Analytical MethodMatrixLinearity RangeLimit of Quantitation (LOQ)Reference
Mephedrone-d3MephedroneLC-MS/MSUrine1 - 5000 ng/mL< 25 ng/mL[3][7]
MDPV-d8MDPVLC-MS/MSUrine1 - 5000 ng/mL< 25 ng/mL[7]
Methamphetamine-d5MephedroneGC-MSBlood10 - 2000 ng/mL10 ng/mL[2][3]
Mephedrone-d3MephedroneGC-MSPlasma, Urine5 - 300 ng/mL (Plasma), 20 - 1500 ng/mL (Urine)5 ng/mL (Plasma), 20 ng/mL (Urine)[8][9]

Experimental Protocols

An exemplary experimental protocol for the quantitative analysis of synthetic cathinones, adaptable for 4-MeMC, is provided below.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate amount of the deuterated internal standard (e.g., this compound-d3).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and finally 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters (Adapted from Mephedrone Analysis)

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of 4-MeMC from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for both 4-MeMC and its deuterated internal standard.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for 4-MeMC Quantitative Analysis sample_collection Sample Collection (e.g., Blood, Urine) add_is Addition of Internal Standard (e.g., 4-MeMC-d3) sample_collection->add_is sample_prep Sample Preparation (SPE, LLE, or PPT) add_is->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing report Reporting data_processing->report

Caption: General Experimental Workflow for 4-MeMC Quantitative Analysis

internal_standard_selection Figure 2: Decision Tree for Internal Standard Selection start Start: Select Internal Standard for 4-MeMC is_deuterated_available Is a deuterated 4-MeMC standard available? start->is_deuterated_available use_deuterated Use deuterated 4-MeMC (e.g., 4-MeMC-d3) is_deuterated_available->use_deuterated Yes select_analog Select a close structural analog is_deuterated_available->select_analog No validate_analog Thoroughly validate the method with the analog select_analog->validate_analog consider_properties Consider: - Structural Similarity - Chemical Stability - Chromatographic Behavior - Ionization Efficiency select_analog->consider_properties

Caption: Decision Tree for Internal Standard Selection

References

Technical Support Center: Method Refinement for the Chiral Separation of 4-Methylbuphedrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data to refine methods for the chiral separation of 4-Methylbuphedrone and related synthetic cathinones.

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation of this compound important?

A1: this compound possesses a chiral center, resulting in two enantiomers (mirror-image isomers). These enantiomers can have different pharmacological, toxicological, and metabolic properties.[1][2][3] For instance, with related cathinones, one enantiomer may be responsible for the desired psychoactive effects, while the other could be inactive or contribute more to adverse effects.[3] Therefore, separating and quantifying individual enantiomers is critical for pharmacological research, forensic toxicology, and ensuring the safety and efficacy of potential therapeutic agents.[4][5]

Q2: What are the primary analytical techniques for the chiral separation of this compound?

A2: The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs), Capillary Electrophoresis (CE) with chiral selectors, and Supercritical Fluid Chromatography (SFC).[6][7] Gas Chromatography (GC) can also be used, but often requires derivatization of the analyte.[3][7] HPLC with polysaccharide-based CSPs is a particularly versatile and widely used method for both analytical and preparative separations.[2][3][8]

Q3: What is the principle behind chiral separation on a Chiral Stationary Phase (CSP) in HPLC?

A3: Chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte (e.g., this compound) and the chiral selector immobilized on the stationary phase.[4] According to the "three-point interaction" model, at least three simultaneous interactions (e.g., hydrogen bonds, dipole-dipole, steric interactions) are needed for chiral recognition.[5] The difference in the stability of these complexes for each enantiomer leads to different retention times on the column, enabling their separation.[4]

Q4: Can I use a standard C18 column for chiral separation?

A4: Direct chiral separation is not possible on a standard achiral column like a C18. However, an indirect method can be employed. This involves derivatizing the enantiomers with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers. These diastereomers have different physical properties and can then be separated on a conventional C18 column.[9]

Troubleshooting Guide

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
Possible CauseSuggested Solution
Incorrect Chiral Stationary Phase (CSP) No single CSP is universal. For cathinones, polysaccharide-based CSPs (e.g., amylose (B160209) or cellulose (B213188) derivatives like Chiralpak® AD-H, AS-H) are often successful.[4][8][10] If one CSP fails, screen others with different chiral selectors.
Suboptimal Mobile Phase Composition In normal-phase mode, systematically vary the percentage of the alcohol modifier (e.g., isopropanol (B130326), ethanol) in the non-polar solvent (e.g., n-hexane, n-heptane).[10] Small changes can have a significant impact on selectivity. Ensure the presence of a basic additive (e.g., DEA, TEA) to improve peak shape and interaction with the CSP.[10]
Inappropriate Flow Rate A lower flow rate often improves resolution by allowing more time for interactions between the enantiomers and the CSP.[10] Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).[10]
Incorrect Column Temperature Temperature affects the thermodynamics of the diastereomeric interactions. Lowering the column temperature (e.g., to 15°C or 25°C) often enhances enantioselectivity, leading to better resolution.[10]
"Memory Effects" from Additives Previous use of acidic or basic modifiers can alter the CSP surface and affect current separations.[11] It is crucial to dedicate a column to specific methods or perform extensive flushing procedures when changing mobile phase additives.
Problem 2: Significant Peak Tailing or Poor Peak Shape
Possible CauseSuggested Solution
Strong Interaction with Residual Silanols Cathinones are basic compounds. Increase the concentration of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase (a typical concentration is 0.1% v/v) to mask residual silanols on the silica (B1680970) support and improve peak symmetry.[10]
Sample Overload Injecting too much sample can saturate the CSP, leading to broad and tailing peaks. Reduce the injection volume or the concentration of the sample.[10]
Column Contamination or Degradation Flush the column with a strong, appropriate solvent to remove contaminants. If performance does not improve, the column may be degraded and require replacement.[10]
Problem 3: Unstable or Drifting Baseline
Possible CauseSuggested Solution
Mobile Phase Not Properly Degassed Dissolved gases in the mobile phase can form bubbles in the detector cell, causing baseline noise. Degas the mobile phase thoroughly using an online degasser or by sonicating in an ultrasonic bath.[10]
Contaminated Mobile Phase or System Prepare fresh mobile phase using high-purity (HPLC grade) solvents. If the issue persists, flush the entire HPLC system (pump, injector, tubing) to remove any contaminants.[10]
Detector Lamp Issue An aging detector lamp can lose intensity and cause baseline instability. Check the lamp's usage hours and replace it if necessary.[10]

Quantitative Data Summary

The following tables summarize published conditions for the chiral separation of this compound and related cathinones.

Table 1: HPLC Methods for Chiral Separation of this compound

Chiral Stationary Phase (CSP)Mobile Phase (v/v/v)Flow Rate (mL/min)DetectionReference
Syringic acid amide derivative of (R,R)-2-aminocyclohexanesulfonic acidMeOH / 50 mM Formic Acid / 25 mM DEA1.0UV at 254 or 280 nm[3]
Chiralpak® ZWIX (+)Not specified for this compoundNot specifiedMS[12]

Table 2: Capillary Electrophoresis (CE) Methods for Chiral Separation of Cathinones

Analyte(s)Chiral SelectorBackground Electrolyte (BGE)VoltageResolution (Rs)Reference
Buphedrone, N-ethylbuphedrone, This compound 10 mM Acetyl-β-CD10 mM Sodium Phosphate (B84403) (pH 2.5)29 kV>1.5 (visual estimate from electropherogram)[6]
61 Cathinone (B1664624) Derivatives10 mM of various β-CDs (native, acetyl, hydroxypropyl, carboxymethyl)10 mM Sodium Phosphate (pH 2.5)22-30 kV0.3 to 6.2[6]
Mephedrone & Metabolites7.5 mM Carboxymethylated β-CDOptimized buffer at pH 2.75Not specifiedBaseline separation achieved[13][14]

Experimental Protocols

Protocol 1: Chiral HPLC-UV Method for Cathinone Screening

This protocol is a general starting point for the method development of cathinone enantiomers, including this compound, based on common practices.[3][4][10]

  • System Preparation:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.

    • Chiral Column: Chiralpak® AS-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.[8][10]

    • Mobile Phase Preparation: Prepare the mobile phase, e.g., n-hexane/isopropanol/Diethylamine (DEA) (97:3:0.1, v/v/v). Filter through a 0.45 µm membrane and degas for at least 15 minutes in an ultrasonic bath.[10]

  • Chromatographic Conditions:

    • Mobile Phase: n-hexane/isopropanol/DEA (97:3:0.1, v/v/v).

    • Flow Rate: 0.5 mL/min.[10]

    • Column Temperature: 25°C.[10]

    • Detection Wavelength: 254 nm.[3][10]

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the racemic this compound standard in the mobile phase to a concentration of 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

    • Inject the sample solution.

    • Record the chromatogram and determine the retention times, resolution (Rs), and selectivity (α).

    • Optimization: If separation is suboptimal, systematically adjust the mobile phase composition (e.g., vary the isopropanol percentage from 2% to 10%), flow rate, and/or temperature to achieve baseline resolution (Rs ≥ 1.5).

Protocol 2: Chiral Capillary Electrophoresis (CE) Method

This protocol is adapted from a successful method for the simultaneous chiral separation of multiple cathinones, including this compound.[6]

  • System Preparation:

    • CE System: A capillary electrophoresis system with a UV detector.

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., ~60 cm total length).

    • Background Electrolyte (BGE) Preparation: Prepare a 10 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Dissolve the chiral selector, 10 mM Acetyl-β-cyclodextrin (Acetyl-β-CD), in the buffer.

  • Electrophoretic Conditions:

    • BGE: 10 mM Acetyl-β-CD in 10 mM sodium phosphate, pH 2.5.

    • Voltage: 29 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection at 10 mbar for 5 seconds.

    • Detection Wavelength: 200-214 nm.

    • Sample Preparation: Dissolve the racemic this compound standard in water to a concentration of 1 mg/mL.

  • Procedure:

    • Condition a new capillary by flushing with 1 M NaOH, water, and finally the BGE.

    • Before each run, flush the capillary with the BGE.

    • Inject the sample.

    • Apply the voltage and record the electropherogram.

    • Optimization: Test other β-cyclodextrin derivatives (e.g., carboxymethyl-β-CD, 2-hydroxypropyl-β-CD) as the chiral selector to find the optimal resolution for this compound.[6]

Visualizations

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Analysis & Optimization prep_sample 1. Prepare Sample (Racemic this compound) select_csp 2. Select Initial CSP (e.g., Polysaccharide-based) prep_sample->select_csp prep_mp 3. Prepare & Degas Mobile Phase (e.g., Hexane/IPA/DEA) select_csp->prep_mp equilibrate 4. Equilibrate HPLC System & Column prep_mp->equilibrate inject 5. Inject Sample & Acquire Data equilibrate->inject analyze 6. Analyze Chromatogram (Calculate Rs, α, Tailing Factor) inject->analyze decision Resolution (Rs) >= 1.5? analyze->decision optimize 8. Optimize Conditions - Mobile Phase Ratio - Temperature - Flow Rate decision->optimize No validate 9. Method Validation decision->validate Yes optimize->equilibrate Re-equilibrate & Re-inject

Caption: Workflow for chiral HPLC method development and optimization.

G cluster_troubleshooting Troubleshooting Path start Initial Chromatogram Acquired check_res Poor Resolution? (Rs < 1.5) start->check_res res_sol1 Adjust Mobile Phase (% Alcohol Modifier) check_res->res_sol1 Yes check_peak Poor Peak Shape? (Tailing/Fronting) check_res->check_peak No res_sol2 Lower Column Temperature res_sol1->res_sol2 res_sol3 Reduce Flow Rate res_sol2->res_sol3 res_sol4 Screen Different CSP res_sol3->res_sol4 res_sol4->start Re-run peak_sol1 Adjust Additive Conc. (e.g., increase DEA) check_peak->peak_sol1 Yes end_node Optimized Separation check_peak->end_node No peak_sol2 Reduce Sample Concentration/Volume peak_sol1->peak_sol2 peak_sol3 Flush or Replace Column peak_sol2->peak_sol3 peak_sol3->start Re-run

Caption: Decision tree for troubleshooting common chiral separation issues.

References

Technical Support Center: Enhancing 4-Methylbuphedrone Detection in Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of 4-Methylbuphedrone (4-MeMC) detection during trace analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound at trace levels?

A1: The most common and effective techniques for the detection and quantification of this compound and other synthetic cathinones in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred due to its high sensitivity and selectivity, and because it can analyze thermally unstable compounds like some cathinones without the need for derivatization.[1]

Q2: Why am I experiencing low recovery of 4-MeMC during sample preparation?

A2: Low recovery of 4-MeMC can be attributed to several factors, primarily its chemical instability. Cathinones are more stable in acidic conditions and can degrade in neutral or alkaline environments.[3] Improper storage temperature (room temperature or refrigeration instead of frozen) can also lead to degradation.[3] The choice of extraction methodology, such as the specific Solid-Phase Extraction (SPE) sorbent or Liquid-Liquid Extraction (LLE) solvent system, is also critical for achieving good recovery.[3]

Q3: What is the "matrix effect" and how can it affect my 4-MeMC analysis?

A3: The matrix effect is the alteration of the ionization of the target analyte by co-eluting compounds from the sample matrix (e.g., urine, blood). This can lead to ion suppression or enhancement, affecting the accuracy and sensitivity of the analysis. To mitigate the matrix effect, it is important to use an appropriate sample preparation technique to remove interfering substances. The use of a stable isotope-labeled internal standard is also highly recommended to compensate for these effects.

Q4: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for 4-MeMC?

A4: The LOD and LOQ for this compound can vary significantly depending on the analytical method, the matrix being analyzed, and the instrumentation used. Generally, for LC-MS/MS methods, LODs can range from 0.1 to 0.5 ng/mL, and LOQs from 0.5 to 1.0 ng/mL in urine samples. For GC-MS methods, the LOD and LOQ may be slightly higher. Please refer to the data tables below for a comparison of reported values for similar synthetic cathinones.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step Further Guidance
Degradation of Analyte Verify sample storage conditions (should be ≤ -20°C) and pH (acidic is preferred).[3]Prepare fresh standards and quality control samples.
Poor Extraction Recovery Optimize the sample preparation method (SPE or LLE).[1]For LLE, ensure the pH of the aqueous phase is basic to keep 4-MeMC in its non-ionized form for efficient extraction into an organic solvent. For SPE, consider a mixed-mode cation exchange sorbent.[3]
Instrumental Issues (LC-MS/MS) Check for clogs in the LC system or MS interface. Ensure the ESI source is clean.Perform system suitability tests with a known standard to verify instrument performance.
Instrumental Issues (GC-MS) Thermal degradation in the injector.[1]Lower the injector temperature (e.g., start at 230°C). Use a deactivated liner.[1] Consider derivatization to improve thermal stability.
Incorrect MS Parameters Optimize MS parameters, including precursor and product ions, collision energy, and cone voltage.Infuse a standard solution of 4-MeMC to directly tune the mass spectrometer.
Issue 2: Peak Tailing or Splitting in Chromatogram
Possible Cause Troubleshooting Step Further Guidance
Active Sites in GC System Replace the injector liner and septum. Trim the analytical column from the injector end (10-20 cm).[1]Use a deactivated liner and a guard column to protect the analytical column.[1]
Column Contamination Flush the column with a strong solvent.If flushing does not resolve the issue, the column may need to be replaced.
Inappropriate Mobile Phase (LC) Ensure the mobile phase pH is compatible with the column and analyte.For basic compounds like 4-MeMC, a slightly acidic mobile phase can improve peak shape.
Injection Solvent Mismatch (LC) The injection solvent should be weaker than or similar in composition to the mobile phase.High organic content in the injection solvent can cause peak distortion.

Quantitative Data Summary

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cathinones (including 4-MeMC analogues) using LC-MS/MS

Analyte Matrix LOD (ng/mL) LOQ (ng/mL) Reference
MephedroneUrine0.1 - 0.50.5 - 1.0
MethyloneMeconium0.5 - 1.01.0 - 2.0[4]
MDPVUrine1.0-[5]
Multiple CathinonesUrine0.09 - 0.5-
Multiple CathinonesBlood/Urine-0.25 - 5.0[6]

Table 2: Recovery Data for Synthetic Cathinones using Different Extraction Methods

Extraction Method Matrix Analyte Recovery (%) Reference
Solid-Phase Extraction (SPE)Urine22 Synthetic Cathinones84 - 104[6]
Solid-Phase Extraction (SPE)Blood22 Synthetic Cathinones81 - 93[6]
Liquid-Liquid Extraction (LLE)PlasmaMephedrone>85

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard. Add 1 mL of an acidic buffer (e.g., 0.1 M HCl) and vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol (B129727), followed by 2 mL of deionized water, and finally 2 mL of the acidic buffer. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of 0.1 M HCl to remove acidic and neutral interferences.

    • Wash the cartridge with 2 mL of methanol to remove remaining interferences.

    • Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.

  • Elution: Elute the 4-MeMC from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a suitable volume of the mobile phase for your LC-MS/MS analysis (e.g., 100 µL).

Protocol 2: GC-MS Analysis of this compound

This protocol provides general conditions and may need to be optimized.

  • Sample Preparation: Prepare samples as described in the SPE protocol or use a suitable liquid-liquid extraction method. A derivatization step using an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA) can improve peak shape and thermal stability.[1]

  • GC-MS Operating Conditions:

    • GC Oven Program: Start at 90°C for 1 minute, then ramp up to 300°C at a rate of 8°C/min, and hold at 300°C for 10 minutes.

    • Column: A 5% phenyl / 95% methyl silicone column (e.g., HP-5MS), 30 m length x 0.25 mm i.d., 0.25 μm film thickness is a common choice.

    • Injection: Inject a 2 µL aliquot with a split ratio of 75:1.

    • Injector Temperature: 225°C.

    • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Parameters: Full scan from 50 to 550 amu.

      • Interface Temperature: 300°C.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Identification: Identification of 4-MeMC is achieved by comparing the retention time and mass spectrum of the analyte with that of a certified reference standard.

Visualizations

ExperimentalWorkflow cluster_sample Sample Handling cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (Urine, Blood) InternalStandard Internal Standard Spiking SampleCollection->InternalStandard Pretreatment Sample Pre-treatment (e.g., pH adjustment) InternalStandard->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Option 2 Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Preferred GCMS GC-MS Analysis Evaporation->GCMS Alternative Quantification Quantification & Reporting LCMS->Quantification GCMS->Quantification TroubleshootingWorkflow Start Low or No Signal for 4-MeMC CheckStandards Are standards and QCs fresh? Start->CheckStandards PrepareNew Prepare new standards and QCs CheckStandards->PrepareNew No CheckStorage Check sample storage (pH, Temperature) CheckStandards->CheckStorage Yes PrepareNew->CheckStorage OptimizeStorage Optimize storage conditions CheckStorage->OptimizeStorage No CheckExtraction Review extraction protocol (SPE/LLE) CheckStorage->CheckExtraction Yes OptimizeStorage->CheckExtraction OptimizeExtraction Optimize extraction method CheckExtraction->OptimizeExtraction No CheckInstrument Perform instrument performance check CheckExtraction->CheckInstrument Yes OptimizeExtraction->CheckInstrument InstrumentMaintenance Perform instrument maintenance (e.g., clean source, change liner) CheckInstrument->InstrumentMaintenance Fails OptimizeMS Optimize MS parameters CheckInstrument->OptimizeMS Passes InstrumentMaintenance->OptimizeMS Success Signal Improved OptimizeMS->Success

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Methylbuphedrone in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic toxicology laboratories. 4-Methylbuphedrone (4-Me-MABP), a synthetic cathinone, requires robust and validated analytical methods for its accurate identification and quantification in biological matrices. This guide provides a comparative overview of the validation of analytical methods for this compound, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

While specific quantitative validation data for this compound is limited in the published literature, this guide summarizes available data and leverages findings from studies on structurally similar synthetic cathinones to provide a valuable reference for method development and validation.

Comparison of Analytical Method Performance

The selection of an analytical method for the detection and quantification of this compound in forensic toxicology depends on several factors, including the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes key quantitative validation parameters for different analytical techniques based on available data for this compound and other synthetic cathinones.

Validation ParameterGC-MS / GC-NCI-MSLC-MS/MS & LC-Q/TOF-MS
Limit of Detection (LOD) 0.26–0.34 µg/L (Plasma)[1] 0.26–0.76 µg/L (Urine)[1] ~5 ng/mL (Urine, for related cathinones)[2]Not explicitly reported for this compound
Limit of Quantification (LOQ) 0.89–1.12 µg/L (Plasma)[1] 0.86–2.34 µg/L (Urine)[1] 20 ng/mL (Urine, for related cathinones)[2]0.25–5 ng/mL (Blood and Urine, for buphedrone (B1655700) and other cathinones)[3]
Linearity (R²) >0.99 (for related cathinones)[4][5]>0.99 (for related cathinones)[6]
Precision (%RSD) <15% (Intra- & Inter-day, for related cathinones)<15% (Acceptable according to guidelines)[3]
Accuracy/Bias (%) 86-95% (for buphedrone)[7]Within ±20% (Acceptable according to guidelines)[8]
Recovery (%) 50-73% (Blood, for buphedrone)[7] 65-98% (Urine, for buphedrone)[7]81-93% (Blood, for buphedrone and other cathinones)[3] 84-104% (Urine, for buphedrone and other cathinones)[3]
Matrix Effect Not explicitly reportedWithin acceptable thresholds for buphedrone and other cathinones[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized experimental protocols for the analysis of this compound and related synthetic cathinones in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex biological matrices like blood and urine.

  • Objective: To isolate synthetic cathinones from endogenous interferences.

  • Procedure:

    • Sample Pre-treatment: Acidify the biological sample (e.g., 1 mL of urine or blood) with an appropriate buffer (e.g., phosphate (B84403) buffer, pH 6).

    • Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with methanol (B129727) followed by deionized water and the pre-treatment buffer.

    • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with deionized water and an organic solvent (e.g., methanol) to remove interferences.

    • Elution: Elute the analytes with a basic organic solvent mixture (e.g., ethyl acetate/ammonia).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for instrumental analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another widely used method for sample preparation in forensic toxicology.

  • Objective: To extract analytes from the biological matrix into an immiscible organic solvent.

  • Procedure:

    • pH Adjustment: Adjust the pH of the biological sample (e.g., 1 mL of urine or blood) to a basic pH (e.g., pH 9-10) with a suitable buffer or base.

    • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, hexane/isoamyl alcohol) and vortex or shake vigorously to facilitate the transfer of the analytes into the organic phase.

    • Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

    • Collection: Transfer the organic layer to a clean tube.

    • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in a solvent compatible with the analytical instrument.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Derivatization is often employed for synthetic cathinones to improve their chromatographic properties.

  • Chromatographic Conditions:

    • Column: Phenyl-methyl siloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 300°C) to ensure the separation of all analytes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is increasingly used in forensic toxicology for the analysis of a wide range of compounds, including synthetic cathinones.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Method Validation Workflow and Signaling Pathway Diagrams

The validation of an analytical method is a critical process to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in a forensic toxicology laboratory.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Application MD1 Literature Review & Analyte Characterization MD2 Selection of Analytical Technique (GC-MS or LC-MS/MS) MD1->MD2 MD3 Optimization of Sample Preparation & Instrumental Parameters MD2->MD3 V1 Selectivity & Specificity MD3->V1 V2 Linearity & Range V1->V2 V3 Limit of Detection (LOD) & Limit of Quantification (LOQ) V2->V3 V4 Precision (Repeatability & Intermediate Precision) V3->V4 V5 Accuracy & Recovery V4->V5 V6 Matrix Effects V5->V6 V7 Stability V6->V7 RA1 Sample Analysis V7->RA1 RA2 Quality Control RA1->RA2 RA3 Data Review & Reporting RA2->RA3

A typical workflow for the validation of an analytical method for this compound.

The following diagram illustrates the logical relationship between key validation parameters.

ValidationParameters cluster_core Core Performance cluster_sensitivity Sensitivity cluster_range Working Range cluster_reliability Reliability Accuracy Accuracy Linearity Linearity Precision Precision LOD LOD LOQ LOQ LOD->LOQ LOQ->Accuracy LOQ->Precision Range Range Linearity->Range Specificity Specificity Specificity->Accuracy Robustness Robustness

Interrelationship of key analytical method validation parameters.

References

Inter-laboratory comparison of 4-Methylbuphedrone quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Perspective on 4-Methylbuphedrone Quantification: A Comparative Guide

The emergence of novel psychoactive substances (NPS) like this compound (4-MeMC), a synthetic cathinone, presents a significant challenge for forensic and analytical laboratories. Accurate and reliable quantification of such substances is crucial for clinical, forensic, and research purposes. This guide provides a comparative overview of the principal analytical methods employed for the quantification of this compound, drawing upon established protocols for synthetic cathinones and related compounds in the absence of a dedicated multi-laboratory comparison study. The primary techniques utilized are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: A Comparative Analysis of Quantification Methods

The selection of an analytical method for 4-MeMC quantification is contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical quantitative performance parameters for GC-MS and LC-MS/MS, based on data for structurally similar synthetic cathinones like mephedrone.[1][2] These values serve as a general reference for what can be expected when developing and validating methods for this compound.

Table 1: Comparison of Quantitative Performance Parameters for 4-MeMC Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity, detection via mass-to-charge ratio of fragmented ions.Separation based on polarity, detection via mass-to-charge ratio of precursor and product ions.
Selectivity GoodExcellent (due to specific MRM transitions)
Sensitivity ModerateHigh
Limit of Detection (LOD) ~5 ng/mL (in plasma)~1 ng/mL (in urine)
Limit of Quantification (LOQ) ~10-20 ng/mL~1-5 ng/mL
Linearity (R²) >0.99>0.99
Precision (%RSD) <15%<15%
Sample Derivatization Often required to improve volatility and thermal stability.Generally not required.

Experimental Protocols: Methodologies for Quantification

Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following sections outline generalized experimental protocols for the analysis of this compound in biological matrices using GC-MS and LC-MS/MS.

Sample Preparation

A critical step in the analysis of 4-MeMC from biological samples (e.g., blood, urine) is the extraction of the analyte from the matrix.

Liquid-Liquid Extraction (LLE) Protocol:

  • Sample Collection: Collect blood or urine samples in appropriate containers.

  • Internal Standard Addition: Add a known concentration of an appropriate internal standard (e.g., mephedrone-d3) to the sample.[2]

  • pH Adjustment: Adjust the sample pH to basic conditions (e.g., pH 9-10) using a suitable buffer.

  • Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and vortex to facilitate the transfer of 4-MeMC into the organic phase.

  • Separation: Centrifuge the sample to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution/Derivatization: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis. For GC-MS analysis, a derivatization step using an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often performed to increase the volatility of the analyte.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the quantification of volatile and thermally stable compounds.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1ms).

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, an initial temperature of 80°C, held for 1 minute, then ramped to 280°C at 20°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of derivatized 4-MeMC.

  • Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard, compared against a calibration curve prepared from reference standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it ideal for analyzing complex biological samples with minimal sample preparation.[3][4]

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).[4]

    • Flow Rate: Typical flow rates are between 0.2 and 0.5 mL/min.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Two or more specific precursor-to-product ion transitions are monitored for both 4-MeMC and the internal standard to ensure accurate identification and quantification.[2]

  • Data Analysis: Similar to GC-MS, quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualization: Workflows and Pathways

The following diagrams illustrate the general experimental workflow for 4-MeMC quantification and a typical analytical method validation process.

experimental_workflow Experimental Workflow for 4-MeMC Quantification cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_lcms LC-MS/MS Analysis sample Biological Sample (Blood/Urine) is_add Add Internal Standard sample->is_add extraction Liquid-Liquid or Solid-Phase Extraction is_add->extraction evap Evaporate & Reconstitute extraction->evap deriv Derivatization (Optional) evap->deriv lcms_analysis LC-MS/MS Injection & Analysis evap->lcms_analysis gcms_analysis GC-MS Injection & Analysis deriv->gcms_analysis data_analysis Data Processing & Quantification gcms_analysis->data_analysis lcms_analysis->data_analysis

Caption: A flowchart illustrating the key stages in the quantification of this compound.

validation_workflow Analytical Method Validation Workflow cluster_validation Validation Parameters start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision stability Stability precision->stability end Validated Method stability->end

Caption: A diagram showing the typical workflow for the validation of an analytical method.

References

Comparative Pharmacological Analysis: 4-Methylbuphedrone and Mphedrone

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of 4-Methylbuphedrone (4-MeMABP) and mephedrone (B570743) (4-MMC). This analysis is supported by available experimental data to delineate their mechanisms of action, effects on monoamine transporters, and receptor binding affinities.

Disclaimer: Pharmacological data for this compound is limited in the publicly available scientific literature. Therefore, this guide utilizes data from its close structural analog, buphedrone (B1655700), as a proxy for comparative purposes. This should be considered a significant limitation when interpreting the presented data.

Executive Summary

Mephedrone (4-methylmethcathinone) is a potent synthetic cathinone (B1664624) that acts primarily as a non-selective monoamine transporter substrate, triggering the release of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). In contrast, available data on its structural analog, buphedrone, suggests a preferential inhibition of norepinephrine and dopamine uptake with a capacity to release norepinephrine. This fundamental difference in their interaction with the serotonin transporter likely underlies the distinct subjective effects reported for these compounds, with mephedrone often being associated with more pronounced entactogenic effects. Both compounds exhibit complex interactions with various signaling pathways, including the NF-κB and neurotensin (B549771) systems, highlighting the need for further research into their neuropharmacological effects.

Quantitative Pharmacological Data

The following table summarizes the in vitro data for mephedrone and buphedrone on monoamine transporters. This data provides a quantitative comparison of their potency as inhibitors of neurotransmitter uptake and as inducers of neurotransmitter release.

Compound Assay DAT (IC50/EC50 in nM) NET (IC50/EC50 in nM) SERT (IC50/EC50 in nM) Reference
Mephedrone Uptake Inhibition (IC50)12902581180Simmler et al., 2014
Release (EC50)62.749.1122Nagai et al., 2007
Buphedrone Uptake Inhibition (IC50)1850291>10000Simmler et al., 2014
Release (EC50)>10000283>10000Simmler et al., 2014

IC50: Half maximal inhibitory concentration. EC50: Half maximal effective concentration. DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter.

Mechanism of Action and Signaling Pathways

Mephedrone's primary mechanism of action involves its interaction with monoamine transporters. As a substrate for these transporters, it is taken up into the presynaptic neuron, which leads to a reversal of the transporter's normal function, causing the release of dopamine, serotonin, and norepinephrine into the synaptic cleft.[1] This surge in neurotransmitters is responsible for its stimulant and empathogenic effects.

Recent studies have also implicated other signaling pathways in mephedrone's pharmacological effects. For instance, mephedrone has been shown to activate the NF-κB signaling pathway, which is involved in inflammatory responses.[2] Furthermore, it has been demonstrated to alter the neurotensin system in the basal ganglia and limbic regions, which are crucial for dopamine regulation and reward.[1][3]

Buphedrone, based on the available data, acts more as a traditional uptake inhibitor, particularly for the norepinephrine and dopamine transporters, with a less pronounced effect on neurotransmitter release compared to mephedrone.[4]

Mephedrone Signaling Pathway

Mephedrone_Signaling Mephedrone Mephedrone DAT Dopamine Transporter Mephedrone->DAT Binds to and reverses SERT Serotonin Transporter Mephedrone->SERT Binds to and reverses NET Norepinephrine Transporter Mephedrone->NET Binds to and reverses NFkB NF-κB Activation Mephedrone->NFkB Neurotensin Neurotensin System Alteration Mephedrone->Neurotensin Vesicle Synaptic Vesicle DAT->Vesicle Uptake inhibition SERT->Vesicle Uptake inhibition NET->Vesicle Uptake inhibition Synaptic_Cleft Synaptic Cleft Vesicle->Synaptic_Cleft Neurotransmitter Release DA Dopamine SER Serotonin NE Norepinephrine Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Increased Neurotransmission

Caption: Mephedrone's interaction with monoamine transporters and downstream signaling.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the specific transporter.

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2. Cells are stably transfected with plasmids encoding the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) using a suitable transfection reagent. Stable transfectants are selected and maintained in media containing a selection antibiotic (e.g., G418).

Uptake Inhibition Assay:

  • Transfected cells are seeded into 96-well plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are pre-incubated for 10-20 minutes at room temperature with various concentrations of the test compound (e.g., mephedrone or buphedrone) or vehicle.

  • Uptake is initiated by adding KRH buffer containing a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) and the test compound.

  • After a short incubation period (typically 5-15 minutes), the uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.

  • The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes or transfected cells.

Synaptosome Preparation (optional, for a more physiologically relevant model):

  • Brain tissue (e.g., rat striatum for dopamine release) is homogenized in a sucrose (B13894) buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

  • The supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosome pellet is resuspended in a suitable buffer.

Release Assay:

  • Synaptosomes or transfected cells are pre-incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine) to allow for its uptake.

  • After loading, the preparation is washed to remove the extracellular radiolabel.

  • The pre-loaded synaptosomes or cells are then incubated with various concentrations of the test compound or vehicle.

  • At specific time points, aliquots of the supernatant are collected to measure the amount of released radioactivity.

  • At the end of the experiment, the remaining radioactivity in the synaptosomes or cells is determined.

  • The amount of release is expressed as a percentage of the total radioactivity.

  • The concentration of the test compound that induces 50% of the maximal release (EC50) is determined from the concentration-response curve.

Experimental Workflow Comparison

Experimental_Workflow cluster_uptake Uptake Inhibition Assay cluster_release Neurotransmitter Release Assay U1 Seed Transfected HEK293 Cells U2 Pre-incubate with Test Compound U1->U2 U3 Add Radiolabeled Neurotransmitter U2->U3 U4 Terminate Uptake & Wash U3->U4 U5 Measure Intracellular Radioactivity U4->U5 U6 Calculate IC50 U5->U6 R1 Prepare Synaptosomes or Transfected Cells R2 Pre-load with Radiolabeled Neurotransmitter R1->R2 R3 Incubate with Test Compound R2->R3 R4 Collect Supernatant at Time Points R3->R4 R5 Measure Released Radioactivity R4->R5 R6 Calculate EC50 R5->R6

Caption: Comparative workflow of in vitro pharmacological assays.

Conclusion

The pharmacological profiles of mephedrone and this compound (as inferred from its analog, buphedrone) exhibit notable differences, primarily in their interaction with the serotonin transporter. Mephedrone acts as a potent substrate at all three major monoamine transporters, leading to broad-spectrum neurotransmitter release. In contrast, buphedrone appears to be a more selective inhibitor of dopamine and norepinephrine uptake with a lesser propensity to induce release. These distinctions are critical for understanding their differing psychoactive effects and abuse potentials. The elucidation of their engagement with downstream signaling pathways, such as NF-κB and neurotensin, provides further insight into their complex neuropharmacological actions and potential for neurotoxicity. Further research is imperative to fully characterize the pharmacology of this compound and to validate the comparative analysis presented in this guide.

References

GC-MS versus LC-MS for 4-Methylbuphedrone analysis: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of novel psychoactive substances (NPS) like 4-Methylbuphedrone is paramount. The two most powerful and widely used analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of these two methods for the analysis of this compound, supported by experimental data and detailed protocols.

Executive Summary

Both GC-MS and LC-MS are highly effective for the analysis of this compound. The choice between the two often depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and whether derivatization is a viable option.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often favored for its high sensitivity and specificity, particularly for polar and non-volatile compounds like synthetic cathinones.[1] It typically does not require derivatization, simplifying sample preparation.[1] This can lead to lower limits of detection (LOD) and quantification (LOQ), which is crucial when analyzing trace amounts in biological samples.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established "gold standard" in forensic analysis.[2] It offers high chromatographic resolution and is excellent for the separation of volatile and thermally stable compounds. For many synthetic cathinones, including this compound, derivatization is often necessary to improve their volatility and thermal stability for GC-MS analysis.[3] While this adds a step to the sample preparation process, validated GC-MS methods provide reliable and accurate quantification.

Performance Comparison

The following table summarizes the key performance characteristics of GC-MS and LC-MS/MS for the analysis of this compound and related synthetic cathinones, based on data from various studies.

Performance MetricGC-MSLC-MS/MS
Limit of Detection (LOD) Typically in the low ng/mL range. For the related compound mephedrone (B570743), LODs of around 1.1 ng/mL in plasma have been reported.[4] For a panel of synthetic cathinones including 4-chloromethcathinone, LODs in oral fluid were in the range of 0.5-1.0 ng/mL.[5]Generally offers lower LODs, often in the sub-ng/mL to low pg/mL range. For a range of synthetic cathinones in urine, LODs were reported to be between 0.09 and 0.5 ng/mL.[3][6]
Limit of Quantification (LOQ) For mephedrone, an LOQ of 5 ng/mL in plasma has been achieved.[4] For other cathinones in oral fluid, LOQs were set at the lowest calibrator point.[5]Can achieve very low LOQs. For various cathinones in urine, the LOQ was 1 ng/mL.[6] For 4-MEC in hair, an LOQ of 0.001 ng/mg was reported.[7]
**Linearity (R²) **Excellent linearity is achievable. For mephedrone in plasma, a linear range of 5–300 ng/mL was established.[4] For other cathinones, R² values ≥0.990 have been demonstrated.[5]Consistently demonstrates high linearity with R² values typically >0.99. For a panel of cathinones, linear regression with a 1/x weighting factor is commonly used.[3]
Sample Preparation Often requires derivatization to improve volatility and thermal stability.[3] Common steps include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]Derivatization is generally not required.[1] Sample preparation often involves a "dilute-and-shoot" approach or simple protein precipitation, LLE, or SPE.[6][8]
Specificity High, especially with MS/MS, which can distinguish between isomers with similar mass spectra.[2][9]Very high, particularly with tandem mass spectrometry (MS/MS), which provides excellent selectivity through multiple reaction monitoring (MRM).[1]
Throughput Can be lower due to longer run times and the need for derivatization.[10]Generally higher due to faster analysis times and simpler sample preparation.[10]

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound and related synthetic cathinones using GC-MS and LC-MS/MS.

GC-MS Protocol

This protocol is based on a targeted method for the analysis of synthetic cathinones.[11]

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):

  • To 200 µL of the biological sample (e.g., whole blood), add an internal standard.[12]

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) after basification.[5]

  • Evaporate the organic layer to dryness under a stream of nitrogen.[5]

  • Reconstitute the residue in a derivatizing agent such as pentafluoropropionic anhydride (B1165640) (PFPA) and incubate to complete the reaction.[5]

  • Evaporate the derivatizing agent and reconstitute the final residue in a suitable solvent (e.g., ethyl acetate) for injection.[5]

2. GC-MS/MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[13]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Splitless mode at 270 °C.[13]

  • Oven Program: Initial temperature of 80°C for 1 min, ramp to 160°C at 30°C/min, then ramp to 250°C at 5°C/min and hold for 1 min.[13]

  • Carrier Gas: Helium at a constant flow rate.[13]

  • Mass Spectrometer: Agilent 7000D triple quadrupole mass spectrometer or equivalent.[13]

  • Ionization Mode: Electron Ionization (EI) in positive mode.[13]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

LC-MS/MS Protocol

This protocol is a general procedure adapted from methods for the analysis of synthetic cathinones in biological fluids.[3][6]

1. Sample Preparation (Solid-Phase Extraction):

  • To 500 µL of the sample (e.g., urine), add an internal standard solution.[6]

  • Add 500 µL of sodium carbonate buffer (pH 10) to the sample.[6]

  • Perform a liquid-liquid extraction with a suitable organic solvent.[6]

  • Alternatively, for cleaner samples, a "dilute-and-shoot" approach can be used where the sample is simply diluted with the mobile phase before injection.[8]

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity LC system or equivalent.

  • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using a mixture of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or equivalent.[14]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using optimized transitions for this compound and the internal standard.[14]

Visualization of Analytical Workflows

To illustrate the general processes, the following diagrams depict the typical experimental workflows for GC-MS and LC-MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC Gas Chromatography Derivatization->GC Injection MS Mass Spectrometry GC->MS Data Data Analysis MS->Data Data Acquisition

GC-MS Analytical Workflow for this compound.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample Biological Sample Pretreatment Pre-treatment (Dilution, Precipitation, or SPE) Sample->Pretreatment LC Liquid Chromatography Pretreatment->LC Injection MS Mass Spectrometry LC->MS Data Data Analysis MS->Data Data Acquisition

LC-MS Analytical Workflow for this compound.

Conclusion

References

Cross-Reactivity of 4-Methylbuphedrone in Amphetamine Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-Methylbuphedrone, a synthetic cathinone (B1664624), in commonly used amphetamine immunoassays. Understanding the potential for cross-reactivity is crucial for accurately interpreting screening results in clinical and forensic settings. This document summarizes available experimental data, details testing methodologies, and provides a framework for assessing the performance of various immunoassay platforms.

Executive Summary

Immunoassays are a primary tool for initial drug screening due to their speed and ease of use. However, the structural similarity between novel psychoactive substances (NPS) and common drugs of abuse can lead to significant cross-reactivity, resulting in false-positive results. This compound, a cathinone derivative, shares structural motifs with amphetamines, raising concerns about its potential to interfere with amphetamine immunoassays.

Data on the cross-reactivity of this compound with specific commercial amphetamine immunoassays is limited in publicly available literature. However, studies on related synthetic cathinones indicate that while many exhibit low to negligible cross-reactivity, some can produce positive results, particularly at high concentrations. This guide compiles available data and outlines the standardized procedures for evaluating such cross-reactivity.

Principles of Immunoassay Cross-Reactivity

Amphetamine immunoassays operate on the principle of competitive binding. In these assays, antibodies specific to the amphetamine class of compounds are utilized. When a urine sample is introduced, any amphetamines present compete with a labeled amphetamine conjugate for a limited number of antibody binding sites. A signal is generated that is inversely proportional to the concentration of amphetamines in the sample.

Cross-reactivity occurs when a substance other than the target analyte, in this case, this compound, is structurally similar enough to bind to the assay's antibodies. This binding event can mimic the presence of amphetamines, leading to a false-positive screening result. The degree of cross-reactivity is dependent on the specific antibody used in the assay and the concentration of the interfering substance.

cluster_principle Competitive Binding Immunoassay Antibody Anti-Amphetamine Antibody Amphetamine Amphetamine Antibody->Amphetamine Specific Binding Labeled_Amphetamine Labeled Amphetamine Antibody->Labeled_Amphetamine Competition 4_MB This compound Antibody->4_MB Cross-Reactivity

Principle of competitive binding and cross-reactivity.

Comparison of Cross-Reactivity Data

While specific quantitative data for this compound is scarce, the following table summarizes the known cross-reactivity of related cathinone compounds in various amphetamine immunoassays. This information can serve as a proxy for estimating the potential for this compound to interfere with these tests. It is critical to note that cross-reactivity is highly dependent on the specific compound and the immunoassay .

Immunoassay PlatformCompoundConcentration TestedResultCross-Reactivity (%)Reference
EMIT® II Plus Amphetamines Assay (Siemens Healthineers)Methcathinone>100 µg/mLNegative<0.1[1]
EMIT® II Plus Amphetamines Assay (Siemens Healthineers)Cathinone>100 µg/mLNegative<0.1[1]
EMIT® Atellica CH Amphetamine Assay (Siemens Healthineers)2-Methylmethcathinone (2-MMC)50 µg/mLPositiveNot specified[2]
Enzyme-Linked Immunosorbent Assay (ELISA)Cathinone Derivatives150 ng/mLPositive (in Mephedrone/Methcathinone specific assay)Not applicable[3]
Enzyme-Linked Immunosorbent Assay (ELISA)General Designer DrugsNot specified<4% in amphetamine/methamphetamine assays<4[3]

Note: The absence of data for a specific assay does not imply a lack of cross-reactivity. Laboratories should perform their own validation studies for compounds of concern.

Experimental Protocols for Determining Cross-Reactivity

A standardized approach is necessary to accurately determine the cross-reactivity of a novel psychoactive substance like this compound in an amphetamine immunoassay. The following protocol outlines the key steps for such an evaluation.

Objective: To determine the concentration of this compound that produces a positive result in a specific amphetamine immunoassay.

Materials:

  • Certified reference material of this compound

  • Drug-free human urine pool

  • The specific amphetamine immunoassay kit to be tested (e.g., EMIT, CEDIA, KIMS)

  • Calibrators and controls for the immunoassay

  • An automated clinical chemistry analyzer

  • Confirmatory analysis method (e.g., GC-MS or LC-MS/MS)

Procedure:

  • Preparation of Spiked Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Create a series of dilutions of the this compound stock solution in drug-free human urine to achieve a range of concentrations. The concentration range should be wide enough to identify the threshold for a positive result.

  • Immunoassay Analysis:

    • Calibrate the immunoassay on the clinical chemistry analyzer according to the manufacturer's instructions.

    • Run the prepared this compound-spiked urine samples through the analyzer as if they were patient samples.

    • Record the qualitative (positive/negative) and, if applicable, quantitative results for each concentration.

  • Determination of Cross-Reactivity:

    • Identify the lowest concentration of this compound that produces a positive result according to the assay's cutoff.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Amphetamine Calibrator / Lowest Concentration of this compound giving a positive result) x 100

  • Confirmatory Analysis:

    • To ensure that the positive results are due to the spiked this compound and not contamination, a subset of the positive samples should be analyzed using a confirmatory method like GC-MS or LC-MS/MS.

cluster_workflow Cross-Reactivity Experimental Workflow A Prepare Stock Solution of this compound B Create Serial Dilutions in Drug-Free Urine A->B D Analyze Spiked Urine Samples B->D C Calibrate Immunoassay Analyzer C->D E Record Qualitative and Quantitative Results D->E F Determine Lowest Positive Concentration E->F G Calculate Percent Cross-Reactivity F->G H Confirm Results with GC-MS or LC-MS/MS F->H

Experimental workflow for assessing immunoassay cross-reactivity.

Conclusion and Recommendations

The potential for this compound to cross-react with amphetamine immunoassays is a valid concern for toxicology laboratories. While comprehensive data for this specific compound remains limited, evidence from related synthetic cathinones suggests that cross-reactivity can occur, especially at high concentrations.

It is imperative for laboratories to:

  • Be aware of the limitations of screening immunoassays and the potential for false-positive results from novel psychoactive substances.

  • Conduct in-house validation studies to determine the cross-reactivity of prevalent local NPS with their specific immunoassay platforms.

  • Utilize confirmatory testing, such as GC-MS or LC-MS/MS, for all presumptive positive amphetamine screens, especially when the clinical picture is inconsistent with amphetamine use.

Further research is needed to generate a comprehensive database of cross-reactivity for this compound and other emerging synthetic cathinones with a wide range of commercially available amphetamine immunoassays. This will aid in the accurate interpretation of urine drug screening results and improve patient care.

References

Pharmacodynamic comparison of 4-Methylbuphedrone and MDPV

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ever-evolving landscape of novel psychoactive substances, a thorough understanding of their pharmacodynamic profiles is paramount for researchers, scientists, and drug development professionals. This guide provides a detailed comparative analysis of two synthetic cathinones, 4-Methylbuphedrone (4-MeMABP) and 3,4-Methylenedioxypyrovalerone (MDPV), focusing on their interactions with monoamine transporters. While extensive data is available for MDPV, a potent and widely studied psychostimulant, the pharmacodynamic profile of this compound remains less characterized in publicly available literature. This guide synthesizes the existing data for a comprehensive comparison.

At a Glance: Key Pharmacodynamic Parameters

The primary mechanism of action for both this compound and MDPV involves the inhibition of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in the stimulant effects of these compounds.

CompoundTransporterIC50 (nM) - Rat Brain SynaptosomesIC50 (nM) - HEK293 Cells
MDPV DAT4.110
NET2680
SERT33492860
This compound (as a buphedrone (B1655700) analog) DAT>10,000-
NET780-
SERT>10,000-

Deep Dive: Monoamine Transporter Inhibition

MDPV: A Potent and Selective Catecholamine Reuptake Inhibitor

MDPV exhibits a high affinity for both the dopamine and norepinephrine transporters, acting as a potent reuptake inhibitor at these sites.[1][2] Its potency at DAT is particularly noteworthy, with reported IC50 values in the low nanomolar range, making it significantly more potent than cocaine in this regard.[2] In contrast, MDPV's affinity for the serotonin transporter is substantially lower, with IC50 values in the micromolar range, indicating a much weaker effect on serotonin reuptake.[1][2] This pharmacological profile classifies MDPV as a selective catecholamine reuptake inhibitor.

This compound: A Less Characterized Profile

Quantitative pharmacodynamic data for this compound is sparse. Studies on its close analog, buphedrone, suggest that it is a less potent inhibitor of monoamine transporters compared to MDPV. Available data indicates that buphedrone has a micromolar affinity for the norepinephrine transporter and significantly weaker or negligible activity at the dopamine and serotonin transporters. It is important to note that the 4-methyl substitution on the phenyl ring could alter its potency and selectivity, but specific data for 4-MeMABP is needed for a definitive comparison.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental procedures used to determine these pharmacodynamic parameters, the following diagrams are provided.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Dopamine_NE Dopamine / Norepinephrine Vesicle->Dopamine_NE Release DAT_NET DAT/NET Compound 4-MeMABP / MDPV Compound->DAT_NET Inhibition MAO MAO Dopamine_NE->DAT_NET Reuptake Dopamine_NE->MAO Metabolism Dopamine_NE_Ext Dopamine / Norepinephrine Dopamine_NE->Dopamine_NE_Ext Exocytosis Dopamine_NE_Ext->DAT_NET Binding Receptor Postsynaptic Dopamine/ Adrenergic Receptors Dopamine_NE_Ext->Receptor Binding & Activation

Caption: Inhibition of Dopamine (DAT) and Norepinephrine (NET) Transporters by 4-MeMABP and MDPV.

G cluster_0 Preparation cluster_1 Assay cluster_2 Detection A Rodent Brain Tissue (e.g., Striatum, Cortex) B Homogenization in Sucrose (B13894) Buffer A->B C Centrifugation B->C D Resuspension of Synaptosomal Pellet C->D E Incubation of Synaptosomes with Radiolabeled Neurotransmitter ([3H]DA, [3H]NE, or [3H]5-HT) and Test Compound D->E F Rapid Filtration through Glass Fiber Filters E->F G Washing to Remove Unbound Ligand F->G H Scintillation Counting of Filters G->H I Data Analysis: IC50 Determination H->I

Caption: Experimental Workflow for Synaptosomal Monoamine Transporter Uptake Inhibition Assay.

Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay (Synaptosomes)

This in vitro assay is a standard method to determine the potency of a compound to inhibit the reuptake of neurotransmitters into presynaptic nerve terminals.

1. Preparation of Synaptosomes:

  • Rodent brain regions rich in the desired transporter (e.g., striatum for DAT, cortex/hippocampus for NET and SERT) are dissected and homogenized in ice-cold sucrose buffer.

  • The homogenate is subjected to a series of centrifugations to isolate the synaptosomal fraction (P2 pellet).

  • The final pellet is resuspended in a suitable assay buffer.

2. Uptake Assay:

  • Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., this compound or MDPV) or vehicle.

  • A radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate the uptake reaction.

  • The incubation is carried out at a physiological temperature (e.g., 37°C) for a short period.

  • The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the radiolabeled neurotransmitter.

  • The filters are washed with ice-cold buffer to remove any unbound radiolabel.

3. Data Analysis:

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Receptor Binding Assay (General Protocol)

While the primary targets of these compounds are transporters, binding assays for various receptors are often conducted to assess off-target effects.

1. Membrane Preparation:

  • Cells expressing the receptor of interest or tissue homogenates are used to prepare a membrane fraction through centrifugation.

2. Binding Reaction:

  • The membrane preparation is incubated with a specific radioligand for the target receptor in the presence of varying concentrations of the test compound.

  • The incubation is allowed to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The bound radioligand is separated from the free radioligand, typically by rapid filtration.

4. Quantification and Analysis:

  • The amount of radioactivity bound to the membranes is measured.

  • The inhibition constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

MDPV is a well-documented, potent, and selective inhibitor of dopamine and norepinephrine transporters. Its high affinity for these transporters, particularly DAT, underlies its powerful psychostimulant effects. In contrast, the pharmacodynamic profile of this compound is not as clearly defined in the scientific literature. Based on data from its parent compound, buphedrone, it is likely a significantly less potent monoamine transporter inhibitor than MDPV, with a potential preference for the norepinephrine transporter.

Further research, specifically generating quantitative in vitro data for this compound's interaction with DAT, NET, and SERT, is crucial for a complete and accurate comparison with MDPV. This information is essential for understanding its potential psychoactive effects, abuse liability, and for guiding future drug development and regulatory efforts.

References

Validated Methods for 4-Methylbuphedrone Quantification in Whole Blood: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rise of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical toxicology. Among these, synthetic cathinones like 4-methylbuphedrone require robust and validated analytical methods for their accurate quantification in biological matrices. This guide provides a comparative overview of validated methods for the determination of this compound and structurally similar compounds in whole blood, with a focus on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Comparison

The following table summarizes the performance of different validated methods for the quantification of synthetic cathinones in whole blood or plasma. While specific data for this compound is limited in readily available literature, methods validated for the closely related compound mephedrone (B570743) (4-methylmethcathinone) are presented as a strong proxy, given their structural similarity. These methods can typically be adapted with appropriate validation.

ParameterGC-MS Method (Mephedrone)LC-MS/MS Method (Mephedrone & Metabolites)LC-MS/MS Method (Multiple Stimulants incl. Mephedrone)
Matrix Human BloodHuman Whole BloodWhole Blood
Linearity Range 10–2,000 ng/mL[1]0.2-100 ng/mL (analyte dependent)[2]5-300 ng/mL (plasma)[3][4]
Limit of Detection (LOD) 5 ng/mL[5]50-500 pg/mL[2]1.1 ng/mL (plasma)[4]
Limit of Quantification (LOQ) 10 ng/mL[6]200-2000 pg/mL[2]Verified at specific concentrations[7]
Intra-assay Precision (%RSD) 10.9-11.9%[1]< 7%[2]Not explicitly stated
Inter-assay Precision (%RSD) 9.2-11.2%[1]< 8.5%[2]Not explicitly stated
Intra-assay Accuracy (%Bias) 1.8-2.8%[1]Within ±15% of target[2]Not explicitly stated
Inter-assay Accuracy (%Bias) Not explicitly statedWithin ±9.0% of target[2]Not explicitly stated
Recovery 54.7% ± 2.4 (plasma)[4]32.5-88.3%[2]83.2–106%[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for GC-MS and LC-MS/MS quantification.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for mephedrone quantification in human blood samples[1][5].

  • Sample Preparation (Protein Precipitation & Derivatization):

    • To a volume of blood sample, add an internal standard (e.g., Methamphetamine-d5)[5].

    • Deproteinate the sample by adding acetonitrile.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a new tube.

    • Perform a single-step derivatization and extraction using ethyl chloroformate and ethyl acetate[5].

    • The upper organic layer is then collected for GC-MS analysis.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column such as a 5% phenyl/95% methyl silicone column (e.g., HP-5MS)[9].

    • Injector: Splitless or split injection at a temperature of around 280°C[9].

    • Oven Program: A temperature gradient is used, for example, starting at 80°C, holding for a few minutes, then ramping up to 280°C[9].

    • Carrier Gas: Helium.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Detection: Selected Ion Monitoring (SIM) is used for quantification, monitoring characteristic ions for the analyte and internal standard (e.g., m/z 58, 119, 130 for mephedrone)[1].

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on a validated method for the simultaneous quantification of mephedrone and its metabolites in human whole blood[2].

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Add an appropriate deuterated internal standard to 100 µL of whole blood[2].

    • Perform a solid-phase extraction using a mixed-mode SPE cartridge[2]. This typically involves conditioning the cartridge, loading the sample, washing to remove interferences, and eluting the analytes.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

  • Instrumentation and Conditions:

    • Liquid Chromatograph: An ultra-performance liquid chromatography (UPLC) system.

    • Column: A pentafluorophenylpropyl (PFP) column is effective for separating synthetic cathinones[2].

    • Mobile Phase: A gradient of an aqueous solution (e.g., 0.3% formic acid in water) and an organic solvent (e.g., 0.3% formic acid in acetonitrile)[2].

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode[2].

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each analyte and internal standard, ensuring high selectivity and sensitivity[2].

Methodology Visualization

The following diagrams illustrate the logical workflow of a typical bioanalytical method for drug quantification and the general validation process.

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt & Logging Storage Sample Storage (-20°C or -80°C) SampleReceipt->Storage Preparation Sample Preparation (e.g., SPE, LLE) Storage->Preparation Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Preparation->Analysis DataProcessing Data Processing (Integration & Quantification) Analysis->DataProcessing Review Data Review & QC Check DataProcessing->Review Reporting Reporting Results Review->Reporting

Caption: General workflow for quantification of this compound in whole blood.

Method_Validation_Process Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Intra- & Inter-assay) Start->Precision Recovery Recovery & Matrix Effects Start->Recovery Stability Stability Start->Stability Validated Validated Method Selectivity->Validated LOD_LOQ LOD & LOQ Linearity->LOD_LOQ LOD_LOQ->Validated Accuracy->Validated Precision->Validated Recovery->Validated Stability->Validated

Caption: Key parameters for the validation of a bioanalytical method.

References

A Comparative In Vitro Metabolic Profile of 4-Methylbuphedrone and Other Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro metabolism of 4-Methylbuphedrone (4-MeMABP) and other structurally related synthetic cathinones. The information is intended for researchers, scientists, and drug development professionals to understand the metabolic fate, stability, and potential enzymatic pathways of these compounds. The data presented is compiled from various in vitro studies utilizing human liver microsomes and other relevant models.

Introduction to Cathinone Metabolism

Synthetic cathinones are a class of psychoactive substances that are structurally related to cathinone, the active alkaloid in the khat plant. Their metabolism is a critical factor in determining their pharmacokinetic profile, duration of action, and potential for toxicity. In vitro metabolism studies are essential for elucidating the metabolic pathways and identifying the enzymes responsible for their biotransformation.[1] These studies primarily focus on Phase I and Phase II metabolic reactions.

Phase I metabolism of synthetic cathinones typically involves:

  • β-Ketone reduction: The reduction of the ketone group to a hydroxyl group.[1]

  • N-dealkylation: The removal of alkyl groups from the nitrogen atom.

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring or alkyl side chain.[1]

Phase II metabolism usually involves the conjugation of the metabolites with endogenous molecules, such as glucuronic acid, to facilitate their excretion.

The primary enzymes responsible for the Phase I metabolism of many synthetic cathinones are the Cytochrome P450 (CYP) isoenzymes, with CYP2D6 often playing a major role.[2][3]

Comparative Metabolic Stability of Cathinones

The metabolic stability of a compound in human liver microsomes (HLM) is a key indicator of its potential in vivo clearance. The following table summarizes the available in vitro metabolic stability data for this compound and other selected cathinones.

CompoundIn Vitro ModelHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
This compound (4-MeMABP) Data not availableData not availableData not available
Mephedrone (B570743) (4-MMC) Human Liver MicrosomesIntermediateData not available[4][5]
4-MPD Human Liver MicrosomesIntermediate (60 ≥ t½ ≥ 20)Intermediate[4][5]
Buphedrone Human Liver MicrosomesIntermediateData not available
4-CMC Human Liver Microsomes> 60Low[4][5]
3-CMC Human Liver Microsomes60 ≥ t½ ≥ 20Intermediate[4][5]
4-CIC Human Liver Microsomes60 ≥ t½ ≥ 20Intermediate[4][5]
3-CIC Human Liver Microsomes60 ≥ t½ ≥ 20Intermediate[4][5]

Major Metabolites and a Comparison of their Formation

The following table outlines the major Phase I metabolites identified for this compound and comparator cathinones in in vitro systems.

Parent CompoundMajor Phase I Metabolic PathwaysKey Metabolites IdentifiedPrimary CYP Isoforms Involved
This compound (4-MeMABP) N-dealkylation, β-ketone reduction, hydroxylationNor-4-methylbuphedrone, Dihydro-4-methylbuphedrone, Hydroxytolyl-4-methylbuphedrone (putative)CYP2D6 (putative)
Mephedrone (4-MMC) N-demethylation, β-ketone reduction, tolyl-hydroxylation, oxidationNor-mephedrone, Dihydromephedrone, Hydroxytolyl-mephedrone, 4-CarboxymephedroneCYP2D6[2][3]
4-MPD β-ketone reduction, N-demethylation, tolyl-hydroxylation, oxidationDihydro-4-MPD, Nor-4-MPD, Hydroxytolyl-4-MPD, 4-Carboxy-4-MPDData not available
Buphedrone N-dealkylation, β-ketone reduction, hydroxylationNor-buphedrone, Dihydro-buphedroneCYP2D6 (implicated in reduced toxicity)[6]

Experimental Protocols

The following sections describe a generalized experimental protocol for assessing the in vitro metabolism of synthetic cathinones based on common methodologies reported in the literature.[7][8][9]

Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the rate of metabolism of a test compound in a pool of human liver microsomes.

Materials:

  • Test compound (e.g., this compound)

  • Pooled human liver microsomes (HLM)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (high and low clearance)

  • Acetonitrile (B52724) (ice-cold, for reaction termination)

  • Internal standard for analytical quantification

Procedure:

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO or methanol). The HLM are thawed on ice.

  • Incubation Mixture: A reaction mixture is prepared containing HLM and phosphate buffer. The mixture is pre-warmed to 37°C.

  • Initiation: The reaction is initiated by adding the test compound and the NADPH regenerating system to the pre-warmed incubation mixture.

  • Incubation: The reaction is incubated at 37°C with gentle shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination: The reaction in each aliquot is stopped by the addition of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: The terminated reaction mixtures are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear portion of the curve is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Metabolite Identification using LC-MS/MS

Objective: To identify the major metabolites of a test compound formed during incubation with HLM.

Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-HRMS or LC-MS/MS) is used.

Procedure:

  • Sample Analysis: The supernatant samples from the HLM stability assay are injected into the LC-MS/MS system.

  • Chromatographic Separation: The parent compound and its metabolites are separated on a suitable chromatography column (e.g., C18). A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is commonly employed.

  • Mass Spectrometric Detection: The mass spectrometer is operated in full scan mode to detect all potential metabolites. Product ion scans (MS/MS) are then performed on the detected metabolite masses to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: The mass spectra and fragmentation patterns of the metabolites are compared to the parent compound and known metabolic transformations to propose their structures.

Visualizations

Metabolic Pathways of Synthetic Cathinones

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent Parent Cathinone (e.g., this compound) BetaKeto β-Keto Reduction Parent->BetaKeto CYP450s NDealk N-Dealkylation Parent->NDealk CYP450s (e.g., CYP2D6) Hydrox Hydroxylation Parent->Hydrox CYP450s Glucuronide Glucuronide Conjugate BetaKeto->Glucuronide UGTs BetaKetoMetabolite Reduced Metabolite BetaKeto->BetaKetoMetabolite NDealkMetabolite N-Dealkylated Metabolite NDealk->NDealkMetabolite Oxid Oxidation Hydrox->Oxid Hydrox->Glucuronide UGTs HydroxMetabolite Hydroxylated Metabolite Hydrox->HydroxMetabolite OxidMetabolite Carboxylic Acid Metabolite Oxid->OxidMetabolite

Caption: General metabolic pathways of synthetic cathinones.

Experimental Workflow for In Vitro Metabolism Studies

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Compound Prepare Test Compound Stock Solution Incubation Incubate HLM, Compound, and NADPH at 37°C Prep_Compound->Incubation Prep_HLM Thaw Human Liver Microsomes (HLM) Prep_HLM->Incubation Prep_Cofactor Prepare NADPH Regenerating System Prep_Cofactor->Incubation Sampling Collect Aliquots at Multiple Time Points Incubation->Sampling Termination Quench Reaction with Cold Acetonitrile + IS Sampling->Termination Centrifugation Centrifuge to Pellet Proteins Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Stability Calculate Metabolic Stability (t½, CLint) LCMS->Stability MetaboliteID Identify Metabolites LCMS->MetaboliteID

References

Evaluating the Neurotoxic Effects of 4-Methylbuphedrone Relative to Methamphetamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methamphetamine is a potent psychostimulant with well-documented neurotoxic effects on monoaminergic systems, particularly dopaminergic and serotonergic neurons.[1][2] Its abuse can lead to long-term neurological and psychiatric complications.[2] 4-Methylbuphedrone is a lesser-studied synthetic cathinone, belonging to a class of novel psychoactive substances often referred to as "bath salts." Synthetic cathinones are structurally and pharmacologically similar to amphetamines, but can have distinct neurotoxic profiles.[3] Understanding the relative neurotoxicity of emerging synthetic cathinones like this compound compared to a well-characterized neurotoxin like methamphetamine is crucial for public health and the development of potential therapeutic interventions.

This guide synthesizes available data to provide an objective comparison of the neurotoxic effects of this compound (via its proxy, mephedrone) and methamphetamine, with a focus on their mechanisms of action, effects on neurotransmitter systems, and induction of cellular damage.

Comparative Data on Neurotoxicity

The following tables summarize quantitative data from various in vivo and in vitro studies, highlighting the differential effects of mephedrone (B570743) (as a proxy for this compound) and methamphetamine on key markers of neurotoxicity.

Table 1: Effects on Dopaminergic System Markers
ParameterMethamphetamineMephedrone (4-MMC)Key Findings & Citations
Dopamine (B1211576) (DA) Levels Significant, long-lasting depletion in striatum.Transient or no significant change in striatal DA levels.METH is a potent and persistent depletor of DA. Mephedrone's effects on DA are less severe and often transient.[4][5]
DA Transporter (DAT) Density Significant and persistent reduction in striatum.Transient reduction or no significant change.METH causes long-term damage to DA nerve terminals, reflected in reduced DAT density. Mephedrone does not appear to cause the same level of persistent DAT loss.[4][6]
Tyrosine Hydroxylase (TH) Expression Decreased expression, indicating damage to DA neurons.No significant persistent change.Consistent with DAT findings, METH reduces the expression of the key enzyme for DA synthesis, while mephedrone does not show a lasting impact.[3]
Table 2: Effects on Serotonergic System Markers
ParameterMethamphetamineMephedrone (4-MMC)Key Findings & Citations
Serotonin (B10506) (5-HT) Levels Significant and persistent depletion in various brain regions.Can cause acute 5-HT depletion, but long-term effects are debated and may be dependent on dose and ambient temperature.Both drugs impact the serotonergic system, but METH's effects are generally more pronounced and long-lasting. Mephedrone's serotonergic neurotoxicity can be exacerbated by high ambient temperatures.[4][5][7]
5-HT Transporter (SERT) Density Significant and persistent reduction.Can cause a rapid reduction in SERT function, with persistent deficits observed under certain conditions (e.g., high doses, warm environment).Mephedrone shows a potential for serotonergic neurotoxicity, though the conditions under which this occurs are more specific than for METH.[4][8]
Tryptophan Hydroxylase (TPH) Expression Decreased expression.Can be decreased under conditions that promote neurotoxicity.A decrease in the rate-limiting enzyme for 5-HT synthesis is indicative of serotonergic terminal damage.[7]
Table 3: Markers of Glial Activation and Neuroinflammation
ParameterMethamphetamineMephedrone (4-MMC)Key Findings & Citations
Microglial Activation (e.g., Iba1) Robust and persistent activation.Does not typically induce microgliosis.Neuroinflammation, characterized by microglial activation, is a hallmark of METH-induced neurotoxicity. Mephedrone does not appear to elicit a significant inflammatory response in the brain.[3]
Astrocyte Activation (e.g., GFAP) Significant increase in GFAP expression.No significant change in GFAP expression.Astrogliosis is another indicator of neuronal injury that is consistently observed with METH but not with mephedrone.[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate assessment of neurotoxicity. The following are summaries of common experimental protocols used in the study of psychostimulant neurotoxicity.

In Vivo Neurotoxicity Assessment in Rodent Models
  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Dosing Regimen:

    • Methamphetamine: A common neurotoxic regimen involves multiple high doses administered at short intervals (e.g., 4 injections of 10 mg/kg, intraperitoneally (i.p.) or subcutaneously (s.c.), every 2 hours).

    • Mephedrone (as a proxy for this compound): Dosing regimens vary, but often involve multiple injections to mimic "binge" patterns of human use (e.g., 4 injections of 25-50 mg/kg, s.c., every 2 hours).[7] Ambient temperature should be carefully controlled, as it can influence mephedrone's neurotoxicity.[4]

  • Tissue Collection and Preparation: Animals are euthanized at various time points after drug administration (e.g., 24 hours, 7 days) to assess acute and long-term effects. Brains are rapidly dissected, and specific regions (e.g., striatum, hippocampus, prefrontal cortex) are isolated for neurochemical or immunohistochemical analysis.

  • Neurochemical Analysis (HPLC-ECD): High-performance liquid chromatography with electrochemical detection is used to quantify levels of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) in brain tissue homogenates.

  • Immunohistochemistry/Western Blotting: These techniques are used to assess the density of dopamine and serotonin transporters (DAT, SERT) and the expression of tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH). Markers for glial activation (GFAP for astrocytes, Iba1 for microglia) and apoptosis (caspase-3) are also commonly measured.

  • Autoradiography: This method can be used to visualize and quantify the density of monoamine transporters in brain sections using radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]paroxetine for SERT).[7]

In Vitro Neurotoxicity Assessment
  • Cell Culture: Human neuroblastoma SH-SY5Y cells or primary neuronal cultures are frequently used. SH-SY5Y cells can be differentiated to exhibit a more mature, dopaminergic phenotype.[2]

  • Drug Exposure: Cells are treated with a range of concentrations of the test compounds (methamphetamine or this compound) for a specified duration (e.g., 24-48 hours).

  • Cell Viability Assays:

    • MTT Assay: Measures mitochondrial reductase activity as an indicator of cell viability.

    • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium as a measure of cytotoxicity.

  • Oxidative Stress Measurement: The production of reactive oxygen species (ROS) can be assessed using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Apoptosis Assays:

    • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases involved in the apoptotic cascade.

    • Annexin V/Propidium Iodide Staining: Flow cytometry or fluorescence microscopy is used to differentiate between viable, apoptotic, and necrotic cells.

  • Monoamine Transporter Uptake Assay: The functional activity of DAT and SERT can be measured by assessing the uptake of radiolabeled substrates (e.g., [³H]dopamine, [³H]serotonin) in cells expressing these transporters.

Visualizations

Signaling Pathways of Neurotoxicity

G cluster_0 Methamphetamine cluster_1 This compound (proxy: Mephedrone) METH Methamphetamine DAT_SERT_METH DAT/SERT METH->DAT_SERT_METH Enters & Reverses VMAT2_METH VMAT2 METH->VMAT2_METH Inhibits DA_5HT_release_METH ↑ DA/5-HT Release DAT_SERT_METH->DA_5HT_release_METH VMAT2_METH->DA_5HT_release_METH DA_oxidation_METH DA Auto-oxidation DA_5HT_release_METH->DA_oxidation_METH Excitotoxicity_METH Excitotoxicity (↑ Glutamate) DA_5HT_release_METH->Excitotoxicity_METH ROS_RNS_METH ↑ ROS/RNS DA_oxidation_METH->ROS_RNS_METH Mito_dys_METH Mitochondrial Dysfunction ROS_RNS_METH->Mito_dys_METH Neuroinflammation_METH Neuroinflammation (Microglia/Astrocyte Activation) ROS_RNS_METH->Neuroinflammation_METH Apoptosis_METH Apoptosis Mito_dys_METH->Apoptosis_METH Neuronal_damage_METH Neuronal Damage & Terminal Degeneration Apoptosis_METH->Neuronal_damage_METH Neuroinflammation_METH->Neuronal_damage_METH Excitotoxicity_METH->ROS_RNS_METH Excitotoxicity_METH->Neuronal_damage_METH MeMABP This compound (Mephedrone) DAT_SERT_MeMABP DAT/SERT MeMABP->DAT_SERT_MeMABP Substrate/Inhibitor DA_5HT_release_MeMABP ↑ DA/5-HT Release (More potent on 5-HT) DAT_SERT_MeMABP->DA_5HT_release_MeMABP ROS_RNS_MeMABP ↑ ROS/RNS (Dose/Temp Dependent) DA_5HT_release_MeMABP->ROS_RNS_MeMABP Mito_dys_MeMABP Mitochondrial Respiration Changes ROS_RNS_MeMABP->Mito_dys_MeMABP Neuronal_damage_MeMABP Neuronal Damage (Primarily Serotonergic, under specific conditions) Mito_dys_MeMABP->Neuronal_damage_MeMABP

Caption: Comparative signaling pathways of neurotoxicity.

Experimental Workflow for Neurotoxicity Assessment

G cluster_workflow Experimental Workflow cluster_invivo In Vivo Analysis cluster_exvivo Ex Vivo / In Vitro Analysis start Animal Model Selection (e.g., Rats, Mice) dosing Dosing Regimen (Test Compound vs. METH vs. Vehicle) start->dosing cell_culture Cell Culture Studies (e.g., SH-SY5Y) start->cell_culture timepoints Time-Course Analysis (e.g., 24h, 7 days post-dose) dosing->timepoints behavior Behavioral Tests (e.g., Locomotor Activity) timepoints->behavior tissue Brain Tissue Collection (Striatum, Hippocampus, etc.) behavior->tissue hplc HPLC-ECD (DA, 5-HT, Metabolites) tissue->hplc immuno Immunohistochemistry/ Western Blot (DAT, SERT, GFAP, Iba1) tissue->immuno autorad Autoradiography (Transporter Density) tissue->autorad data Data Analysis & Comparison hplc->data immuno->data autorad->data cell_culture->data conclusion Conclusion on Relative Neurotoxicity data->conclusion

Caption: General experimental workflow for neurotoxicity assessment.

Conclusion

Based on the available evidence for the structurally related compound mephedrone, this compound is likely to be less neurotoxic than methamphetamine, particularly with respect to the dopaminergic system. Methamphetamine consistently produces long-lasting depletion of dopamine, reduces dopamine transporter density, and elicits a robust neuroinflammatory response, indicative of significant damage to dopaminergic nerve terminals.[1][2][4]

In contrast, the neurotoxic effects of mephedrone appear to be less severe and more conditional. While it can cause acute changes in monoamine systems, particularly the serotonergic system, persistent deficits are more likely to occur at high doses and under specific environmental conditions, such as elevated ambient temperatures.[4][7] A crucial finding is that the 4-methyl group on the phenyl ring, a feature shared by this compound, appears to significantly attenuate the dopaminergic neurotoxicity seen with methamphetamine.[9]

However, the potential for this compound to cause serotonergic neurotoxicity should not be dismissed. Further research is imperative to directly characterize the neurotoxic profile of this compound and to understand how the ethyl group at the alpha-carbon, in comparison to mephedrone's methyl group, influences its interaction with monoamine transporters and its overall neurotoxic potential. The experimental protocols and comparative data presented in this guide provide a foundational framework for conducting such critical investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Synthetic Cathinone Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel synthetic cathinones presents a significant challenge for forensic and clinical laboratories. To ensure accurate and reliable detection, rigorous cross-validation of analytical screening methods is imperative. This guide provides an objective comparison of commonly employed techniques for synthetic cathinone (B1664624) screening—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays—supported by experimental data to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput. The following tables summarize the performance data for GC-MS, LC-MS/MS, and immunoassay methods as reported in various studies for the quantification of synthetic cathinones in biological matrices such as urine.

Table 1: Performance Characteristics of GC-MS for Synthetic Cathinone Analysis

Analytical MethodCathinone AnalogsMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Extraction Method
GC-MSMephedrone, Methylone, Butylone, Ethylone, Pentylone, MDPVUrine5 - 2020 - 5050 - 2000Solid-Phase Extraction (SPE)[1]
GC-MS/MS4-chloromethcathinone (4-CMC), N-ethyl Pentedrone (NEP), N-ethyl Hexedrone (NEH)Oral Fluid & Sweat0.02 - 0.721 - 2.5Not SpecifiedLiquid-Liquid Extraction (LLE) & Derivatization[2]

Table 2: Performance Characteristics of LC-MS/MS for Synthetic Cathinone Analysis

Analytical MethodCathinone AnalogsMatrixMethod Detection Limit (MDL) (ng/mL)Method Quantification Limit (MQL) (ng/mL)Linearity Range (ng/mL)Notes
LC-MS/MS (QqQ)Flephedrone, Ethcathinone, Buphedrone, 2-MMC, Butylone, Mephedrone, 4-MEC, Pentedrone, 3,4-DMMC, alpha-PVP, MDPVUrine0.040 - 0.1600.020 - 0.070Not SpecifiedDemonstrated better sensitivity than LC-HRMS in this study.[3]
LC-HRMS (Orbitrap)Flephedrone, Ethcathinone, Buphedrone, 2-MMC, Butylone, Mephedrone, 4-MEC, Pentedrone, 3,4-DMMC, alpha-PVP, MDPVUrine0.005 - 0.0350.050 - 0.200Not Specified
LC-MS/MS16 Synthetic Cathinones1 - 10Not SpecifiedUp to 25[4]

Table 3: Performance Characteristics of Immunoassay for Synthetic Cathinone Screening

Analytical MethodTarget AnalytesMatrixLimit of Detection (LOD) (µg/L)Cut-off Concentrations (µg/L)Sensitivity (%)Specificity (%)Efficiency (%)
Randox Drugs of Abuse V Biochip (BSI)Mephedrone/MethcathinoneUrine0.18510052.153.0
Randox Drugs of Abuse V Biochip (BSII)MDPV/MDPBPUrine9.23010052.153.0

Note: Immunoassay performance is highly dependent on the specific antibodies used and the cross-reactivity with different cathinone analogs.[5][6][7] Confirmatory analysis by a more specific method like LC-MS/MS is essential for positive immunoassay screens.[5][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are generalized protocols for sample preparation and analysis.

Solid-Phase Extraction (SPE) for GC-MS Analysis
  • Sample Preparation: To 1 mL of urine, add an internal standard. Add 1 mL of acetate (B1210297) buffer (pH 4.5) and vortex. Centrifuge the sample at 4000 rpm for 10 minutes.[1]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

    • Load the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analytes with 3 mL of methanol.[1]

  • Derivatization: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a derivatizing agent (e.g., PFPA - pentafluoropropionic anhydride) and an appropriate solvent.[1][9]

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system for analysis.

Liquid-Liquid Extraction (LLE) for LC-MS/MS Analysis
  • Sample Preparation: To a specific volume of a biological sample (e.g., 200 µL of oral fluid), add an internal standard and a buffer (e.g., 0.5 M ammonium (B1175870) hydrogen carbonate buffer).[1]

  • Liquid-Liquid Extraction (LLE):

    • Add an immiscible organic solvent (e.g., 1 mL of ethyl acetate) and vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube.

    • The extraction process may be repeated to improve recovery.[1]

  • Evaporation and Reconstitution: Evaporate the combined organic layers to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. The separation is typically achieved using a gradient mobile phase of 0.1% formic acid in water and acetonitrile.[10]

Immunoassay Screening

Immunoassays are typically performed using commercially available kits on automated analyzers.[5][6][7] The general steps include:

  • Sample Preparation: Urine samples are often diluted or used directly as per the manufacturer's instructions.

  • Assay Procedure: The sample is incubated with antibodies specific to the target cathinone or a structurally similar compound. The binding is then detected using a labeled secondary antibody or other detection reagents.

  • Data Interpretation: The response of the unknown sample is compared to that of calibrators to determine if it is presumptive positive or negative based on a pre-defined cut-off concentration.[5]

Visualizing the Cross-Validation Workflow and Method Comparison

To better illustrate the relationships and processes involved in cross-validating analytical methods for synthetic cathinone screening, the following diagrams are provided.

CrossValidationWorkflow cluster_screening Screening Phase cluster_confirmation Confirmation & Cross-Validation Phase Sample Urine/Blood Sample Collection Immunoassay Immunoassay Screening Sample->Immunoassay PresumptiveResult Presumptive Positive/Negative Immunoassay->PresumptiveResult DataComparison Data Comparison & Validation Immunoassay->DataComparison Cross-Validation Extraction Sample Extraction (SPE/LLE) PresumptiveResult->Extraction If Presumptive Positive FinalResult Confirmed Positive/Negative PresumptiveResult->FinalResult If Negative GCMS GC-MS Analysis Extraction->GCMS LCMSMS LC-MS/MS Analysis Extraction->LCMSMS GCMS->DataComparison LCMSMS->DataComparison DataComparison->FinalResult

Caption: A generalized workflow for the cross-validation of analytical methods for synthetic cathinone screening.

MethodComparison cluster_methods Analytical Methods cluster_params Performance Parameters Immunoassay Immunoassay Sensitivity Sensitivity Immunoassay->Sensitivity High (Screening) Specificity Specificity Immunoassay->Specificity Low (Cross-reactivity) Throughput Throughput Immunoassay->Throughput High Cost Cost Immunoassay->Cost Low Confirmation Confirmatory Power Immunoassay->Confirmation No GCMS GC-MS GCMS->Sensitivity High GCMS->Specificity High GCMS->Throughput Moderate GCMS->Cost Moderate GCMS->Confirmation Yes LCMSMS LC-MS/MS LCMSMS->Sensitivity Very High LCMSMS->Specificity Very High LCMSMS->Throughput Moderate LCMSMS->Cost High LCMSMS->Confirmation Yes (Gold Standard)

Caption: Logical comparison of analytical methods for synthetic cathinone screening based on key performance characteristics.

References

Comparative Potency of 4-Methylbuphedrone Enantiomers: A Data-Driven Analysis Based on the Mephedrone Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potency of the enantiomers of 4-methylbuphedrone. Due to the limited availability of direct experimental data for this compound, this guide leverages extensive research on its close structural analogue, mephedrone (B570743) (4-methylmethcathinone), to infer and illustrate the likely stereoselective pharmacology.

The presence of a chiral center in the this compound molecule results in two stereoisomers, the (R) and (S)-enantiomers. Research on analogous synthetic cathinones has consistently demonstrated that these enantiomers can exhibit significantly different pharmacological profiles, particularly in their interaction with monoamine transporters. This guide summarizes the expected differences in potency at the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT), details the experimental protocols used to determine these potencies, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Comparison of Enantiomeric Potency

EnantiomerTargetPotency (EC50) for ReleaseDAT/SERT Selectivity Ratio
(S)-Mephedrone DAT~74 nM0.8
SERT~61 nM
(R)-Mephedrone DAT~31 nM47
SERT~1470 nM

Data derived from studies on mephedrone, a close structural analogue of this compound.

This data highlights a significant stereoselectivity for the serotonin transporter. While both enantiomers are potent dopamine releasing agents, (S)-mephedrone is approximately 24 times more potent than (R)-mephedrone at inducing serotonin release.[1] This difference in serotonergic activity is the primary driver of the distinct pharmacological and behavioral effects observed between the two enantiomers.

Signaling Pathways and Enantiomer-Specific Effects

The differential potency of the enantiomers at DAT and SERT leads to distinct downstream signaling effects. (R)-mephedrone's higher selectivity for dopamine release suggests a more traditional psychostimulant profile, while (S)-mephedrone's potent serotonin-releasing properties contribute to empathogenic and more complex behavioral effects.

G Differential Signaling of Mephedrone Enantiomers cluster_R (R)-Enantiomer cluster_S (S)-Enantiomer R_Enantiomer (R)-4-Methylbuphedrone (Mephedrone Analogue) DAT_R Dopamine Transporter (DAT) R_Enantiomer->DAT_R High Potency DA_Release_R ↑ Dopamine Release DAT_R->DA_Release_R S_Enantiomer (S)-4-Methylbuphedrone (Mephedrone Analogue) DAT_S Dopamine Transporter (DAT) S_Enantiomer->DAT_S High Potency SERT_S Serotonin Transporter (SERT) S_Enantiomer->SERT_S Very High Potency DA_Release_S ↑ Dopamine Release DAT_S->DA_Release_S SERT_Release_S ↑ Serotonin Release SERT_S->SERT_Release_S

Differential Effects of Enantiomers on Monoamine Transporters

Experimental Protocols

The determination of enantiomer-specific potency relies on well-established in vitro and in vivo experimental protocols.

In Vitro Neurotransmitter Release Assay

This assay directly measures the ability of a compound to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).

Objective: To determine the potency (EC50) of each enantiomer for inducing dopamine and serotonin release.

Methodology:

  • Synaptosome Preparation: Brain tissue (e.g., from rat striatum for dopamine, hippocampus for serotonin) is homogenized and centrifuged to isolate synaptosomes.

  • Radiolabel Loading: Synaptosomes are incubated with a radiolabeled substrate, such as [³H]dopamine or [³H]serotonin, which is taken up into the vesicles.

  • Drug Incubation: The loaded synaptosomes are then exposed to various concentrations of the test compounds (i.e., the (R)- and (S)-enantiomers of this compound).

  • Measurement of Release: The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The concentration-response curves are plotted, and the EC50 value (the concentration of the drug that elicits 50% of the maximum release) is calculated for each enantiomer at each transporter.

G Experimental Workflow for Neurotransmitter Release Assay start Start: Brain Tissue Dissection homogenization Homogenization & Centrifugation start->homogenization synaptosomes Isolated Synaptosomes homogenization->synaptosomes radiolabeling Incubation with [³H]Dopamine or [³H]Serotonin synaptosomes->radiolabeling loaded_synaptosomes Radiolabeled Synaptosomes radiolabeling->loaded_synaptosomes drug_incubation Exposure to (R)- and (S)-Enantiomers (Varying Concentrations) loaded_synaptosomes->drug_incubation supernatant_collection Separation of Supernatant drug_incubation->supernatant_collection scintillation Liquid Scintillation Counting supernatant_collection->scintillation data_analysis Data Analysis: EC50 Calculation scintillation->data_analysis end End: Potency Determined data_analysis->end

Workflow of an In Vitro Neurotransmitter Release Assay
In Vivo Behavioral Assays

Behavioral studies in animal models are used to assess the functional consequences of the differential in vitro potencies.

  • Locomotor Activity: This test measures the stimulant effects of the enantiomers. Based on the mephedrone data, the more dopaminergic (R)-enantiomer is expected to produce greater locomotor activation.[1]

  • Conditioned Place Preference (CPP): This assay is used to evaluate the rewarding and reinforcing properties of a substance. The (R)-enantiomer of mephedrone has been shown to produce a conditioned place preference, while the (S)-enantiomer does not, suggesting a higher abuse potential for the (R)-enantiomer.[1]

  • Intracranial Self-Stimulation (ICSS): This is a more direct measure of a drug's effect on brain reward circuits. The (R)-enantiomer of mephedrone has been found to produce greater facilitation of ICSS than the (S)-enantiomer.[1]

Conclusion

Based on the extensive data available for the structurally similar compound mephedrone, it is highly probable that the enantiomers of this compound exhibit significant differences in their pharmacological potency. The (S)-enantiomer is likely to be a potent serotonin-releasing agent, in addition to its effects on dopamine, while the (R)-enantiomer is expected to be more selective for the dopamine transporter. This stereoselectivity has profound implications for the overall pharmacological profile, with the (R)-enantiomer likely possessing a more classic psychostimulant and abuse-related profile, and the (S)-enantiomer contributing more to empathogenic and serotonergic effects. Further direct experimental evaluation of this compound enantiomers is warranted to confirm these predictions.

References

Safety Operating Guide

Navigating the Disposal of 4-Methylbuphedrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of controlled substances like 4-methylbuphedrone is a critical component of laboratory safety and regulatory compliance. Given its status as a designer drug and a controlled substance in many jurisdictions, adherence to strict disposal protocols is paramount to mitigate environmental contamination and prevent diversion. This guide provides essential safety and logistical information for the appropriate management and disposal of this compound in a laboratory setting.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound may classify the substance as not hazardous under the Globally Harmonized System (GHS), it is crucial to treat it with caution due to its pharmacological activity and its classification as a Schedule I controlled substance in the United States[1]. The principle of ALARA (As Low As Reasonably Achievable) should be followed to minimize exposure. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Disposal Protocol for this compound

The following step-by-step procedure is a recommended guideline for the disposal of this compound, synthesized from general best practices for the disposal of controlled substances and hazardous chemicals.

Step 1: Initial Assessment and Segregation

Before initiating disposal, it is imperative to quantify the amount of this compound waste. Segregate the waste from other chemical streams to ensure proper handling and disposal. All containers holding the substance must be clearly labeled.

Step 2: Inactivation (Recommended for Small Quantities)

For trace amounts or small quantities of this compound, chemical inactivation can be a viable option to render the substance non-recoverable.

Experimental Protocol: Chemical Inactivation

Objective: To chemically alter the this compound molecule to eliminate its psychoactive properties.

Materials:

  • This compound waste

  • Potassium permanganate (B83412) (KMnO4)

  • Sulfuric acid (H2SO4), concentrated

  • Sodium bisulfite (NaHSO3) solution, 10%

  • Appropriate reaction vessel (e.g., borosilicate glass beaker)

  • Stir plate and stir bar

  • Fume hood

Procedure:

  • In a chemical fume hood, dissolve the this compound waste in water.

  • Slowly add a 1% solution of potassium permanganate while stirring.

  • Acidify the solution by slowly adding concentrated sulfuric acid until the pH is below 3. The purple color of the permanganate should disappear as it oxidizes the this compound. If the color persists, add a few drops of 10% sodium bisulfite solution to quench the excess permanganate.

  • The resulting solution should be neutralized with a suitable base (e.g., sodium bicarbonate) before disposal down the drain with copious amounts of water, in accordance with local regulations.

Step 3: Packaging and Labeling for Final Disposal

For larger quantities or when chemical inactivation is not feasible, the primary method of disposal is through a licensed hazardous waste disposal company.

  • Place the this compound waste in a sealed, leak-proof container.

  • If the substance is mixed with a solvent, ensure the container is compatible with that solvent.

  • Label the container clearly with the name "this compound," the quantity, and the appropriate hazard symbols.

Step 4: Final Disposal

The final disposal of this compound must be conducted in compliance with all federal, state, and local regulations.

  • Incineration: This is the preferred method for the destruction of controlled substances as it ensures complete neutralization[2]. The packaged waste should be transferred to a licensed hazardous waste disposal facility that utilizes EPA-approved incinerators[2].

  • Landfill (Not Recommended): Disposal in a landfill is not recommended for controlled substances due to the risk of environmental contamination and potential for diversion.

Quantitative Data Summary

Disposal MethodRecommended ForEfficacyEnvironmental Risk
Chemical Inactivation Trace amounts, small quantitiesHigh (renders substance non-recoverable)Low (if neutralized properly)
Incineration All quantitiesVery High (complete destruction)Low (if performed in an approved facility)

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Identified assess Assess Quantity of Waste start->assess small_quant Small Quantity / Trace Amounts? assess->small_quant inactivate Chemical Inactivation Protocol small_quant->inactivate Yes large_quant Package and Label for Disposal small_quant->large_quant No neutralize Neutralize and Dispose via Drain (per local regulations) inactivate->neutralize end End: Disposal Complete and Documented neutralize->end contact_vendor Contact Licensed Hazardous Waste Vendor large_quant->contact_vendor incinerate Transfer for Incineration contact_vendor->incinerate incinerate->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Methylbuphedrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4-Methylbuphedrone. Given that the toxicological properties of this compound have not been extensively evaluated, a cautious approach is paramount. All procedures should be conducted under the assumption that the compound is potent and potentially hazardous.

Personal Protective Equipment (PPE)

A comprehensive assessment of the specific laboratory procedures is necessary to determine the appropriate level of PPE.[1][2] The following table summarizes the recommended PPE for handling this compound, categorized by activity.

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or N95 respirator with a face shield- Disposable solid-front lab coat with tight-fitting cuffs- Double nitrile gloves- Safety glasses or gogglesHigh risk of aerosolization and inhalation of fine powders. Full respiratory and eye protection is essential to prevent exposure. Double-gloving provides an additional barrier.
Solution Preparation - Chemical fume hood- Lab coat- Safety glasses with side shields or chemical splash goggles- Nitrile glovesReduces the risk of inhaling vapors and protects against accidental splashes. A fume hood is the primary engineering control.
In Vitro / In Vivo Dosing - Lab coat- Safety glasses- Appropriate chemical-resistant gloves (e.g., nitrile)Focuses on preventing skin and eye contact with the compound in solution.

Note: Always consult the Safety Data Sheet (SDS) for the specific solvents being used to ensure glove compatibility.

Experimental Workflow

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting. Adherence to this procedural flow is critical to minimize exposure risk.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_info Review SDS and Conduct Risk Assessment prep_area Prepare and Decontaminate Work Area (Fume Hood) prep_info->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe exp_weigh Weigh Compound in Containment (e.g., Vented Balance Enclosure) prep_ppe->exp_weigh exp_dissolve Dissolve Compound in Fume Hood exp_weigh->exp_dissolve exp_handle Perform Experiment exp_dissolve->exp_handle cleanup_decon Decontaminate Equipment and Work Surfaces exp_handle->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_waste Segregate and Label Hazardous Waste cleanup_ppe->cleanup_waste

Caption: Workflow for Safe Handling of this compound.

Operational Plan

1. Pre-Experiment Preparation:

  • Information Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound and any solvents to be used. Conduct a formal risk assessment for the planned procedures.

  • Area Preparation: Ensure a designated and clearly marked area for handling. All work with the solid compound or volatile solutions should be performed in a certified chemical fume hood.[3] The work surface should be decontaminated before and after use. Have a spill kit readily accessible.

  • PPE Selection and Donning: Select and don the appropriate PPE as outlined in the table above. Ensure all PPE is in good condition.

2. Handling the Compound:

  • Weighing: When weighing the powdered form of this compound, use a balance inside a ventilated enclosure to minimize the risk of aerosolization.[4]

  • Solution Preparation: Prepare solutions within a chemical fume hood. Add the solvent to the compound slowly to avoid splashing.

  • Experimentation: Conduct all experimental procedures that may generate aerosols or vapors within a fume hood or other suitable containment device.

3. Post-Experiment Procedures:

  • Decontamination: Thoroughly decontaminate all equipment and surfaces that have come into contact with this compound. Use an appropriate cleaning agent as determined by your institution's safety protocols.

  • PPE Removal (Doffing): Remove PPE in a manner that avoids self-contamination. The general sequence is gloves, face shield/goggles, lab coat, and then respirator. Wash hands thoroughly after removing all PPE.

  • Waste Segregation: All disposable items that have come into contact with 4-Methylbuhphedrone, including gloves, wipes, and pipette tips, should be considered hazardous waste.[3] Place them in a clearly labeled, sealed waste container.

Disposal Plan

This compound is classified as a Schedule I controlled substance in the United States.[5] As such, its disposal is strictly regulated by the Drug Enforcement Administration (DEA).

Key Disposal Requirements:

  • Do Not Dispose in Regular Trash or Sewer: Unused or waste this compound must not be disposed of in the regular trash or poured down the drain.

  • Use a Reverse Distributor: The proper method for the disposal of controlled substances from a research setting is to transfer them to a DEA-registered reverse distributor.[6][7][8]

  • Record Keeping: Meticulous records of the disposal of controlled substances must be maintained. For Schedule I and II substances, a DEA Form 222 is required for the transfer to a reverse distributor.[6][7]

  • Expired Materials: All expired or unused this compound must be securely stored in the same manner as active stock until it can be transferred to a reverse distributor for disposal.[9]

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_disposal Disposal Decision Pathway start Waste Generated (Contaminated materials or unused compound) is_controlled Is the substance a controlled substance? start->is_controlled contact_rev_dist Contact DEA-registered reverse distributor is_controlled->contact_rev_dist Yes package_label Package and label waste according to regulations contact_rev_dist->package_label transfer_waste Transfer waste with proper documentation (e.g., DEA Form 222) package_label->transfer_waste record_keeping Maintain disposal records for at least two years transfer_waste->record_keeping

Caption: Disposal Pathway for this compound Waste.

By adhering to these safety protocols and disposal requirements, researchers can minimize risks and ensure compliance when working with this compound. Always prioritize safety and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.